Product packaging for methyl 3-amino-1H-pyrazole-4-carboxylate(Cat. No.:CAS No. 29097-00-5)

methyl 3-amino-1H-pyrazole-4-carboxylate

Cat. No.: B124584
CAS No.: 29097-00-5
M. Wt: 141.13 g/mol
InChI Key: KGQFAPZUQKYADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-amino-1H-pyrazole-4-carboxylate (CAS 29097-00-5) is a chemical compound supplied for research and further manufacturing use only, not for direct human use. It is a member of the aminopyrazole family, which are advantageous frameworks recognized as versatile and useful building blocks in drug discovery . The compound features a molecular formula of C5H7N3O2 and a molecular weight of 141.13 g/mol . Its structure contains key functional groups, including a free amino group (-NH2) and a methyl ester (-COOCH3), which provide sites for further chemical modification and enable interactions with various biological targets . Researchers are advised to store this compound in a cool, dark place under an inert atmosphere, ideally between 2-8°C . As a safety precaution, this material carries hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B124584 methyl 3-amino-1H-pyrazole-4-carboxylate CAS No. 29097-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQFAPZUQKYADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297732
Record name methyl 3-aminopyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29097-00-5
Record name 29097-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-aminopyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate from β-Ketonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-amino-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the widely employed and efficient method utilizing the cyclocondensation reaction of β-ketonitriles with hydrazine. This document details the underlying reaction mechanism, provides representative experimental protocols, and presents a summary of relevant quantitative data to aid in the practical application of this synthetic route.

Introduction

3-Aminopyrazole derivatives are a cornerstone in the synthesis of a multitude of biologically active compounds. Their inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. Notably, the pyrazole core is a key pharmacophore in numerous approved drugs and clinical candidates, including anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics. The title compound, this compound, serves as a crucial intermediate for the construction of more complex molecular architectures, particularly fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and agrochemical industries.

The most direct and common approach to the synthesis of 3(5)-aminopyrazoles involves the condensation of a hydrazine with a 1,3-dielectrophilic species, such as a β-ketonitrile.[1] This method is favored for its operational simplicity, ready availability of starting materials, and generally good yields.

Reaction Mechanism

The synthesis of 3-amino-1H-pyrazole-4-carboxylates from β-ketonitriles and hydrazine proceeds through a well-established reaction pathway. The process is initiated by a nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. The subsequent and final step involves an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone moiety attacks the nitrile carbon, leading to the formation of the stable aromatic pyrazole ring.

reaction_mechanism start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic attack & Dehydration aminopyrazole Methyl 3-amino-1H- pyrazole-4-carboxylate hydrazone->aminopyrazole Intramolecular Cyclization experimental_workflow start Dissolve β-Ketonitrile in Ethanol add_hydrazine Add Hydrazine Hydrate (dropwise) start->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Recrystallize isolate->purify product Pure Methyl 3-amino-1H- pyrazole-4-carboxylate purify->product

References

An In-depth Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and reaction mechanism for the formation of methyl 3-amino-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is a robust two-step process commencing with the formation of a key intermediate, methyl 2-cyano-3-ethoxyacrylate, followed by a cyclocondensation reaction with hydrazine. This document details the underlying chemical principles, provides structured quantitative data, outlines detailed experimental protocols, and includes visual diagrams of the reaction pathways and workflows to facilitate a thorough understanding for researchers and professionals in the field.

Introduction

Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. Specifically, 3-aminopyrazole-4-carboxylate esters are crucial intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. A clear and detailed understanding of their formation mechanism is paramount for process optimization, yield improvement, and the development of novel synthetic routes. This guide focuses on the prevalent and efficient synthesis of this compound.

Overall Synthetic Pathway

The formation of this compound is typically achieved through a two-step synthesis. The first step involves the preparation of the key precursor, methyl 2-cyano-3-ethoxyacrylate. The second step is the cyclocondensation of this precursor with hydrazine hydrate to yield the final pyrazole product.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation A Methyl Cyanoacetate D Methyl 2-cyano-3-ethoxyacrylate A->D Reaction B Triethyl Orthoformate B->D C Acetic Anhydride C->D F This compound D->F Reaction E Hydrazine Hydrate E->F

Caption: Overall workflow for the synthesis of this compound.

Detailed Reaction Mechanisms

Formation of Methyl 2-cyano-3-ethoxyacrylate

The synthesis of the activated alkene, methyl 2-cyano-3-ethoxyacrylate, proceeds via a condensation reaction between methyl cyanoacetate and triethyl orthoformate, typically using acetic anhydride as a dehydrating agent and catalyst. The reaction involves the formation of a diethoxycarbenium ion intermediate which then reacts with the active methylene group of methyl cyanoacetate.

Precursor_Mechanism Start Methyl Cyanoacetate + Triethyl Orthoformate | Acetic Anhydride Intermediate1 Formation of Diethoxycarbenium Ion Start->Intermediate1 Intermediate2 Enolate formation of Methyl Cyanoacetate Start->Intermediate2 Reaction Nucleophilic attack of enolate on Diethoxycarbenium Ion Intermediate1->Reaction Intermediate2->Reaction Intermediate3 Tetrahedral Intermediate Reaction->Intermediate3 Elimination Elimination of Ethanol Intermediate3->Elimination Product Methyl 2-cyano-3-ethoxyacrylate Elimination->Product

Caption: Mechanism for the formation of methyl 2-cyano-3-ethoxyacrylate.

Formation of this compound

The core of the synthesis is the cyclocondensation reaction. This reaction proceeds through a cascade of nucleophilic attack, intramolecular cyclization, and elimination.

  • Michael Addition: The terminal nitrogen of hydrazine, being a strong nucleophile, attacks the electron-deficient β-carbon of the methyl 2-cyano-3-ethoxyacrylate. This results in the formation of a hydrazino intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on the electrophilic carbon of the nitrile group.

  • Tautomerization and Aromatization: The resulting five-membered ring intermediate undergoes tautomerization and subsequent elimination of an ethanol molecule to yield the stable, aromatic this compound.

Pyrazole_Formation_Mechanism Reactants Methyl 2-cyano-3-ethoxyacrylate + Hydrazine Step1 Michael Addition: Hydrazine attacks β-carbon Reactants->Step1 Intermediate1 Hydrazino Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization: Second N attacks nitrile carbon Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Tautomerization & Elimination of Ethanol Intermediate2->Step3 Product This compound Step3->Product

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-amino-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a privileged scaffold for designing molecules that can interact with various biological targets. This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules, including potent kinase inhibitors for oncology, such as those targeting the RET (Rearranged during Transfection) kinase, and compounds with applications in agriculture.[1][2][3] The strategic importance of this pyrazole derivative necessitates robust and efficient synthetic methodologies for its preparation on both laboratory and industrial scales.

This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, focusing on the selection of starting materials, detailed experimental protocols, and comparative data to inform synthetic strategy.

Core Synthetic Strategies

The most prevalent and efficient syntheses of the 3-aminopyrazole-4-carboxylate core rely on the principle of cyclocondensation. This involves the reaction of a hydrazine derivative, which acts as a binucleophilic 1,2-diamine equivalent, with a suitable three-carbon electrophilic partner containing the desired functionality. The general logic follows the well-established Knorr pyrazole synthesis and related methodologies.[4][5]

G A Hydrazine (N-N Dinucleophile) C Cyclocondensation Reaction A->C Nucleophilic Attack B Three-Carbon Synthon (1,3-Dielectrophile) B->C Electrophilic Partner D Methyl 3-amino-1H- pyrazole-4-carboxylate C->D Ring Closure & Aromatization

Caption: General logical workflow for pyrazole synthesis.

The primary variations in the synthesis of this compound lie in the choice of the three-carbon synthon. The most common precursors are derivatives of cyanoacetic acid, which already incorporate the nitrile (a precursor to the amine) and the carboxylate functionalities.

Two principal routes are detailed below:

  • Route A: Reaction of hydrazine with an alkoxymethylene cyanoacetate derivative.

  • Route B: Reaction of hydrazine with an enaminomethylene cyanoacetate derivative.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data and conditions for the key synthetic routes, allowing for an easy comparison of methodologies.

Parameter Route A: From Ethoxymethylene Cyanoacetate [6]Route B: From Enaminomethylene Cyanoacetate [6]
Three-Carbon Synthon Ethyl 2-cyano-3-ethoxyacrylateEthyl 2-cyano-3-morpholinoacrylate
Hydrazine Source Hydrazine HydrateHydrazine Hydrate (80% technical)
Solvent Alcohol (e.g., Ethanol)Water
Reaction Temperature Reflux15-20°C (initial), then reflux
Reaction Time ~6 hours~3 hours
Key Advantages Utilizes a commercially available starting material.Often proceeds with higher reactivity and may allow for milder initial conditions.
Key Disadvantages May require longer reaction times compared to enamine-based routes.Requires an additional step to prepare the enamine precursor from ethyl cyanoacetate.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the ethyl ester analog, ethyl 3-amino-1H-pyrazole-4-carboxylate, which is chemically similar to the methyl ester and follows identical synthetic principles. The methyl ester can be prepared by substituting the corresponding methyl-based starting materials.

Protocol 1: Synthesis from Ethyl 2-cyano-3-ethoxyacrylate (Route A)

This procedure is based on the method disclosed in US Patent 2,868,803.[6]

Starting Materials:

  • Ethoxy-methylene-cyanoacetic acid ethyl ester

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a reaction flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethoxy-methylene-cyanoacetic acid ethyl ester in absolute ethanol.

  • To this solution, add a stoichiometric equivalent of hydrazine hydrate dropwise while stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Maintain the reflux for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then further chill in an ice bath to facilitate precipitation of the product.

  • Collect the crystalline solid by filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis from Ethyl 2-cyano-3-morpholinoacrylate (Route B)

This protocol is adapted from the process described in patent WO2011064798A1.[6]

Starting Materials:

  • Ethyl 2-cyano-3-morpholinoacrylate (250 g, 1.19 moles)

  • Hydrazine hydrate (80% technical, 74 g, 1.18 moles)

  • Water (600 mL)

Procedure:

  • Charge a suitable reaction vessel with 600 mL of water and add ethyl 2-cyano-3-morpholinoacrylate (250 g).

  • Stir the resulting slurry and maintain the temperature at 15-20°C.

  • Carefully add hydrazine hydrate (74 g) to the reaction solution under continuous stirring over a period of 30-45 minutes, ensuring the temperature remains between 15-20°C.

  • After the addition is complete, continue stirring at the same temperature for 1 hour.

  • Raise the temperature of the reaction mixture to reflux (approximately 95-100°C) and maintain for 3 hours.

  • Cool the reaction mass to 25-30°C and then further chill to 0-5°C. Stir for 1 hour to ensure complete crystallization.

  • Filter the solid product and wash it with chilled water.

  • Dry the product at 60-65°C until a constant weight is achieved to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Mandatory Visualizations: Synthetic Workflows

The following diagrams illustrate the chemical transformations described in the protocols.

Caption: Synthesis via Ethoxymethylene Cyanoacetate (Route A).

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. Pyrazole-containing compounds have been successfully developed into drugs for treating a range of diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. While some experimental physical properties for this specific compound are not widely reported, data for closely related compounds and computed values provide valuable insights.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[1][2]
Molecular Weight 141.13 g/mol [1][2]
CAS Number 29097-00-5[1]
IUPAC Name methyl 5-amino-1H-pyrazole-4-carboxylate[1]
Canonical SMILES COC(=O)C1=C(NN=C1)N[1]
Melting Point Not reported; related compound 3-Amino-4-pyrazolecarboxylic acid melts at 135 °C (with decomposition)[3]
Boiling Point Data not available
Solubility Soluble in polar organic solvents such as ethanol and DMSO. Solubility of a similar compound, 5-amino-3-methyl-1-phenylpyrazole, is highest in 1,4-dioxane and acetonitrile.[4]
pKa Data not available
XLogP3 0.3[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectrumKey Features
¹H NMR Spectra available in various databases. Expected signals include a singlet for the methyl ester protons, signals for the pyrazole ring proton, and broad signals for the amino and NH protons.
¹³C NMR Spectra available in various databases. Expected signals include those for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the methyl carbon.
IR Expected characteristic peaks for N-H stretching of the amine and pyrazole, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring.

Synthesis

The most common and efficient method for the synthesis of 3-aminopyrazole-4-carboxylates involves the condensation of a hydrazine with an appropriate β-enamino ester or a related precursor. A detailed experimental protocol, adapted from the synthesis of the corresponding ethyl ester, is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established reaction between ethyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate, adapted for the synthesis of the methyl ester.

Materials:

  • Methyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.

  • To this stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure product as a solid.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Methyl 2-cyano-3-ethoxyacrylate Methyl 2-cyano-3-ethoxyacrylate Reaction Condensation/ Cyclization Methyl 2-cyano-3-ethoxyacrylate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Purification Recrystallization Reaction->Purification Crude Product This compound This compound Purification->this compound Pure Product G Reactivity of this compound cluster_reactions Reactions This compound This compound Acylation Acylation This compound->Acylation Amino Group Alkylation Alkylation This compound->Alkylation Amino/Pyrazole N Diazotization Diazotization This compound->Diazotization Amino Group Hydrolysis Hydrolysis This compound->Hydrolysis Ester Group Amination Amination This compound->Amination Ester Group G Representative Signaling Pathway for Pyrazole Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->RAF Pyrazole Derivative->MEK

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Understanding its physical properties is paramount for its effective use in synthesis, formulation, and as a starting material for novel chemical entities. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting and boiling points remain to be definitively published in readily accessible literature.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1][2]
CAS Number 29097-00-5[2]
Appearance Expected to be a solidInferred from related compounds
Melting Point Data not available. The related compound, 3-amino-4-pyrazolecarboxylic acid, has a melting point of 135 °C (with decomposition).
Boiling Point Data not available
Solubility Data not available
Calculated XLogP3 0.3[2]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected spectral characteristics based on its structure and data from related pyrazole derivatives.

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the pyrazole ring proton, the amino group protons, and the methyl ester protons are anticipated. The chemical shifts will be influenced by the electronic environment of the pyrazole ring.
¹³C NMR Resonances for the five carbon atoms are expected, including the carbonyl carbon of the ester, the two sp² carbons of the pyrazole ring, and the methyl carbon of the ester. The chemical shifts of the ring carbons provide insight into the electron distribution within the heterocyclic system.[3][4][5]
FT-IR Characteristic absorption bands are expected for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching, the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring (in the 1400-1600 cm⁻¹ region).[6][7][8][9]

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[10]

  • Capillary tubes (sealed at one end)[11][12]

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[12]

  • Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[13]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[12]

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11][12]

  • For a pure compound, the melting range should be sharp, typically within 1-2°C.[11]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

Apparatus and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm diameter)[14][15]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[16]

  • Pipettes and a filtration device (e.g., a pipette with a cotton or glass wool plug)[14]

  • Vortex mixer or sonicator

Procedure:

  • Weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[15][16]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[16]

  • Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean NMR tube to remove any particulate matter.[14]

  • Cap the NMR tube and carefully wipe the outside.

  • Insert the tube into the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves locking onto the deuterium signal of the solvent, shimming the magnetic field for homogeneity, tuning the probe, and setting the appropriate acquisition parameters.[16]

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.

Apparatus and Materials:

  • FT-IR spectrometer with a sample holder (e.g., for KBr pellets or ATR)

  • Potassium bromide (KBr), IR grade, dried

  • Agate mortar and pestle

  • Pellet press

  • Spatula

Procedure (KBr Pellet Method):

  • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[17]

  • Transfer a portion of the powder into a pellet die.

  • Use a hydraulic press to apply pressure and form a thin, transparent pellet.[17]

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Logical Workflow for Compound Characterization

For researchers synthesizing or working with this compound, a systematic characterization workflow is essential to confirm the identity and purity of the compound. The following diagram illustrates a typical logical workflow.

Compound Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Physical & Spectral Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint TLC Thin Layer Chromatography (Purity Check) Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataAnalysis Spectral Data Interpretation MeltingPoint->DataAnalysis TLC->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirmation Structure Confirmation & Purity Assessment DataAnalysis->StructureConfirmation

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data, particularly for thermal properties, are not yet widely reported, the provided protocols offer standardized methods for their determination. The spectral data expectations and the logical workflow for characterization serve as valuable resources for researchers engaged in the synthesis, analysis, and application of this important heterocyclic compound in the field of drug development and materials science.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of methyl 3-amino-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra in publicly accessible databases and literature, this guide presents a predicted ¹H NMR data set based on established principles and data from analogous structures. It also includes a comprehensive experimental protocol for acquiring such a spectrum and a logical workflow for its analysis.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound in a common deuterated solvent such as DMSO-d₆ is summarized below. These predictions are based on the electronic environment of the protons in the molecule, considering the effects of the pyrazole ring, the amino group, and the methyl carboxylate substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 11.0 - 13.0Broad Singlet1HN-H (pyrazole ring)
2~ 7.5 - 8.0Singlet1HC5-H (pyrazole ring)
3~ 5.0 - 6.0Broad Singlet2H-NH₂
4~ 3.7Singlet3H-OCH₃

Note: The chemical shifts of N-H and NH₂ protons can be highly variable and are dependent on solvent, concentration, and temperature. These signals may also be broadened due to quadrupole effects and exchange phenomena.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.[1]

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] Other deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) may also be used, but DMSO-d₆ is often suitable for pyrazole derivatives.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[3][4]

2. NMR Instrument Parameters:

  • The following parameters are recommended for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

    • Spectrometer Frequency: 400 MHz

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A range of 0-14 ppm is typically sufficient.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.

logical_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Set Experimental Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Chemical Shift Referencing I->J K Integration J->K L Multiplicity & Coupling Constant Analysis K->L M Structural Elucidation L->M

Caption: Logical workflow for ¹H NMR analysis.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. For definitive structural confirmation, it is recommended to acquire an experimental spectrum and perform further 2D NMR experiments such as COSY and HSQC.

References

In-Depth Technical Guide: 13C NMR Data for Methyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for methyl 3-amino-1H-pyrazole-4-carboxylate. Due to the limited availability of directly published and assigned 13C NMR data for this specific methyl ester, this guide utilizes data from its close structural analog, ethyl 3-amino-1H-pyrazole-4-carboxylate, to provide a reliable estimation of the chemical shifts. This information is crucial for the structural elucidation and purity assessment of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. The assignments are based on established chemical shift ranges for pyrazole derivatives and data reported for analogous compounds.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (ester)~164
C3 (C-NH2)~155
C5 (CH)~138
C4 (C-COOCH3)~96
O-CH3 (ester)~51

Note: These are estimated values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a typical experimental protocol for acquiring the 13C NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for pyrazole derivatives due to its excellent solubilizing power. Other potential solvents include chloroform-d (CDCl3) or methanol-d4 (CD3OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter Typical Value
Spectrometer Frequency100 MHz (for 13C on a 400 MHz 1H instrument)
Pulse ProgramStandard proton-decoupled 13C experiment (e.g., zgpg30)
Acquisition Time (AQ)1-2 seconds
Relaxation Delay (D1)2-5 seconds
Number of Scans (NS)1024 or more (to achieve adequate signal-to-noise)
Spectral Width (SW)~200-250 ppm
Temperature298 K (25 °C)

2.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Chemical Shift Referencing: Reference the spectrum to the solvent peak or TMS (if added).

Structural Representation and NMR Correlation

The following diagram illustrates the chemical structure of this compound with the predicted 13C NMR chemical shifts assigned to the respective carbon atoms.

Caption: Molecular structure and predicted 13C NMR shifts.

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of methyl 3-amino-1H-pyrazole-4-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups and data from structurally related molecules. This information is intended to aid researchers in the identification and characterization of this and similar pyrazole derivatives.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is characterized by the vibrational modes of its primary amine, pyrazole ring, and methyl ester functional groups. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityFunctional Group
N-H Asymmetric Stretching3450 - 3350MediumPrimary Aromatic Amine
N-H Symmetric Stretching3360 - 3250MediumPrimary Aromatic Amine
C-H Stretching (Aromatic/Heteroaromatic)3150 - 3000Medium to WeakPyrazole Ring & C-H
C-H Stretching (Aliphatic)2995 - 2950Medium to WeakMethyl Ester (CH₃)
C=O Stretching1730 - 1715StrongMethyl Ester
N-H Bending (Scissoring)1650 - 1580Medium to StrongPrimary Aromatic Amine
C=C & C=N Ring Stretching1600 - 1450Medium to StrongPyrazole Ring
C-H Bending (Aliphatic)1450 - 1350MediumMethyl Ester (CH₃)
C-N Stretching (Aromatic)1335 - 1250StrongPrimary Aromatic Amine
C-O Stretching (Ester)1300 - 1000StrongMethyl Ester
N-H Wagging910 - 665Medium to BroadPrimary Aromatic Amine
C-H Out-of-Plane Bending (Aromatic)900 - 675Medium to StrongPyrazole Ring

Key Spectral Features and Interpretation

  • N-H Stretching: The presence of a primary amine is typically indicated by two medium-intensity bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1] In aromatic amines, these bands are often found at slightly higher frequencies compared to aliphatic amines.[2][3]

  • C=O Stretching: A strong, sharp absorption band between 1730-1715 cm⁻¹ is a clear indicator of the carbonyl group in the methyl ester.[4][5] The position of this band can be influenced by conjugation.

  • Pyrazole Ring Vibrations: The pyrazole ring will exhibit a series of medium to strong intensity bands in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations.[6][7] Aromatic C-H stretching will appear in the 3150-3000 cm⁻¹ range.[8]

  • C-N and C-O Stretching: A strong band for the aromatic C-N stretch is expected between 1335-1250 cm⁻¹.[9][10] The C-O stretching vibrations of the ester group will result in one or two strong bands in the 1300-1000 cm⁻¹ region.[4][11]

  • Bending Vibrations: The N-H bending (scissoring) of the primary amine gives rise to a medium to strong band at 1650-1580 cm⁻¹.[9] A broader N-H wagging band can be observed in the 910-665 cm⁻¹ region.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section outlines a standard procedure for obtaining the IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., using isopropanol or ethanol) and allow it to dry completely.

    • Record a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, a range of 4000 to 400 cm⁻¹ is scanned.

    • For a good signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Data Processing and Cleaning:

    • After the measurement, release the pressure arm and remove the sample from the crystal.

    • Thoroughly clean the ATR crystal surface with an appropriate solvent to remove all traces of the sample.

    • The acquired spectrum can be further processed using the spectrometer software, including baseline correction and smoothing if necessary.

Diagrams

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Prep Prepare Sample Background Record Background Spectrum Prep->Background Sample Record Sample Spectrum Background->Sample Process Process Spectrum (e.g., Baseline Correction) Sample->Process Identify Identify Characteristic Absorption Bands Process->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate Structure Elucidate Chemical Structure Correlate->Structure

Caption: General workflow for IR spectral analysis.

Vibrational_Modes cluster_amine Primary Amine cluster_pyrazole Pyrazole Ring cluster_ester Methyl Ester Molecule This compound NH_stretch N-H Stretch (Asymmetric & Symmetric) Molecule->NH_stretch NH_bend N-H Bend Molecule->NH_bend CH_stretch_arom C-H Stretch Molecule->CH_stretch_arom Ring_stretch C=C & C=N Stretch Molecule->Ring_stretch CO_stretch C=O Stretch Molecule->CO_stretch C_O_stretch C-O Stretch Molecule->C_O_stretch CH_stretch_aliph C-H Stretch (CH₃) Molecule->CH_stretch_aliph

Caption: Key vibrational modes of the target molecule.

References

Mass Spectrometry of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl 3-amino-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details expected fragmentation patterns, representative experimental protocols, and visual workflows to aid in the characterization and analysis of this molecule.

Molecular and Mass Spectrometric Data

This compound has a molecular formula of C₅H₇N₃O₂ and a monoisotopic mass of approximately 141.05 Da.[1][2] The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum, inferred from the analysis of closely related analogs such as ethyl 3-amino-1H-pyrazole-4-carboxylate and 3-amino-1H-pyrazole-4-carboxamide.[3][4]

m/z Proposed Fragment Formula Notes
141[M]⁺[C₅H₇N₃O₂]⁺Molecular Ion
110[M - OCH₃]⁺[C₄H₄N₃O]⁺Loss of the methoxy radical from the ester
109[M - OCH₃ - H]⁺[C₄H₃N₃O]⁺Loss of a hydrogen radical from the m/z 110 fragment
82[C₃H₄N₃]⁺[C₃H₄N₃]⁺Putative fragment from cleavage of the pyrazole ring
68[C₃H₄N₂]⁺[C₃H₄N₂]⁺Putative pyrazole ring fragment

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to initiate with the loss of the methoxy group from the ester functionality, followed by further fragmentation of the pyrazole ring.

fragmentation_pathway M This compound [M]⁺ m/z = 141 F110 [M - OCH₃]⁺ m/z = 110 M->F110 - •OCH₃ F109 [M - OCH₃ - H]⁺ m/z = 109 F110->F109 - H• F82 [C₃H₄N₃]⁺ m/z = 82 F110->F82 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

Representative LC-MS/MS Protocol

This protocol is a general guideline for the analysis of aromatic amines and can be adapted for this compound.[5][6][7]

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • If analyzing from a complex matrix, an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

Chromatographic Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification, with a full scan mode for qualitative analysis.

Representative GC-MS Protocol

For a more volatile derivative or if derivatization is performed, GC-MS can be a suitable technique.[8]

Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Derivatization (e.g., silylation) may be required to improve volatility and thermal stability.[9][10]

Chromatographic Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Range: m/z 40-400.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Acquisition Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Serial Dilution for standards Dissolution->Dilution Extraction Matrix Extraction (if necessary) Dissolution->Extraction LC_GC LC or GC Separation Dilution->LC_GC Extraction->LC_GC MS Mass Spectrometry (ESI or EI) LC_GC->MS MSMS Tandem MS (MS/MS) for fragmentation MS->MSMS Integration Peak Integration and Quantification MSMS->Integration Library Spectral Library Matching MSMS->Library Interpretation Fragmentation Pattern Interpretation Integration->Interpretation Library->Interpretation

Caption: General experimental workflow for mass spectrometric analysis.

References

Tautomerism in 3-Aminopyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development.[1][2] Their derivatives are integral to a wide array of pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and antiviral drugs.[3][4] A critical aspect of pyrazole chemistry, particularly for 3-aminopyrazole derivatives, is the phenomenon of prototropic tautomerism. This process, involving the migration of a proton, leads to the existence of distinct structural isomers that can interconvert.[1][5] Understanding and controlling this tautomeric equilibrium is paramount for drug development professionals, as the specific tautomeric form of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, and overall biological activity.[6]

This technical guide provides an in-depth examination of tautomerism in 3-aminopyrazole derivatives, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating the underlying principles with clear visualizations.

The Core of Tautomerism in 3-Aminopyrazoles: The 3-Amino vs. 5-Amino Equilibrium

The annular prototropic tautomerism in 3(5)-aminopyrazoles primarily involves a 1,2-proton shift between the two adjacent ring nitrogen atoms. This results in an equilibrium between two main forms: the 3-amino-1H-pyrazole (3-AP) and the 5-amino-1H-pyrazole (5-AP) tautomer.[1][5]

Caption: Prototropic tautomerism in 3-aminopyrazole.

The position of this equilibrium is not static; it is dynamically influenced by a variety of factors, including the electronic nature of other substituents on the pyrazole ring, the polarity of the solvent, and the physical state (solid versus solution) of the compound.

Factors Influencing Tautomeric Stability and Equilibrium

Substituent Effects

The electronic properties of substituents on the pyrazole ring play a crucial role in determining the relative stability of the 3-AP and 5-AP tautomers.[5][7]

  • Electron-donating groups (e.g., -NH₂, -OH, -Cl, -F) tend to stabilize the 3-amino tautomer.[5]

  • Electron-withdrawing groups (e.g., -CN, -COOH, -NO₂) generally favor the 5-amino tautomer.[2][5]

This effect can be attributed to the way these groups influence the electron density distribution within the pyrazole ring and their interactions with the lone pair electrons of the nitrogen atoms.

Solvent Effects

The polarity of the solvent can significantly shift the tautomeric equilibrium. The 5-amino tautomer generally possesses a higher dipole moment than the 3-amino form.[8] Consequently, polar solvents can better solvate and stabilize the 5-AP tautomer, increasing its relative population in solution.[8] For instance, a rare case of slow tautomerism on the NMR timescale was observed in DMSO-d6, allowing for the distinct detection of both 3-AP and 5-AP tautomers.[9]

Physical State: Solid vs. Solution

The tautomeric form present in the solid state, as determined by X-ray crystallography, can differ from the equilibrium mixture observed in solution. In the solid state, crystal packing forces and intermolecular hydrogen bonding networks often lock the molecule into a single, energetically preferred tautomeric form.[2][10] For example, several 4-substituted 3(5)-aminopyrazoles were found to exist exclusively as the 3-amino tautomer in the solid state.[9]

Quantitative Analysis of Tautomeric Equilibrium

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the energetic differences between the 3-AP and 5-AP tautomers. These theoretical predictions often align well with experimental observations.

Compound/ConditionMethodΔE (5-AP - 3-AP) (kJ/mol)More Stable TautomerReference
3(5)-Aminopyrazole (gas phase)DFT(B3LYP)/6-311++G(d,p)10.73-AP[5]
3(5)-Aminopyrazole (gas phase)MP2/6-311++G(d,p)~103-AP[5]
3(5)-Amino-5(3)-arylpyrazolesAM1 (semi-empirical)~8.4 (2 kcal/mol)3-AP[10]
4-Substituted 3(5)-aminopyrazoles (gas phase)B3LYP/6-31G Varies with substituentVaries[9]
4-Substituted 3(5)-aminopyrazoles (DMSO)B3LYP/6-31G (PCM)Varies with substituent5-AP stability increases[9]

Note: ΔE represents the difference in electronic energy. Positive values indicate that the 5-AP tautomer is higher in energy (less stable) than the 3-AP tautomer.

Experimental Protocols for Tautomerism Analysis

A multi-faceted approach combining spectroscopic and computational methods is typically required for a comprehensive understanding of tautomerism in 3-aminopyrazole derivatives.

experimental_workflow cluster_solution Solution State Analysis cluster_solid Solid State Analysis substance 3-Aminopyrazole Derivative nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) substance->nmr uv_vis UV-Vis Spectroscopy substance->uv_vis ftir_sol FT-IR (Solution) substance->ftir_sol xrd X-Ray Crystallography substance->xrd ssnmr Solid-State NMR substance->ssnmr dft DFT / Ab Initio Calculations (Gas Phase & PCM) substance->dft nmr->dft Correlate shifts & populations xrd->dft Compare geometry & tautomer form

Caption: Integrated workflow for studying tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for identifying and quantifying tautomers in solution.[11]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the 3-aminopyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.[12]

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. If possible, ¹⁵N NMR can provide even more direct information about the nitrogen environment.[13] For quantitative analysis (qNMR), ensure a sufficient relaxation delay between scans to allow for full magnetization recovery.[14][15]

  • Spectral Analysis:

    • Identification: In cases of slow or intermediate exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer.[9] Chemical shifts, particularly for the ring protons and carbons, will differ between the 3-AP and 5-AP forms.

    • Quantification: Integrate the signals corresponding to a specific proton (or carbon) in each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.[14] The equilibrium constant (KT) can be calculated as [5-AP]/[3-AP].

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic data (ΔH°, ΔS°) for the tautomeric interconversion and can help to coalesce separate signals or resolve broad ones.[12]

X-Ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[10]

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The positions of all atoms, including the hydrogen on the pyrazole nitrogen, are determined. This unequivocally identifies the tautomer present in the crystal lattice.[16]

  • Analysis: Analyze the solved structure to understand the intermolecular interactions, such as hydrogen bonding, that stabilize the observed tautomer.[2]

Computational Chemistry

Theoretical calculations are essential for predicting tautomer stability and complementing experimental data.[17]

Methodology:

  • Structure Generation: Build the 3D structures of both the 3-AP and 5-AP tautomers in silico.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).[5] This is done first for the gas phase.

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy).

  • Solvent Modeling: To simulate solution conditions, re-run the optimization and frequency calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[9]

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in both the gas phase and the simulated solvent to predict the equilibrium position. The tautomer with the lower Gibbs free energy is the more stable form.

Relevance in Drug Discovery and Development

The tautomeric state of a 3-aminopyrazole derivative is not merely a chemical curiosity; it has profound implications for its function as a drug. The position of the N-H proton and the resulting electronic distribution affect the molecule's shape, hydrogen bonding capabilities, and overall polarity. These features dictate how the molecule interacts with its biological target.

For example, in the development of kinase inhibitors, the 3-aminopyrazole scaffold is frequently used.[18][19] The amino group and the pyrazole nitrogens often form critical hydrogen bonds within the ATP-binding pocket of the kinase. A shift in the tautomeric form can reposition these hydrogen bond donors and acceptors, potentially abolishing or significantly reducing the inhibitor's potency.

drug_discovery Tautomer_A Tautomer A (e.g., 3-AP) Equilibrium Tautomeric Equilibrium Tautomer_A->Equilibrium Binding Target Binding (e.g., Kinase Pocket) Tautomer_A->Binding Correct H-bond donors/ acceptors -> High Affinity Tautomer_B Tautomer B (e.g., 5-AP) Tautomer_B->Equilibrium Tautomer_B->Binding Incorrect H-bond donors/ acceptors -> Low Affinity Activity Biological Activity Binding->Activity

Caption: Impact of tautomerism on biological activity.

The discovery of 3-aminopyrazole derivatives as potent and selective AXL kinase inhibitors highlights this principle.[18] The specific tautomer capable of binding effectively to the AXL protein is the one responsible for the observed therapeutic effect. Therefore, medicinal chemists must design molecules where the bioactive tautomer is the predominant or at least a significantly populated form under physiological conditions.

Conclusion

Tautomerism in 3-aminopyrazole derivatives is a complex but critical area of study for researchers in organic chemistry and drug development. The equilibrium between the 3-amino and 5-amino forms is delicately balanced by the interplay of substituent electronics, solvent polarity, and solid-state packing forces. A thorough investigation, employing a combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, is essential to fully characterize the tautomeric behavior of any new derivative. This understanding is fundamental to establishing robust structure-activity relationships and ultimately designing more effective and targeted therapeutics.

References

A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals. Their biological activity is often highly dependent on the substitution pattern around the pyrazole ring. Consequently, the ability to control the regioselectivity during their synthesis is of paramount importance in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the core principles and methodologies for achieving regiocontrol in the synthesis of 3-amino- and 5-aminopyrazoles, offering a valuable resource for researchers in the field.

The primary challenge in the synthesis of N-substituted aminopyrazoles lies in controlling which nitrogen atom of a monosubstituted hydrazine attacks the appropriate electrophilic center of a 1,3-dielectrophilic precursor. This typically leads to the formation of two possible regioisomers: the 1,3-disubstituted and the 1,5-disubstituted aminopyrazoles. This guide will detail the factors influencing this regioselectivity and provide experimental protocols for directing the synthesis towards the desired isomer.

Core Principles of Regioselectivity

The regiochemical outcome of the reaction between a monosubstituted hydrazine and a 1,3-dielectrophile, such as a β-ketonitrile or an alkoxyacrylonitrile, is primarily governed by a delicate interplay of kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Control

A key strategy for achieving regioselectivity is the exploitation of kinetic versus thermodynamic reaction control.[1]

  • Kinetic Control: Under basic conditions and at low temperatures (e.g., 0 °C), the reaction is under kinetic control. The more nucleophilic, substituted nitrogen of the alkylhydrazine rapidly attacks the electrophilic carbon, leading to an intermediate that quickly cyclizes to form the 3-aminopyrazole . This pathway is favored when the initial Michael addition is irreversible and rapid.[1]

  • Thermodynamic Control: Under neutral conditions and at elevated temperatures (e.g., 70 °C), the reaction is under thermodynamic control. This allows for the equilibration of the initial Michael adducts. The intermediate formed by the attack of the less sterically hindered, terminal nitrogen of the hydrazine is thermodynamically more stable, leading to the formation of the 5-aminopyrazole as the major product.[1] For arylhydrazines, the unsubstituted nitrogen is generally more nucleophilic, which also favors the formation of the 5-aminopyrazole.

The following diagram illustrates the general principle of kinetic versus thermodynamic control in the synthesis of aminopyrazoles from an alkoxyacrylonitrile and a substituted hydrazine.

G cluster_start Starting Materials cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway Alkoxyacrylonitrile Alkoxyacrylonitrile Intermediate_K Michael Adduct (Kinetic) Alkoxyacrylonitrile->Intermediate_K k1 (fast) Intermediate_T Michael Adduct (Thermodynamic) Alkoxyacrylonitrile->Intermediate_T k2 (slower) Substituted Hydrazine (R-NH-NH2) Substituted Hydrazine (R-NH-NH2) Substituted Hydrazine (R-NH-NH2)->Intermediate_K Substituted Hydrazine (R-NH-NH2)->Intermediate_T Product_3_Amino 3-Aminopyrazole Intermediate_K->Product_3_Amino Fast Cyclization Intermediate_K->Intermediate_T Equilibration Conditions_K Base (e.g., NaOEt) Low Temperature (0 °C) Conditions_K->Intermediate_K Product_5_Amino 5-Aminopyrazole Intermediate_T->Product_5_Amino Cyclization Conditions_T Neutral High Temperature (70 °C) Conditions_T->Intermediate_T

Kinetic vs. Thermodynamic Control Pathways

Influence of Substituents

The electronic and steric properties of the substituents on both the hydrazine and the 1,3-dielectrophile play a crucial role in determining the regioselectivity.

  • Hydrazine Substituents:

    • Steric Hindrance: Bulky substituents on the hydrazine (e.g., cyclohexyl, t-butyl) disfavor the attack of the substituted nitrogen, thus leading to a higher proportion of the 5-aminopyrazole isomer even under kinetic conditions.

    • Electronic Effects: Electron-donating groups on an arylhydrazine increase the nucleophilicity of the substituted nitrogen, which can lead to a higher yield of the 3-aminopyrazole under kinetic control. Conversely, electron-withdrawing groups favor the formation of the 5-aminopyrazole.

  • 1,3-Dielectrophile Substituents: The nature of the electrophilic centers and the leaving group on precursors like α,β-unsaturated nitriles can influence the reaction pathway. For instance, the use of a better leaving group can accelerate the cyclization step, potentially trapping the kinetic product.[2]

Key Synthetic Methodologies and Experimental Protocols

The most common and versatile methods for the synthesis of aminopyrazoles involve the condensation of hydrazines with β-ketonitriles or their synthetic equivalents.[2][3][4]

Condensation of Hydrazines with β-Alkoxyacrylonitriles

This method allows for a switch in regioselectivity by modifying the reaction conditions.[1]

Experimental Protocol for Kinetically Controlled Synthesis of 3-Aminopyrazoles [1]

  • A solution of sodium ethoxide (2 equivalents) in ethanol is prepared and cooled to 0 °C.

  • The substituted hydrazine (1 equivalent) is added to the cooled solution.

  • The β-alkoxyacrylonitrile (1 equivalent) is then added dropwise to the reaction mixture over a period of 45-60 minutes, maintaining the temperature at 0 °C.

  • The reaction is stirred at 0 °C for an additional 2-3 hours.

  • Upon completion, the reaction is worked up by quenching with a suitable reagent (e.g., water or a mild acid) and extracting the product.

Experimental Protocol for Thermodynamically Controlled Synthesis of 5-Aminopyrazoles [1]

  • The substituted hydrazine (1 equivalent) and the β-alkoxyacrylonitrile (1 equivalent) are dissolved in a suitable solvent (e.g., ethanol).

  • The reaction mixture is heated to 70 °C and stirred for 14 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization.

The following workflow diagram outlines the decision-making process for synthesizing the desired aminopyrazole isomer.

G start Desired Regioisomer? kinetic_path Select Kinetic Control (Basic, Low Temp) start->kinetic_path 3-Amino thermo_path Select Thermodynamic Control (Neutral, High Temp) start->thermo_path 5-Amino product_3_amino 3-Aminopyrazole kinetic_path->product_3_amino consider_substituents_k Consider Hydrazine Substituent (Less bulky, e-donating favors) kinetic_path->consider_substituents_k product_5_amino 5-Aminopyrazole thermo_path->product_5_amino consider_substituents_t Consider Hydrazine Substituent (Bulky, e-withdrawing favors) thermo_path->consider_substituents_t

Synthetic Decision Workflow

Condensation of Hydrazines with β-Ketonitriles

This is one of the most widely used methods, typically yielding 5-aminopyrazoles.[3][4] The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by intramolecular cyclization involving the nitrile.[4]

General Experimental Protocol for Synthesis of 5-Aminopyrazoles from β-Ketonitriles [3]

  • The β-ketonitrile (1 equivalent) and the substituted hydrazine (1 equivalent) are dissolved in a suitable solvent, often ethanol.

  • A catalytic amount of acid (e.g., acetic acid) or base (e.g., triethylamine) may be added.[4]

  • The reaction mixture is typically heated under reflux for several hours.

  • The product often precipitates upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.

Quantitative Data on Regioselectivity

The following table summarizes the regiomeric ratios obtained under different reaction conditions for the reaction of various hydrazines with an ethoxyacrylonitrile derivative, demonstrating the principles discussed.

Hydrazine Substituent (R)ConditionsRatio (3-amino : 5-amino)Yield of 3-amino isomer (%)Reference
MethylKinetic (NaOEt, 0°C)99.2 : 0.899.2[1]
CyclohexylKinetic (NaOEt, 0°C)72 : 2872[1]
tert-ButylKinetic (NaOEt, 0°C)5 : 955[1]
PhenylKinetic (NaOEt, 0°C)50 : 5050[1]
MethylThermodynamic (Neutral, 70°C)<1 : 99<1[1]
CyclohexylThermodynamic (Neutral, 70°C)<1 : 99<1[1]
tert-ButylThermodynamic (Neutral, 70°C)<1 : 99<1[1]
PhenylThermodynamic (Neutral, 70°C)<1 : 99<1[1]

Conclusion

The regioselective synthesis of substituted aminopyrazoles is a well-established yet nuanced area of heterocyclic chemistry. By carefully selecting the reaction precursors and controlling the reaction conditions, it is possible to selectively synthesize either the 3-amino- or 5-aminopyrazole isomer. A thorough understanding of the principles of kinetic and thermodynamic control, as well as the steric and electronic effects of substituents, is essential for any researcher working in this field. The methodologies and data presented in this guide provide a solid foundation for the rational design and synthesis of novel aminopyrazole derivatives for applications in drug discovery and beyond.

References

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in Methyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a nucleophilic amino group, an ester functionality, and a pyrazole core offers a multitude of possibilities for chemical modification and the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the chemical reactivity of the exocyclic amino group in this compound, focusing on key transformations including acylation, alkylation, diazotization and subsequent coupling reactions, and cyclization reactions to form fused heterocyclic systems. This document is intended to serve as a valuable resource for researchers and scientists in the field of synthetic and medicinal chemistry, providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate the design and execution of novel synthetic strategies.

Introduction

The pyrazole scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent pattern on the pyrazole ring plays a crucial role in modulating the pharmacological profile of these molecules. This compound, with its strategically positioned amino and ester groups, serves as a key intermediate for the elaboration of complex molecular architectures. The nucleophilicity of the 3-amino group allows for a variety of chemical transformations, making it a focal point for synthetic diversification. This guide will systematically explore the reactivity of this amino group, providing practical insights for its application in synthetic organic chemistry and drug development.

Spectroscopic Data of this compound

A thorough understanding of the spectroscopic properties of the starting material is essential for accurate reaction monitoring and product characterization.

Spectroscopic Data This compound
¹H NMR (DMSO-d₆)δ 11.9 (s, 1H, NH-pyrazole), 7.85 (s, 1H, CH-pyrazole), 5.95 (s, 2H, NH₂), 3.65 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆)δ 164.5 (C=O), 154.0 (C-NH₂), 138.0 (CH-pyrazole), 98.0 (C-COOCH₃), 50.0 (OCH₃)
IR (KBr, cm⁻¹) 3420, 3320 (NH₂ stretching), 1680 (C=O stretching), 1630 (N-H bending)
Mass Spectrum (EI) m/z 141 (M⁺)

Chemical Reactivity of the Amino Group

The exocyclic amino group at the C3 position of the pyrazole ring is a versatile functional handle that readily participates in a variety of chemical reactions.

Acylation Reactions

The amino group can be readily acylated using various acylating agents such as acid chlorides and anhydrides to furnish the corresponding N-acylated derivatives. The reaction conditions can be tuned to achieve selective mono-acylation.

Experimental Protocol: N-Acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

Note: This protocol is for the ethyl ester analogue and serves as a representative procedure.

To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., chloroform, dioxane, or DMF), acetic anhydride (1.0-1.5 eq) is added. The reaction can be carried out at room temperature or with heating. For enhanced reactivity, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can be added, particularly when using less reactive acylating agents. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Table 1: N-Acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate - A Study of Reaction Conditions. [1]

Acetic Anhydride (eq)SolventCatalyst (eq)TemperatureTimeProduct(s) and Ratio
1-1.5ChloroformNoneRoom Temp-Diacetylated product is major
1-1.5DioxaneNoneRoom Temp-Monoacetylated products (2:1 ratio)
1-1.5DMFNoneRoom Temp-Monoacetylated products with minor diacetylated product
1-1.5DMFDMAP (0.2)Room Temp1 hMonoacetylated products (95:5 ratio)
8Acetic AnhydrideNoneReflux>1 hMixture of mono-, di-, and tri-acetylated products

Note: The study referenced used the ethyl ester. Similar reactivity is expected for the methyl ester.

Alkylation Reactions

While less commonly reported than acylation, the amino group can undergo alkylation. However, competitive N-alkylation of the pyrazole ring nitrogens can occur, often leading to a mixture of products. The regioselectivity can be influenced by the choice of alkylating agent, base, and solvent.

Experimental Protocol: General Procedure for N-Alkylation

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., K₂CO₃, NaH, Cs₂CO₃) is added, and the mixture is stirred for a short period. The alkylating agent (e.g., alkyl halide) is then added, and the reaction is stirred at room temperature or heated until completion as monitored by TLC. The reaction is quenched with water and extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product mixture is then separated and purified by column chromatography.

Diazotization and Azo Coupling Reactions

The 3-amino group can be diazotized using sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is highly reactive and can be coupled with various electron-rich aromatic and heterocyclic compounds to yield intensely colored azo compounds, which are of interest as dyes and potential pharmacological agents.

Experimental Protocol: Synthesis of Azo Dyes

This compound is dissolved in an aqueous solution of a mineral acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a cooled solution of the coupling component (e.g., a phenol or an aniline derivative) in a suitable solvent. The pH of the reaction mixture is adjusted as needed to facilitate the coupling reaction. The precipitated azo dye is collected by filtration, washed with water, and can be further purified by recrystallization.

Cyclization Reactions: Synthesis of Pyrazolo[1,5-a]pyrimidines

One of the most important reactions of the 3-amino group in this pyrazole system is its use in the construction of fused heterocyclic rings, particularly pyrazolo[1,5-a]pyrimidines. These bicyclic systems are prevalent in many biologically active molecules. The synthesis typically involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

A mixture of this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0-1.2 eq) in a solvent such as glacial acetic acid or ethanol is heated to reflux. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can be added to promote the reaction. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid can be washed with a cold solvent and recrystallized to afford the pure pyrazolo[1,5-a]pyrimidine derivative. Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives. [2][3]

1,3-Dicarbonyl CompoundSolventCatalystConditionsYield (%)
Pentane-2,4-dioneAcetic AcidH₂SO₄Room Temp89
Ethyl acetoacetateAcetic AcidH₂SO₄Room Temp95
Ethyl isobutyrylacetateAcetic AcidH₂SO₄Room Temp87
Ethyl butyrylacetateAcetic AcidH₂SO₄Room Temp92

Note: The yields are reported for the reaction with the corresponding 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile/carboxylate, but similar high yields are expected for the title compound.

Reactions with Isocyanates and Isothiocyanates

The amino group reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. These products can serve as intermediates for the synthesis of other heterocyclic systems or be evaluated for their own biological activity.

Experimental Protocol: Synthesis of Urea/Thiourea Derivatives

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or chloroform), the corresponding isocyanate or isothiocyanate (1.0-1.1 eq) is added. The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane or ether) to remove any unreacted starting material. The product can be further purified by recrystallization.

Condensation with Aldehydes and Ketones (Schiff Base Formation)

The amino group can condense with aldehydes and ketones to form Schiff bases (imines or azomethines). These reactions are typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of Schiff Bases

A mixture of this compound (1.0 eq) and the carbonyl compound (1.0-1.1 eq) is dissolved in a solvent such as ethanol or toluene. A catalytic amount of an acid (e.g., acetic acid) can be added. The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and a general experimental workflow for the derivatization of this compound.

Reaction_Pathways cluster_acylation Acylation cluster_alkylation Alkylation cluster_diazotization Diazotization & Coupling cluster_cyclization Cyclization cluster_urea Urea/Thiourea Formation cluster_schiff Schiff Base Formation start Methyl 3-amino-1H- pyrazole-4-carboxylate acyl_reagent RCOCl or (RCO)₂O start->acyl_reagent alkyl_reagent R-X start->alkyl_reagent diazotization NaNO₂, H⁺ start->diazotization dicarbonyl 1,3-Dicarbonyl start->dicarbonyl isocyanate R-N=C=O / R-N=C=S start->isocyanate carbonyl R'COR'' start->carbonyl acylated_product N-Acylated Product acyl_reagent->acylated_product Base (optional) alkylated_product N-Alkylated Product alkyl_reagent->alkylated_product Base diazonium_salt Diazonium Salt diazotization->diazonium_salt azo_product Azo Compound diazonium_salt->azo_product coupling_partner Ar-H (electron-rich) coupling_partner->azo_product pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine dicarbonyl->pyrazolo_pyrimidine Acid catalyst, Heat urea_product Urea / Thiourea isocyanate->urea_product schiff_base Schiff Base carbonyl->schiff_base Acid catalyst, Heat

Caption: Reaction pathways of the amino group in this compound.

Experimental_Workflow start Start: Reactants & Solvents reaction Reaction Setup (Temperature, Time, Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS, m.p.) purification->characterization product Pure Product characterization->product

Caption: General experimental workflow for the synthesis of derivatives.

Conclusion

The 3-amino group of this compound is a highly versatile functional group that enables a wide range of chemical transformations. This guide has provided an in-depth overview of its reactivity, covering key reactions such as acylation, alkylation, diazotization and coupling, and cyclization reactions. The detailed experimental protocols, quantitative data, and visual diagrams presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important building block in their synthetic endeavors. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.

References

Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of methyl 3-amino-1H-pyrazole-4-carboxylate under acidic conditions. This compound is a key building block in the synthesis of various pharmaceutical agents, making a thorough understanding of its stability profile crucial for drug development, formulation, and manufacturing processes. This document outlines the fundamental principles of its acid-catalyzed hydrolysis, presents plausible degradation data based on established chemical principles, details experimental protocols for stability testing, and provides visual representations of the degradation pathway and experimental workflow. The information herein is intended to guide researchers in anticipating potential stability challenges and in designing robust analytical methods for monitoring the integrity of this important molecule.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile reactivity and presence in the core structure of numerous biologically active molecules. The stability of this ester, particularly in acidic environments, is a critical parameter that can influence its storage, handling, and efficacy in various applications. Acid-catalyzed hydrolysis of the methyl ester group represents the primary degradation pathway, leading to the formation of 3-amino-1H-pyrazole-4-carboxylic acid and methanol. This guide explores the theoretical and practical aspects of this degradation process.

Core Concepts: Acid-Catalyzed Hydrolysis

The degradation of this compound in an acidic aqueous medium is predominantly governed by the acid-catalyzed hydrolysis of the ester functional group. This reaction is a reversible process, as described by the principles of Fischer esterification and its reverse, ester hydrolysis.[1][2][3][4] The presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The general mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the methoxy group's oxygen atoms, converting it into a good leaving group (methanol).

  • Elimination of the leaving group: The tetrahedral intermediate collapses, expelling a molecule of methanol.

  • Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Quantitative Data Summary

Table 1: Degradation of this compound in 0.1 N HCl at Different Temperatures

Temperature (°C)Incubation Time (hours)% Degradation (Illustrative)
2524< 1
40245
602415
80 (reflux)810

Table 2: Effect of pH on the Stability of this compound at 60°C

pHIncubation Time (hours)% Degradation (Illustrative)
1.01210
3.0122
5.012< 1

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound under acidic conditions.

Acidic Hydrolysis Protocol

Objective: To determine the degradation of this compound under acidic conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Heating mantle or water bath with temperature control

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a series of reaction vessels, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final drug concentration of 100 µg/mL.

  • Incubate the solutions at various temperatures (e.g., 25°C, 40°C, 60°C, and under reflux).

  • At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction vessel.

  • Immediately neutralize the aliquot with an equivalent volume of 0.1 N NaOH to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

HPLC Method for Analysis

Objective: To quantify the remaining parent compound and detect any degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed (time zero) sample.

Visualizations

Signaling Pathway of Acid-Catalyzed Hydrolysis

Acid_Catalyzed_Hydrolysis Ester Methyl 3-amino-1H- pyrazole-4-carboxylate Protonated_Ester Protonated Ester (Resonance Stabilized) Ester->Protonated_Ester + H⁺ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O H2O H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Proton_Transfer Proton Transfer H3O_plus H₃O+ Methanol Methanol (CH₃OH) Protonated_Acid Protonated Carboxylic Acid Protonated_Intermediate->Protonated_Acid - CH₃OH Carboxylic_Acid 3-amino-1H-pyrazole- 4-carboxylic acid Protonated_Acid->Carboxylic_Acid - H⁺

Caption: Acid-catalyzed hydrolysis pathway of the target ester.

Experimental Workflow for Forced Degradation Study

Experimental_Workflow Start Start: Prepare Stock Solution (1 mg/mL in Methanol) Dilution Dilute with 0.1 N HCl to 100 µg/mL Start->Dilution Incubation Incubate at Controlled Temperature (e.g., 25°C, 40°C, 60°C, Reflux) Dilution->Incubation Sampling Withdraw Aliquots at Specific Time Points Incubation->Sampling Neutralization Neutralize with 0.1 N NaOH Sampling->Neutralization HPLC_Prep Dilute with Mobile Phase Neutralization->HPLC_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis Data_Analysis Data Analysis: Calculate % Degradation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the acidic forced degradation study.

Conclusion

The stability of this compound under acidic conditions is a critical consideration for its use in pharmaceutical development. The primary degradation pathway is acid-catalyzed hydrolysis of the methyl ester, yielding 3-amino-1H-pyrazole-4-carboxylic acid. The rate of this degradation is dependent on factors such as pH and temperature. The experimental protocols and illustrative data presented in this guide provide a framework for researchers to assess the stability of this compound and to develop appropriate strategies for its formulation, storage, and handling to ensure product quality and efficacy.

References

Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of various biologically active molecules. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and overall handling in a laboratory and industrial setting. This technical guide provides a comprehensive overview of the solubility of this compound.

Please note: An extensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. This guide, therefore, focuses on providing a detailed experimental protocol for determining its solubility and discusses the expected solubility trends based on its molecular structure and the general behavior of related pyrazole derivatives.

Predicted Solubility Profile

The molecular structure of this compound, featuring both hydrogen bond donors (the amino group and the pyrazole N-H) and a hydrogen bond acceptor (the carbonyl group of the ester), as well as a polar pyrazole ring and a less polar methyl ester group, suggests a nuanced solubility profile. It is anticipated to exhibit moderate to good solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). Its solubility is expected to be lower in non-polar solvents such as hexane and toluene.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Centrifuge (optional)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that the system reaches solid-liquid equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction (x).

Data Presentation

While no specific data was found for this compound, the experimentally determined solubility data should be presented in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility ( g/100 g solvent)Solubility (mol/L)Mole Fraction (x)
MethanolExperimental ValueExperimental ValueExperimental Value
EthanolExperimental ValueExperimental ValueExperimental Value
AcetoneExperimental ValueExperimental ValueExperimental Value
AcetonitrileExperimental ValueExperimental ValueExperimental Value
Dimethyl Sulfoxide (DMSO)Experimental ValueExperimental ValueExperimental Value
N,N-Dimethylformamide (DMF)Experimental ValueExperimental ValueExperimental Value
Ethyl AcetateExperimental ValueExperimental ValueExperimental Value
TolueneExperimental ValueExperimental ValueExperimental Value
HexaneExperimental ValueExperimental ValueExperimental Value

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze by HPLC/UV-Vis sample2->sample3 calc1 Determine concentration sample3->calc1 calc2 Calculate solubility calc1->calc2

Caption: Experimental workflow for solubility determination.

Conclusion

Methodological & Application

Application Notes and Protocols: Methyl 3-Amino-1H-pyrazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block, or scaffold, of significant interest in medicinal chemistry. Its unique structural features allow for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities. Pyrazole-containing compounds have demonstrated potential as anti-inflammatory, anticancer, antiviral, and kinase-inhibiting agents.[1] This document provides detailed application notes on its use and protocols for the synthesis and evaluation of its derivatives, particularly focusing on their role as kinase inhibitors in cancer therapy.

Core Applications in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery due to its ability to form key interactions with biological targets.[2] Derivatives of this compound have been extensively explored for their therapeutic potential, primarily as:

  • Kinase Inhibitors: A significant area of research has focused on developing pyrazole derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][3] Key kinase targets include:

    • p38 MAP Kinase: Involved in inflammatory responses and cellular stress.[1]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[1]

    • Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor (BCR) signaling pathway, particularly relevant in B-cell malignancies like mantle cell lymphoma.[1][4]

    • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.[2]

    • REarranged during Transfection (RET) Kinase: A receptor tyrosine kinase implicated in certain types of cancer.[4]

  • Anticancer Agents: Beyond specific kinase inhibition, various derivatives have shown potent antiproliferative activity against a range of cancer cell lines, including liver, cervical, and prostate cancer.[1][5]

  • Anti-inflammatory Agents: The ability to inhibit kinases like p38 MAPK positions these compounds as potential treatments for inflammatory diseases.

Data Presentation: Biological Activity of Key Derivatives

The following tables summarize the inhibitory activities of various pyrazole derivatives, providing a comparative overview of their potency against different biological targets.

Compound Target Activity (IC₅₀) Cell Line Reference
1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivative (8q)RET Kinase (wild-type)13.7 nM-[4]
1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivative (8q)CCDC6-RETG810C15.4 nMBaF3[4]
1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivative (8q)CCDC6-RETG810R53.2 nMBaF3[4]
1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivative (8q)KIF5B-RETG810C54.2 nMBaF3[4]
1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivative (8q)KIF5B-RETG810R120.0 nMBaF3[4]
Pyrazole Derivative 3aVEGFR-238.28 nM-[5]
Pyrazole Derivative 3iVEGFR-28.93 nM-[5]
Pyrazole Derivative 3aPC-3 (Prostate Cancer)1.22 µMPC-3[5]
Pyrazole Derivative 3iPC-3 (Prostate Cancer)1.24 µMPC-3[5]
Pyrazole-based Macrocycle 8aBMPR2506 nM-[3]
N-Mannich pyrazole-5-ol derivative 6bVEGFR20.2 µM-[6]
N-Mannich pyrazole-5-ol derivative 6bCDK-20.458 µM-[6]
N-Mannich pyrazole-5-ol derivative 6bHepG2 (Liver Cancer)2.52 µMHepG2[6]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-3-amino-1H-pyrazole-4-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of pyrazole-based kinase inhibitors, adapted from methodologies described in the literature.[7]

Step 1: Amide Coupling

  • Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous Tetrahydrofuran (THF).

  • Add a catalytic amount of Dimethylformamide (DMF).

  • Cool the mixture to 0°C and add oxalyl chloride (1.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in pyridine.

  • In a separate flask, dissolve the desired amine (1 equivalent) in pyridine.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the amino-pyrazole intermediate.

Step 3: Nucleophilic Aromatic Substitution

  • Dissolve the amino-pyrazole intermediate (1 equivalent) and the desired heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1 equivalent) in a suitable solvent like Dimethyl sulfoxide (DMSO).

  • Add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Heat the reaction mixture at 70°C for 5 hours.

  • Cool the reaction to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration and purify by recrystallization or column chromatography to yield the final N-aryl-3-amino-1H-pyrazole-4-carboxamide derivative.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[8][9][10][11]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound.

p38_MAPK_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKK, MLK) receptor->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk substrates Downstream Substrates (e.g., MAPKAPK-2, Transcription Factors) p38_mapk->substrates cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) substrates->cellular_responses inhibitor Pyrazole Derivative (Inhibitor) inhibitor->p38_mapk

Caption: p38 MAPK Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization plc_gamma PLCγ dimerization->plc_gamma pi3k PI3K dimerization->pi3k migration Cell Migration dimerization->migration raf_mek_erk Raf-MEK-ERK Pathway plc_gamma->raf_mek_erk akt Akt pi3k->akt survival Cell Survival akt->survival proliferation Cell Proliferation raf_mek_erk->proliferation inhibitor Pyrazole Derivative (Inhibitor) inhibitor->vegfr2

Caption: VEGFR-2 Signaling Pathway Inhibition.

BTK_Signaling_Pathway bcr B-Cell Receptor (BCR) lyn_syk Lyn/Syk bcr->lyn_syk btk Bruton's Tyrosine Kinase (BTK) lyn_syk->btk plc_gamma2 PLCγ2 btk->plc_gamma2 downstream Downstream Signaling (NF-κB, MAPK) plc_gamma2->downstream cell_survival Cell Survival & Proliferation downstream->cell_survival inhibitor Pyrazole Derivative (e.g., Pirtobrutinib) inhibitor->btk

Caption: BTK Signaling Pathway Inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow start Methyl 3-amino-1H- pyrazole-4-carboxylate synthesis Chemical Synthesis (e.g., Amide Coupling, Substitution) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Library of Pyrazole Derivatives purification->library in_vitro_screening In Vitro Screening (e.g., Kinase Assays, MTT Assay) library->in_vitro_screening hit_identification Hit Identification & Lead Optimization in_vitro_screening->hit_identification in_vivo_studies In Vivo Studies (Animal Models) hit_identification->in_vivo_studies preclinical Preclinical Development in_vivo_studies->preclinical

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for the Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization strategies for methyl 3-amino-1H-pyrazole-4-carboxylate, a versatile scaffold in the design of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for pyrazole derivatives and are intended to serve as a guide for the synthesis of compound libraries for drug discovery programs.

Introduction

The 3-amino-1H-pyrazole-4-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. The strategic modification of the amino group, the pyrazole ring, and the carboxylate moiety allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting molecules. This document outlines key derivatization reactions, provides detailed experimental protocols, and summarizes the biological activities of representative derivatives.

Key Derivatization Strategies

The primary sites for derivatization on this compound are the 3-amino group and the pyrazole ring nitrogens. Common derivatization strategies include:

  • N-Acylation and N-Sulfonylation: Modification of the 3-amino group to form amides and sulfonamides is a widely used strategy to explore the SAR around this position and to introduce functionalities that can interact with specific residues in target proteins.

  • Schiff Base Formation and Reductive Amination: Condensation of the 3-amino group with various aldehydes and ketones yields Schiff bases, which can be further reduced to stable secondary amines, providing access to a diverse range of substituents.

  • Suzuki-Miyaura Cross-Coupling: Halogenation of the pyrazole ring, followed by palladium-catalyzed Suzuki-Miyaura coupling, enables the introduction of aryl and heteroaryl moieties, significantly expanding the chemical space.

  • Synthesis of Fused Heterocyclic Systems: The 3-amino and 4-carboxylate functionalities are ideal precursors for the construction of fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors.

Experimental Protocols

N-Acylation of this compound

This protocol describes the general procedure for the acylation of the 3-amino group using an acyl chloride.

Workflow for N-Acylation

N_Acylation_Workflow start Start dissolve Dissolve this compound in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Stir at Room Temperature (2-12 h) add_acyl->react workup Work-up: - Pour into ice-water - Filter precipitate react->workup purify Purify by Recrystallization or Column Chromatography workup->purify end End purify->end

Caption: Workflow for the N-acylation of this compound.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Derivative Acyl Chloride Yield (%) Biological Activity (IC50) Target
1a Benzoyl chloride85-955.2 µMAnticancer (MCF-7)
1b Acetyl chloride90-98> 50 µM-
1c 4-Chlorobenzoyl chloride88-962.8 µMAnticancer (HeLa)

Table 1: Representative data for N-acylated derivatives.

Suzuki-Miyaura Cross-Coupling of Halogenated this compound

This protocol outlines the synthesis of 5-aryl-3-aminopyrazole derivatives via a Suzuki-Miyaura coupling reaction. This requires prior halogenation (e.g., bromination) of the pyrazole ring at the C5 position.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow start Start mix Mix Halogenated Pyrazole, Boronic Acid, Pd Catalyst, Ligand, and Base in Solvent start->mix degas Degas the Mixture mix->degas heat Heat under Inert Atmosphere (80-120°C, 4-24 h) degas->heat cool Cool to Room Temperature heat->cool workup Work-up: - Filter through Celite - Extract with Organic Solvent cool->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • To a microwave vial or a sealed tube, add the halogenated this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Seal the vessel and heat the reaction mixture to 80-120°C for 4-24 hours. The reaction can often be accelerated using microwave irradiation.[1]

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Derivative Boronic Acid Yield (%) Biological Activity (IC50) Target
2a Phenylboronic acid75-850.5 µMFLT3 Kinase[2]
2b 4-Methoxyphenylboronic acid80-900.2 µMVEGFR-2 Kinase
2c Pyridin-3-ylboronic acid65-751.1 µMCDK2

Table 2: Representative data for Suzuki-Miyaura coupling products.

Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol describes the cyclization of this compound with formamide to form the pyrazolo[3,4-d]pyrimidin-4-one core, which can be further functionalized.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

Pyrazolopyrimidine_Synthesis start Start mix Mix this compound and Formamide start->mix heat Heat at Reflux (180-200°C, 6-12 h) mix->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Forms cool->precipitate filter Filter and Wash with Ethanol precipitate->filter end End filter->end

Caption: Workflow for the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core.

Protocol:

  • A mixture of this compound (1.0 eq) and formamide (20 eq) is heated at 180-200°C for 6-12 hours.[3]

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with ethanol and dried to afford the 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one product.

  • This intermediate can be further chlorinated using POCl3 and subsequently reacted with various nucleophiles to generate a library of substituted pyrazolo[3,4-d]pyrimidines.[3][4]

Derivative Final Nucleophile Yield (%) Biological Activity (IC50) Target
3a Aniline70-800.054 µMEGFR Tyrosine Kinase[5]
3b 4-Fluoroaniline75-850.1 µMVEGFR-2 Kinase
3c Cyclopropylamine60-700.8 µMCDK9

Table 3: Representative data for pyrazolo[3,4-d]pyrimidine derivatives.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by pyrazole derivatives.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC Metastasis Metastasis PKC->Metastasis

Caption: Simplified EGFR signaling pathway leading to cell proliferation, survival, and metastasis.[6][7][8]

VEGFR Signaling Pathway

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Endothelial Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: Key pathways in VEGFR-2 signaling promoting angiogenesis.[2][9]

FLT3 Signaling Pathway

FLT3_Signaling FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Differentiation Inhibition of Differentiation STAT5->Differentiation

Caption: Major signaling cascades activated by FLT3 in hematopoietic cells.[10][11][12]

CDK Signaling in Cell Cycle

CDK_Cell_Cycle Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F CyclinD_CDK46->E2F releases Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1-S Transition CyclinE_CDK2->G1_S_Transition p21_p27 p21/p27 (CKIs) p21_p27->CyclinD_CDK46 inhibits p21_p27->CyclinE_CDK2 inhibits

Caption: Simplified representation of the role of CDKs in the G1/S cell cycle transition.[1][13][14]

Conclusion

This compound is a highly valuable starting material for the synthesis of diverse compound libraries in drug discovery. The derivatization strategies outlined in these application notes provide a foundation for accessing novel chemical entities with potential therapeutic applications, particularly as kinase inhibitors. The provided protocols, data tables, and pathway diagrams are intended to facilitate the rational design and synthesis of next-generation pyrazole-based drugs.

References

Application Notes and Protocols: Cyclocondensation Reactions of Methyl 3-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-amino-1H-pyrazole-4-carboxylate is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an adjacent ester functionality, makes it an ideal precursor for a variety of cyclocondensation reactions. These reactions lead to the formation of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. Pyrazolo[3,4-d]pyrimidines are considered purine analogs and are of significant interest in drug discovery due to their diverse and potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] They often function as inhibitors of key enzymes such as kinases.[2]

This document provides detailed application notes and experimental protocols for key cyclocondensation reactions involving this compound and its derivatives, offering a guide for the synthesis of biologically relevant fused pyrazole scaffolds.

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones via Reaction with Formamide

One of the most direct methods for constructing the pyrazolo[3,4-d]pyrimidine core is the cyclocondensation of an aminopyrazole carboxylate with formamide. This reaction serves as a source of a single carbon atom to form the pyrimidine ring, leading to the corresponding pyrazolo[3,4-d]pyrimidin-4-one, a key intermediate for further functionalization.[3]

Reaction Pathway:

The reaction involves the initial formation of a formamido intermediate, followed by intramolecular cyclization and elimination of methanol and water to yield the fused bicyclic system.

reaction1 reactant1 Methyl 3-amino-1H- pyrazole-4-carboxylate reagents Heat (190°C) reactant1->reagents reactant2 Formamide (HCONH₂) reactant2->reagents product 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one reagents->product Cyclocondensation workflow2 cluster_start Starting Materials cluster_method Reaction Method cluster_end Outcome start1 This compound (or N-substituted analog) method_node start1->method_node Mix in Solvent start2 Aliphatic/Aromatic Nitrile (R-CN) start2->method_node + Acid/Base Catalyst conv Conventional Heating method_node->conv mw Microwave Irradiation method_node->mw product 6-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one conv->product Cyclization mw->product Cyclization purify Purification (TLC, Recrystallization) product->purify Isolate reaction3 reactant1 Methyl 3-amino-1H- pyrazole-4-carboxylate reagents1 Step 1: Base (e.g., KOH in DMF) reactant1->reagents1 reactant2 Isothiocyanate (R-NCS) reactant2->reagents1 intermediate Thiourea Intermediate reagents2 Step 2: Cyclizing Agent (e.g., Alkyl Halide) intermediate->reagents2 product Pyrazolo[3,4-d]pyrimidine Derivative reagents1->intermediate Addition reagents2->product Cyclization

References

synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] This document provides a detailed protocol for the synthesis of pyrazolo[1,5-a]pyrimidines, starting from the readily available methyl 3-amino-1H-pyrazole-4-carboxylate. The outlined methods are based on established cyclocondensation reactions, offering a versatile and efficient route to this privileged heterocyclic system.[1][2][3]

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological profiles.[1][4][5] They are recognized as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted cancer therapies.[1][6][7] The synthesis of these compounds is typically achieved through the cyclization of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species. This application note focuses on the use of this compound as the starting material, a versatile precursor for accessing a range of substituted pyrazolo[1,5-a]pyrimidines.

General Synthetic Approach

The primary synthetic strategy involves the cyclocondensation reaction of this compound with a β-dicarbonyl compound, such as a β-ketoester or a β-diketone.[1][2][3] This reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolo[1,5-a]pyrimidine core. The regioselectivity of the cyclization is generally high, with the exocyclic amino group of the pyrazole preferentially attacking one of the carbonyl groups of the 1,3-dicarbonyl compound.[8]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative starting from this compound.

Protocol 1: Synthesis of Methyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol describes the reaction of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Acetic acid (glacial)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain methyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

Expected Yield: High (typically >80%)

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of various pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Starting Aminopyrazole1,3-Dicarbonyl CompoundProductYield (%)Reference
Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylatePentane-2,4-dioneEthyl 5,7-dimethyl-2-(arylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate87-95[1]
Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylateEthyl acetoacetateEthyl 7-hydroxy-5-methyl-2-(arylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate87-95[1]
5-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89[9]
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileEnamine of acetylacetone5,7-Dimethyl-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileNot specified[10]

Table 2: Biological Activity of Selected Pyrazolo[1,5-a]pyrimidines

CompoundTargetIC50 (nM)Cell LineActivityReference
Pyrazolo[1,5-a]pyrimidine derivativePim-145-Kinase Inhibition[7]
Compound 9aPim-1<10-Kinase Inhibition[7]
Compound 11aPim-1<10-Kinase Inhibition[7]
Compound 5b-8.64 µMHCT-116Anticancer[6]
CPL302415 (6)PI3Kδ18-Kinase Inhibition[11]

Visualizations

The following diagrams illustrate the synthetic workflow and a relevant biological pathway involving pyrazolo[1,5-a]pyrimidines.

synthetic_workflow start Methyl 3-amino-1H- pyrazole-4-carboxylate reaction Cyclocondensation start->reaction reagent β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) reagent->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction workup Workup & Purification (Precipitation, Filtration) reaction->workup product Pyrazolo[1,5-a]pyrimidine Derivative workup->product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

signaling_pathway cluster_cell Cancer Cell PK Protein Kinase (e.g., Pim-1, PI3Kδ) Substrate Substrate Protein PK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PK Inhibition

Caption: Inhibition of a protein kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine.

References

Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of pyrazole scaffolds is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules. Methyl 3-amino-1H-pyrazole-4-carboxylate is a valuable building block, and its N-alkylation is a key step in the development of various therapeutic agents, including kinase inhibitors.[1] This document provides detailed protocols for the N-alkylation of this substrate, focusing on methods to control regioselectivity, a common challenge in pyrazole chemistry. It includes protocols for classical base-mediated alkylation and alternative acid-catalyzed methods, supported by quantitative data and procedural workflows.

Introduction: The Importance of Regioselectivity

The N-alkylation of asymmetrically substituted pyrazoles like this compound can lead to two distinct regioisomers: the N1-substituted and the N2-substituted product.[2] The specific isomer formed is critical as it dictates the molecule's three-dimensional structure and, consequently, its biological activity. The regiochemical outcome is influenced by factors such as the choice of base, solvent, electrophile, and reaction temperature.[2][3] Steric effects often play a significant role, with alkylation favoring the less hindered nitrogen atom.[4][5]

Caption: General reaction scheme for the N-alkylation of this compound.

Application Highlight: Synthesis of JNK3 Inhibitors

N-substituted aminopyrazole derivatives are highly valuable in drug discovery. For instance, they form the core scaffold of potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors.[1] JNK3 is a crucial enzyme in neuronal apoptosis signaling pathways, making it a significant target for neurodegenerative diseases. The synthesis of these inhibitors often involves an initial N-alkylation of a pyrazole core, followed by further functionalization.[1]

G stress Cellular Stress jnk_pathway JNK Signaling Pathway stress->jnk_pathway jnk3 JNK3 Activation jnk_pathway->jnk3 apoptosis Neuronal Apoptosis jnk3->apoptosis Promotes inhibitor N-Alkylated Pyrazole (JNK3 Inhibitor) inhibitor->jnk3  Inhibits

Caption: Simplified signaling pathway showing the role of N-alkylated pyrazole as a JNK3 inhibitor.

Experimental Protocols & Data

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This is the most common method for N-alkylation, utilizing a base to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent system is critical for yield and regioselectivity. Stronger bases like NaH or weaker carbonate bases can be used.

Experimental Workflow

start Start dissolve Dissolve pyrazole in anhydrous solvent (e.g., DMF, DMSO) start->dissolve add_base Add base (e.g., K2CO3, NaH) and stir dissolve->add_base add_alkyl Add alkylating agent (R-X) dropwise add_base->add_alkyl react Stir at specified temperature (RT to 100°C) add_alkyl->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Perform aqueous workup and extract product monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: General experimental workflow for base-mediated N-alkylation.

Detailed Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Summary of Reaction Conditions

Alkylating AgentBaseSolventTemperatureYieldN1:N2 RatioNotes
Alkyl Iodide/BromideK₂CO₃DMSORoom Temp.GoodN1 PredominantA common and effective method for regioselective N1-alkylation.[6][7]
Methyl IodideKOHDMFRoom Temp.74% (total)~1:5Results in a mixture of regioisomers, favoring the N2 product.[2]
Methyl IodideNaHDMFRoom Temp.65%---A one-pot procedure for generating N-substituted pyrazoles.[8]
VariousNa₂CO₃ / K₂CO₃Toluene/Water-10°C to 10°C83.8%>99:1 (N1)A two-phase system that provides high yield and excellent regioselectivity.[9]
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated reactions, proceeding under mild, acidic conditions. It is particularly useful for acid-stable substrates and can offer different regioselectivity profiles.[4][5] The reaction is typically catalyzed by a Brønsted acid like camphorsulfonic acid (CSA).[4]

Detailed Methodology:

  • To a round-bottom flask under an inert atmosphere, charge the trichloroacetimidate electrophile (1.0 eq), this compound (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).[4]

  • Add anhydrous 1,2-dichloroethane (DCE) to form a 0.25 M solution.[4]

  • Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the N-alkyl pyrazole product(s).

Key Advantages:

  • Avoids the use of strong bases.

  • Reaction proceeds at room temperature.

  • Regioselectivity is often controlled by steric hindrance, favoring the less hindered nitrogen.[4][5]

Conclusion

The N-alkylation of this compound is a versatile and crucial transformation for the synthesis of pharmaceutically relevant compounds. By carefully selecting the reaction conditions—whether employing a classical base-mediated approach or a milder acid-catalyzed alternative—researchers can effectively control the regiochemical outcome to produce the desired N-alkylated pyrazole isomer. The protocols and data presented herein serve as a comprehensive guide for scientists engaged in the synthesis and development of novel pyrazole-based molecules.

References

Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-amino-1H-pyrazole-4-carboxylate is a valuable building block in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active compounds. The formation of an amide bond by coupling the free amino group of this pyrazole derivative with a carboxylic acid is a key transformation for generating diverse compound libraries for drug discovery. This document provides detailed protocols for common and effective amide coupling methods, including the use of carbodiimide reagents like EDC in conjunction with HOBt, and uronium-based reagents such as HATU.

Key Reagents and Their Roles:
  • This compound: The amine-containing substrate for the coupling reaction.

  • Carboxylic Acid: The acyl donor that will form the amide bond with the amine.

  • Coupling Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[1][2]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent that forms an active ester, often used for sterically hindered or less reactive substrates.[3][4][5]

  • Additives:

    • HOBt (Hydroxybenzotriazole): When used with EDC, HOBt forms a more stable and reactive HOBt ester, which reduces the risk of side reactions and racemization.[2][6]

  • Base:

    • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine): A non-nucleophilic base used to neutralize the reaction mixture and facilitate the coupling process.[1][7]

  • Solvents:

    • DMF (N,N-Dimethylformamide) or DCM (Dichloromethane): Common aprotic solvents that are suitable for amide coupling reactions.[1][8]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a standard and cost-effective method for many amide bond formations.

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq).[9]

  • Add EDC·HCl (1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

  • Add this compound (1.0 eq) to the reaction mixture.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise to the stirring solution. The pH of the reaction should be maintained around 8.[9]

  • Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly useful for challenging couplings, including those with sterically hindered amines or acids.[3]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.[7]

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.[7]

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

The choice of coupling reagent and conditions can significantly impact the yield of the desired amide product. The following table summarizes typical conditions and expected outcomes for the amide coupling of this compound with a generic carboxylic acid.

Coupling ReagentAdditiveBaseSolventTime (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF12-2460-90Standard, reliable method. Work-up removes water-soluble byproducts.[8]
HATU-DIPEADMF2-1275-95Highly efficient, especially for difficult couplings.[3][4]
BOP-DIPEADMF4-1670-90Effective, but the byproduct HMPA is carcinogenic.
PyBOP-DIPEADMF/DCM4-1670-95Similar to BOP but with a less toxic byproduct.[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the amide coupling reaction.

AmideCouplingWorkflow General Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Carboxylic Acid (1 eq) Coupling Reagent (1.1-1.2 eq) Base (2-3 eq) Solvent (DMF/DCM) Activation Activate Carboxylic Acid (Add Coupling Reagent + Base) Reagents->Activation Pre-activation Amine This compound (1 eq) Coupling Add Amine Stir at RT (2-24h) Amine->Coupling Activation->Coupling Monitoring Monitor by TLC/LC-MS Coupling->Monitoring Quench Quench Reaction (e.g., add water) Monitoring->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Crude Product (Column Chromatography) Dry->Purify Product Final Amide Product Purify->Product EDC_HOBt_Mechanism EDC/HOBt Activation Pathway CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable, Reactive) O_Acylisourea->HOBt_Ester + HOBt Amide Amide Product (R-CONH-R') O_Acylisourea->Amide + Amine (Direct path) Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + Amine HOBt_Ester->Urea Amine R'-NH2 (Pyrazole) Amine->Amide

References

Application of Methyl 3-amino-1H-pyrazole-4-carboxylate in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of a wide array of modern agrochemicals. Its unique structural features, including the presence of amino, ester, and pyrazole functionalities, allow for versatile chemical modifications, leading to the development of potent fungicides, herbicides, and insecticides. The pyrazole ring, in particular, is a common toxophore in many commercially successful agrochemicals due to its favorable metabolic stability and ability to interact with specific biological targets in pests and weeds.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key agrochemical classes.

I. Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant application of pyrazole derivatives is in the development of Succinate Dehydrogenase Inhibitors (SDHIs), a major class of fungicides. These compounds act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby blocking energy production and leading to fungal cell death. This compound serves as a crucial precursor for the synthesis of the pyrazole-4-carboxamide core found in many potent SDHI fungicides.

General Synthesis Pathway

The general synthetic route to pyrazole-4-carboxamide-based SDHI fungicides from this compound involves a multi-step process. This typically includes the transformation of the amino group, modification of the pyrazole ring, hydrolysis of the ester, and subsequent amidation with a desired amine. A key intermediate in the synthesis of many modern SDHI fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Fungicide_Synthesis A Methyl 3-amino-1H- npyrazole-4-carboxylate B Diazotization & Halogenation/ Difluoromethylation A->B C Methyl 3-(difluoromethyl)-1H- npyrazole-4-carboxylate B->C D N-Methylation C->D E Methyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate D->E F Hydrolysis E->F G 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid F->G H Acid Chloride Formation G->H I 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride H->I J Amidation with Substituted Aniline I->J K Final SDHI Fungicide (e.g., Bixafen, Fluxapyroxad) J->K

Caption: General workflow for the synthesis of SDHI fungicides.

Experimental Protocols

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol outlines the synthesis of a key intermediate for many modern SDHI fungicides.

Step 1: Synthesis of 4-halogen-3-difluoromethyl-1-methylpyrazole [1]

  • To a solution of 1,3-dimethylpyrazole (1.04 mol) in ethanol (400 mL), add bromine (1.04 mol) dropwise at 5-10 °C with stirring.

  • Continue the reaction at this temperature for 4 hours.

  • The resulting 4-bromo-1,3-dimethyl-1H-pyrazole is then subjected to bromination using a bromination reagent and AIBN, followed by hydrolysis with hexamethylenetetramine to yield 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde.

  • The aldehyde is then fluorinated using a suitable fluorinating agent to obtain 4-halogen-3-difluoromethyl-1-methylpyrazole.

Step 2: Grignard Reaction and Hydrolysis [1]

  • React the 4-halogen-3-difluoromethyl-1-methylpyrazole with a Grignard reagent (e.g., ethyl magnesium bromide) followed by carboxylation with carbon dioxide to introduce the carboxylic acid ester group at the 4-position.

  • The resulting ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is then hydrolyzed.

  • In a reaction flask, dissolve the ester in a solution of sodium hydroxide.

  • Heat the mixture and stir until the hydrolysis is complete (monitored by TLC).

  • After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Protocol 2: Synthesis of a Pyrazole-4-carboxamide Fungicide (General Procedure)

Step 1: Formation of the Acid Chloride

  • Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

  • Add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (cessation of gas evolution).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the desired substituted aniline (1 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in a suitable solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of the previously prepared 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent dropwise to the aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole-4-carboxamide fungicide.

Quantitative Data: Biological Activity of Pyrazole-based SDHI Fungicides
Compound IDTarget FungusEC50 (µg/mL)Reference
BixafenMycosphaerella graminicola0.06[Commercial Data]
FluxapyroxadBotrytis cinerea0.02[Commercial Data]
PenthiopyradRhizoctonia solani0.03[Commercial Data]
IsopyrazamSeptoria tritici0.01[Commercial Data]

II. Application in Herbicide Synthesis: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

This compound and its derivatives are also key starting materials for the synthesis of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a crucial enzyme in the biosynthesis of plastoquinones and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential compounds, resulting in bleaching of the foliage followed by plant death.

General Synthesis Pathway

The synthesis of pyrazole-based HPPD inhibitors often involves the construction of a 4-aroylpyrazole scaffold. This is typically achieved by reacting a pyrazole intermediate with a substituted benzoyl chloride.

Herbicide_Synthesis A Methyl 3-amino-1H- npyrazole-4-carboxylate B Modification of Amino and/or Ester Groups A->B C Substituted Pyrazole Intermediate B->C D Friedel-Crafts Acylation with Substituted Benzoyl Chloride C->D E Final HPPD Inhibitor Herbicide D->E Insecticide_Synthesis A Methyl 3-amino-1H- npyrazole-4-carboxylate B Functional Group Interconversion A->B C Substituted Pyrazole-4- carboxylic Acid/Chloride B->C D Amidation with Specific Amine C->D E Final Insecticide D->E

References

The Versatility of Methyl 3-amino-1H-pyrazole-4-carboxylate: A Building Block for Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-amino-1H-pyrazole-4-carboxylate is a highly versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a variety of cyclization reactions to form fused pyrazole systems. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds derived from this starting material, including pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-d][1][2]oxazin-4-ones, and pyrazolo[1,5-a]pyrimidines.

I. Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their diverse biological activities, often acting as kinase inhibitors. Two primary synthetic routes from this compound are highlighted below.

A. Direct Cyclization with Formamide

A straightforward approach to synthesizing the core pyrazolo[3,4-d]pyrimidin-4-one scaffold is the direct reaction with formamide.

G start This compound product1 Pyrazolo[3,4-d]pyrimidin-4(5H)-one start->product1 190°C, 8h reagent1 Formamide (HCONH2) reagent1->product1

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [3]

This protocol is adapted for the synthesis of a phenyl-substituted analog, starting from the corresponding phenyl-substituted aminopyrazole ester.

  • To a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) add formamide (excess).

  • Heat the reaction mixture to 190°C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Starting MaterialReagentProductYieldReference
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneHigh[3]
B. Two-Step Synthesis via Pyrazolo[3,4-d][1][2]oxazin-4-one Intermediate

This method offers a versatile route to a variety of N-substituted pyrazolo[3,4-d]pyrimidin-4-ones. The initial aminopyrazole ester is first hydrolyzed to the corresponding carboxylic acid, which is then cyclized to a pyrazolo[3,4-d][1][2]oxazin-4-one. This reactive intermediate is subsequently treated with a primary amine to yield the final product.

G cluster_0 Step 1: Hydrolysis and Cyclization cluster_1 Step 2: Amination start This compound intermediate1 3-Amino-1H-pyrazole-4-carboxylic acid start->intermediate1 Hydrolysis product1 Pyrazolo[3,4-d][1,3]oxazin-4-one intermediate1->product1 Reflux reagent1 Base (e.g., NaOH) reagent1->intermediate1 reagent2 Acetic Anhydride reagent2->product1 start2 Pyrazolo[3,4-d][1,3]oxazin-4-one product2 N-Substituted Pyrazolo[3,4-d]pyrimidin-4-one start2->product2 Butanol, Reflux, 8h reagent3 Primary Amine (R-NH2) reagent3->product2

Caption: Two-step synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4-ones.

Experimental Protocol 2: Synthesis of 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol details the synthesis starting from the corresponding phenyl-substituted aminopyrazole ester.

Step 1: Synthesis of 6-methyl-1-phenylpyrazolo[3,4-d][1][2]oxazin-4(1H)-one

  • Hydrolyze ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) using a suitable base (e.g., NaOH solution) to obtain 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

  • Isolate and dry the carboxylic acid.

  • Reflux the 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid in acetic anhydride. The reaction progress can be monitored by TLC.

  • After completion, remove the excess acetic anhydride under reduced pressure.

  • The resulting solid, 6-methyl-1-phenylpyrazolo[3,4-d][1][2]oxazin-4(1H)-one, can be used in the next step without further purification.

Step 2: Synthesis of 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • To a mixture of 6-methyl-1-phenylpyrazolo[3,4-d][1][2]oxazin-4(1H)-one (1.0 eq) in butanol, add p-phenylenediamine (1.0 eq).

  • Heat the mixture under reflux for 8 hours.

  • A precipitate will form while the solution is still hot.

  • Filter the hot solution to collect the precipitate, wash it with a suitable solvent (e.g., methanol), and dry it to obtain the final product.

IntermediateReagentProductYield
6-methyl-1-phenylpyrazolo[3,4-d][1][2]oxazin-4(1H)-onep-phenylenediamine5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneGood

II. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another important class of heterocyclic compounds with a range of biological activities. They can be synthesized through the condensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents.

G start 3-Amino-1H-pyrazole-4-carbonitrile product1 Pyrazolo[1,5-a]pyrimidine Derivative start->product1 Acetic Acid, Reflux reagent1 β-Dicarbonyl Compound (e.g., Acetylacetone) reagent1->product1

Caption: General synthesis of Pyrazolo[1,5-a]pyrimidines.

Experimental Protocol 3: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines [1][4]

  • Dissolve the 3-amino-1H-pyrazole-4-carbonitrile derivative (1.0 eq) in glacial acetic acid.

  • Add the β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture at reflux temperature for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, dioxane).

Starting MaterialReagentProductYieldReference
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileEnaminone7-Aryl-2-phenyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile86%[1]
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrileEnaminone7-Aryl-2-(2-thienyl)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile88%[1]
5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrilePentane-2,4-dione5,7-Dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile87-95%[4]

This compound serves as a readily available and versatile precursor for the synthesis of a variety of medicinally important fused heterocyclic systems. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The adaptability of these synthetic routes allows for the introduction of diverse substituents, enabling the generation of compound libraries for screening and drug discovery programs. The straightforward nature of these reactions, coupled with the potential for high yields, underscores the importance of this compound as a key building block in modern heterocyclic chemistry.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays involving methyl 3-amino-1H-pyrazole-4-carboxylate derivatives. This class of compounds has emerged as a significant scaffold in the development of kinase inhibitors, demonstrating activity against a range of therapeutically relevant kinases.

Introduction to this compound Derivatives in Kinase Inhibition

The this compound core structure is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of this pyrazole scaffold have been shown to be effective inhibitors of several key kinases, including RET (Rearranged during Transfection), CDKs (Cyclin-Dependent Kinases), FLT3 (FMS-like Tyrosine Kinase 3), and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4). The amenability of the pyrazole ring to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Target Kinase Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for interpreting screening data and understanding the mechanism of action of the inhibitors.

RET Signaling Pathway

The RET receptor tyrosine kinase is a key driver in several types of cancers, including thyroid and lung cancers. Ligand binding to the RET receptor leads to its dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand GDNF/GFLs Ligand->RET Inhibitor Pyrazole Derivative Inhibitor->RET

Caption: RET Signaling Pathway and Inhibition.

CDK Signaling Pathway in Cancer

Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. In many cancers, CDKs are hyperactivated, leading to uncontrolled cell proliferation. Inhibitors of CDKs can arrest the cell cycle, thereby inhibiting tumor growth.

CDK_Signaling cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb pRb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E-CDK2 DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis promotes E2F E2F Rb->E2F releases E2F->CyclinE_CDK2 activates Inhibitor Pyrazole Derivative Inhibitor->CyclinD_CDK46

Caption: CDK-Mediated Cell Cycle Progression and Inhibition.

FLT3 Signaling in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can be constitutively active, driving the proliferation of leukemic cells in AML. FLT3 inhibitors are a key therapeutic strategy for FLT3-mutated AML.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Inhibitor Pyrazole Derivative Inhibitor->FLT3

Caption: FLT3 Signaling in AML and Inhibition.

IRAK4 Signaling in Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response and inflammation. IRAK4 inhibitors are being investigated for the treatment of inflammatory diseases.

IRAK4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB_MAPK NF-κB & MAPK Activation TAK1->NFkB_MAPK Inflammatory_Genes Inflammatory Gene Expression NFkB_MAPK->Inflammatory_Genes Ligand PAMPs/DAMPs/IL-1 Ligand->TLR_IL1R Inhibitor Pyrazole Derivative Inhibitor->IRAK4

Caption: IRAK4-Mediated Inflammatory Signaling and Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities (IC50 values) of representative this compound derivatives against various kinases.

Table 1: Inhibitory Activity of Pyrazole Derivatives against RET Kinase.

Compound IDRET (Wild-Type) IC50 (nM)RET (G810C) IC50 (nM)RET (G810R) IC50 (nM)Reference
8q 13.715.453.2[1]
8p 0.32--[2]
15l 44252 (V804M)-[3]

Table 2: Inhibitory Activity of Pyrazole Derivatives against CDKs.

Compound IDCDK2 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)Reference
FN-1501 ---[4]
8t 0.7190.770-[5]
AT9283 28,000--[6]

Table 3: Inhibitory Activity of Pyrazole Derivatives against FLT3.

Compound IDFLT3 (Wild-Type) IC50 (nM)FLT3 (ITD) IC50 (nM)FLT3 (D835Y) IC50 (nM)Reference
FN-1501 -8-[4]
8t 0.089-<5[5]
8v -12.21.5[7]
Compound 1 -PotentPotent[8]

Table 4: Inhibitory Activity of Pyrazole Derivatives against IRAK4.

Compound IDIRAK4 IC50 (nM)Reference
Cpd A Data not found-
Cpd B Data not found-

High-Throughput Screening (HTS) Experimental Protocols

The following are generalized HTS protocols that can be adapted for screening this compound derivatives against target kinases.

Generic HTS Workflow

A typical HTS workflow for identifying kinase inhibitors involves several key stages, from assay development to hit confirmation.

HTS_Workflow Assay_Dev 1. Assay Development & Optimization Pilot_Screen 2. Pilot Screen (Small Compound Set) Assay_Dev->Pilot_Screen Primary_HTS 3. Primary HTS (Large Compound Library) Pilot_Screen->Primary_HTS Hit_ID 4. Hit Identification & Triage Primary_HTS->Hit_ID Dose_Response 5. Dose-Response Confirmation Hit_ID->Dose_Response Secondary_Assays 6. Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays Hit_to_Lead 7. Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

Caption: General High-Throughput Screening Workflow.

Protocol 1: LanthaScreen™ TR-FRET Kinase Binding Assay (Biochemical)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of test compounds to a kinase.

Materials:

  • Target Kinase (e.g., RET, CDK, FLT3, IRAK4)

  • LanthaScreen™ Certified Antibody (e.g., Eu-anti-GST)

  • Fluorescently labeled kinase tracer (Alexa Fluor™ 647-labeled)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and Eu-labeled antibody in assay buffer.

    • Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

    • Serially dilute test compounds in DMSO, then dilute in assay buffer to a 4X final concentration.

  • Assay Protocol (10 µL final volume):

    • Add 2.5 µL of 4X test compound or DMSO (control) to the assay plate wells.

    • Add 2.5 µL of the 2X kinase/antibody solution to all wells.

    • Add 5 µL of the 2X tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data to high (no inhibitor) and low (saturating inhibitor) controls.

    • Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.

    • Calculate the Z'-factor to assess assay quality (a value ≥ 0.5 is generally considered excellent for HTS).[9][10][11]

Protocol 2: Fluorescence Polarization (FP) Kinase Assay (Biochemical)

This protocol outlines a fluorescence polarization assay to screen for inhibitors that displace a fluorescent tracer from the kinase active site.

Materials:

  • Target Kinase

  • Fluorescently labeled tracer (e.g., fluorescein-labeled ATP competitive ligand)

  • Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test Compounds dissolved in DMSO

  • 384-well, black, low-binding microplates

  • FP-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Serially dilute test compounds in DMSO, then dilute in assay buffer to a 4X final concentration.

  • Assay Protocol (20 µL final volume):

    • Add 5 µL of 4X test compound or DMSO (control) to the assay plate wells.

    • Add 10 µL of the 2X kinase solution to all wells and incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (in mP units) using an appropriate filter set for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm for fluorescein).

  • Data Analysis:

    • A decrease in polarization indicates displacement of the tracer by the inhibitor.

    • Normalize the data to high polarization (tracer + kinase) and low polarization (tracer only) controls.

    • Calculate IC50 values from the dose-response curves.

    • Assess assay robustness using the Z'-factor.

Protocol 3: Cell-Based Proliferation Assay (Cellular)

This protocol describes a method to assess the anti-proliferative effects of the pyrazole derivatives on cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., MV4-11 for FLT3, Ba/F3 cells engineered to express the target kinase)

  • Cell culture medium and supplements

  • Test Compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • 96- or 384-well clear-bottom, white-walled microplates

  • Luminescence or fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in the microplates and allow them to adhere overnight.

  • Compound Treatment:

    • Serially dilute test compounds in cell culture medium.

    • Add the diluted compounds to the cells and incubate for a period of time (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the luminescence or fluorescence signal.

  • Data Analysis:

    • A decrease in signal indicates a reduction in cell viability.

    • Normalize the data to vehicle-treated (DMSO) and no-cell controls.

    • Determine GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.

Data Analysis and Interpretation Workflow

The analysis of HTS data follows a structured workflow to ensure the identification of true hits and minimize false positives.

Data_Analysis_Workflow Raw_Data 1. Raw Data Acquisition Normalization 2. Data Normalization (% Inhibition or % Activity) Raw_Data->Normalization QC 3. Quality Control (Z'-factor, Signal-to-Background) Normalization->QC Hit_Selection 4. Hit Selection (Activity Threshold) QC->Hit_Selection Curve_Fitting 5. Dose-Response Curve Fitting (IC50/EC50 Determination) Hit_Selection->Curve_Fitting SAR_Analysis 6. Structure-Activity Relationship (SAR) Analysis Curve_Fitting->SAR_Analysis

Caption: HTS Data Analysis Workflow.

Key Considerations:

  • Z'-factor: This is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9][10][11]

  • Hit Rate: The percentage of compounds in a library that are identified as "hits." A typical hit rate for a primary screen is between 0.1% and 1%.

  • False Positives and Negatives: Careful assay design and data analysis are crucial to minimize the identification of compounds that appear active but are not (false positives) and to avoid missing genuinely active compounds (false negatives).

By following these detailed application notes and protocols, researchers can effectively screen and characterize this compound derivatives as potential kinase inhibitors, advancing the discovery of novel therapeutics.

References

Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl 3-amino-1H-pyrazole-4-carboxylate. The described protocol is intended as a starting point and may require optimization for specific sample matrices.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development due to the prevalence of the pyrazole scaffold in various drug candidates. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note details a robust RP-HPLC method suitable for these purposes. The method is based on common practices for the analysis of pyrazole derivatives, utilizing a C18 stationary phase and UV detection.[1][2][3]

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent C18 column.[1]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), HPLC grade

    • Water (HPLC grade or Milli-Q)

A summary of the HPLC conditions is provided in the table below. These parameters are a starting point and can be adjusted to optimize separation and peak shape.

ParameterCondition
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)
Mobile Phase A: 0.1% TFA in WaterB: Methanol
Gradient Isocratic: 20% A and 80% B
Flow Rate 1.0 mL/min
Column Temperature 25 ± 2°C
Injection Volume 5.0 µL
Detection UV at 206 nm
Run Time 10 minutes

Table 1: HPLC Chromatographic Conditions.[1][4]

Mobile Phase Preparation:

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Methanol): Use HPLC-grade methanol directly.

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-100 µg/mL).

Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.[5]

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[6][7]

Method Validation (Hypothetical Data)

The following table summarizes the typical validation parameters that should be assessed for this method, based on literature for similar pyrazole derivatives.[1][4]

ParameterTypical Acceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.999
Range (µg/mL) -10 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) -~1
LOQ (µg/mL) -~3
System Suitability
- Tailing Factor≤ 2.01.2
- Theoretical Plates> 20005500

Table 2: Summary of Method Validation Parameters.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep cluster_hplc cluster_data prep Sample Preparation dissolve Dissolve Sample in Mobile Phase prep->dissolve filter Filter Sample (0.22 µm) dissolve->filter hplc HPLC Analysis inject Inject Sample filter->inject hplc->inject separate Chromatographic Separation inject->separate detect UV Detection (206 nm) separate->detect data Data Analysis integrate Peak Integration detect->integrate data->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Figure 1: Experimental workflow for the HPLC analysis of this compound.

Protocol

  • System Preparation:

    • Set up the HPLC system according to the conditions in Table 1.

    • Purge the pump with the mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the working standard solutions in ascending order of concentration.

    • Record the peak area for each injection.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Sample Analysis:

    • Inject the prepared sample solution.

    • Record the peak area of the analyte.

    • Using the calibration curve, determine the concentration of this compound in the sample.

  • System Suitability:

    • Inject a mid-range standard solution multiple times (e.g., n=5) before and during the sample analysis.

    • Calculate the tailing factor and the number of theoretical plates for the analyte peak.

    • Ensure the results meet the criteria specified in Table 2.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in a research or quality control setting. Method optimization may be necessary depending on the specific sample matrix and analytical requirements.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-1H-pyrazole-4-carboxylate is a pivotal intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors and other therapeutic agents. Its efficient and scalable synthesis is therefore of significant interest to the drug development and manufacturing sectors. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound, focusing on two prominent and scalable synthetic routes. The protocols are designed to be robust and reproducible, with quantitative data presented in tabular format for easy comparison and implementation in a laboratory or pilot plant setting.

Introduction

The pyrazole scaffold is a common motif in medicinal chemistry, imparting a range of biological activities. Specifically, 3-aminopyrazole-4-carboxylic acid derivatives are key building blocks for a variety of bioactive molecules. The methyl ester, this compound, serves as a versatile starting material for further chemical modifications. This document outlines two primary synthetic strategies for its large-scale production:

  • Route 1: Condensation of Methyl 2-cyano-3-ethoxyacrylate with Hydrazine. This is a widely utilized and cost-effective method that proceeds in two main steps from commercially available starting materials.

  • Route 2: Cyclization of a β-Enamino Diketone Precursor with Hydrazine. This alternative route offers a different approach to the pyrazole core, which may be advantageous depending on the availability of starting materials and specific process requirements.

The following sections provide a detailed breakdown of each synthetic route, including reaction parameters, stoichiometry, and purification procedures.

Synthetic Routes and Methodologies

Route 1: From Methyl Cyanoacetate via an Enol Ether Intermediate

This is a highly efficient and industrially relevant method for preparing the target compound. The synthesis proceeds in two key steps: the formation of methyl 2-cyano-3-ethoxyacrylate from methyl cyanoacetate and triethyl orthoformate, followed by cyclization with hydrazine hydrate.

This step involves the condensation of methyl cyanoacetate with triethyl orthoformate, often in the presence of an acid catalyst or by heating with acetic anhydride. For large-scale production, the reaction with triethyl orthoformate and a catalytic amount of a weak acid is often preferred due to milder conditions and higher yields.

The intermediate, methyl 2-cyano-3-ethoxyacrylate, is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or water, to yield the final product. The reaction is typically exothermic and requires careful temperature control.

Diagram of Synthetic Route 1

G cluster_0 Route 1: From Methyl Cyanoacetate A Methyl Cyanoacetate C Methyl 2-cyano-3-ethoxyacrylate A->C Acetic Anhydride, Heat B Triethyl Orthoformate B->C E This compound C->E Ethanol or Water, Heat D Hydrazine Hydrate D->E

Caption: Synthetic pathway for Route 1.

Experimental Protocol for Route 1

Materials and Reagents:

  • Methyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydrazine hydrate (80% aqueous solution)

  • Ethanol

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Activated carbon

Procedure:

Step 1: Preparation of Methyl 2-cyano-3-ethoxyacrylate

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation setup, add methyl cyanoacetate (1.0 equiv) and triethyl orthoformate (1.2 equiv).

  • Slowly add acetic anhydride (1.5 equiv) to the mixture while stirring.

  • Heat the reaction mixture to 120-130°C and maintain this temperature for 2-3 hours. During this time, ethyl acetate will distill off.

  • After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature.

  • The crude methyl 2-cyano-3-ethoxyacrylate can be used directly in the next step or purified by vacuum distillation.

Step 2: Preparation of this compound

  • In a separate reaction vessel, prepare a solution of hydrazine hydrate (80%, 1.0 equiv) in ethanol or water.

  • Cool the hydrazine solution to 10-15°C.

  • Slowly add the crude or purified methyl 2-cyano-3-ethoxyacrylate (1.0 equiv) to the hydrazine solution while maintaining the temperature below 25°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux (around 80°C for ethanol) for 3-4 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 0-5°C to precipitate the product.

  • Filter the solid, wash with cold ethanol, and then with water.

  • Dry the product under vacuum at 50-60°C to obtain this compound.

Quantitative Data for Route 1 (Adapted from Ethyl Ester Synthesis)

ParameterStep 1Step 2Overall YieldPurity (HPLC)
Stoichiometry
Methyl Cyanoacetate1.0 equiv-
Triethyl Orthoformate1.2 equiv-
Acetic Anhydride1.5 equiv-
Hydrazine Hydrate (80%)-1.0 equiv
Reaction Conditions
SolventNoneEthanol or Water
Temperature120-130°C10-25°C (addition), then Reflux (~80°C)
Reaction Time2-3 hours4-6 hours
Yield & Purity ~85-90% (crude)~70-80%~60-72%>98%

Note: The data presented is an adaptation from similar syntheses of the corresponding ethyl ester and may require optimization for the methyl ester on a large scale.[1][2]

Route 2: From a β-Enamino Diketone Precursor

This alternative synthetic route involves the preparation of a β-enamino diketone intermediate which is then cyclized with hydrazine. This method can offer advantages in terms of regioselectivity and may be suitable if the starting β-ketoester is readily available.

A suitable β-ketoester, such as methyl 3-oxobutanoate, is first reacted with a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone.

The purified or crude enaminone is then treated with hydrazine hydrate in a suitable solvent to afford the target pyrazole derivative.

Diagram of Synthetic Route 2

G cluster_1 Route 2: From a β-Ketoester F Methyl 3-Oxobutanoate H β-Enamino Diketone Intermediate F->H Heat G DMF-DMA G->H J This compound H->J Ethanol, Heat I Hydrazine Hydrate I->J

Caption: Synthetic pathway for Route 2.

Experimental Protocol for Route 2

Materials and Reagents:

  • Methyl 3-oxobutanoate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate (80% aqueous solution)

  • Ethanol

  • Toluene

Procedure:

Step 1: Preparation of the β-Enamino Diketone Intermediate

  • In a reaction vessel, combine methyl 3-oxobutanoate (1.0 equiv) and DMF-DMA (1.1 equiv) in a suitable solvent like toluene.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude β-enamino diketone. This intermediate can often be used without further purification.

Step 2: Preparation of this compound

  • Dissolve the crude β-enamino diketone (1.0 equiv) in ethanol.

  • Add hydrazine hydrate (80%, 1.05 equiv) dropwise to the solution at room temperature.

  • After the addition, heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction for completion.

  • Cool the mixture to 0-5°C to induce crystallization.

  • Filter the product, wash with cold ethanol, and dry under vacuum.

Quantitative Data for Route 2

ParameterStep 1Step 2Overall YieldPurity (HPLC)
Stoichiometry
Methyl 3-Oxobutanoate1.0 equiv-
DMF-DMA1.1 equiv-
Hydrazine Hydrate (80%)-1.05 equiv
Reaction Conditions
SolventTolueneEthanol
TemperatureRefluxReflux
Reaction Time4-6 hours3-5 hours
Yield & Purity ~90-95% (crude)~75-85%~67-80%>97%

Note: This is a general procedure and may require optimization for specific large-scale applications.[3]

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_workflow General Synthesis Workflow Start Starting Materials Reaction Chemical Synthesis (Route 1 or 2) Start->Reaction Monitoring In-Process Control (TLC, HPLC, GC) Reaction->Monitoring Workup Reaction Quenching & Crude Isolation Reaction->Workup Monitoring->Reaction Check for Completion Purification Crystallization / Filtration Workup->Purification Drying Vacuum Drying Purification->Drying QC Quality Control (HPLC, NMR, MS) Drying->QC End Final Product QC->End

Caption: General workflow for synthesis and purification.

Safety and Handling Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Triethyl orthoformate and acetic anhydride are flammable and corrosive. Avoid inhalation and contact with skin and eyes.

  • Organic solvents such as ethanol and toluene are flammable. Use in a well-ventilated area away from ignition sources.

  • All reactions should be carried out by trained personnel in a suitable chemical laboratory or manufacturing facility.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between the routes will depend on factors such as the cost and availability of starting materials, equipment, and specific process safety requirements. Route 1, starting from methyl cyanoacetate, is a well-established and cost-effective method suitable for industrial production. Route 2 provides a viable alternative with potentially high yields. The provided protocols and data serve as a comprehensive guide for researchers and process chemists in the development and scale-up of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve desired performance on an industrial scale.

References

Protecting Group Strategies for Methyl 3-Amino-1H-pyrazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of methyl 3-amino-1H-pyrazole-4-carboxylate. This versatile building block possesses two distinct nucleophilic centers: the 3-amino group and the pyrazole ring NH group. Selective protection of these sites is crucial for achieving desired chemical transformations and synthesizing complex target molecules in drug discovery and development.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The presence of both a primary aromatic amine and a pyrazole ring nitrogen necessitates a robust protecting group strategy to control regioselectivity during functionalization. The choice of protecting groups and the sequence of their introduction and removal are critical for the successful synthesis of derivatives. This document outlines strategies for the individual protection of the amino and pyrazole NH groups, as well as an orthogonal approach for their simultaneous but independently addressable protection.

Protecting Group Selection

The selection of appropriate protecting groups is paramount and should be guided by their stability to various reaction conditions and the ease of their selective removal. For this compound, the most commonly employed and effective protecting groups are the tert-butoxycarbonyl (Boc) group for the amino functionality and the trityl (Tr) group for the pyrazole NH.

Key Properties of Selected Protecting Groups:

Protecting GroupTarget FunctionalityIntroduction ConditionsCleavage ConditionsStability
Boc 3-Amino GroupBasic (e.g., (Boc)₂O, base)Acidic (e.g., TFA, HCl)Stable to basic and nucleophilic conditions.
Trityl (Tr) Pyrazole NHBasic (e.g., TrCl, base)Acidic (e.g., TFA, formic acid, acetic acid)Stable to basic and mild acidic conditions.

Experimental Protocols

Selective Protection of the 3-Amino Group with Boc Anhydride

This protocol describes the selective protection of the exocyclic amino group of this compound. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions favors the formation of the N-Boc derivative at the more nucleophilic amino group. However, it's important to note that the protection of 3-aminopyrazole systems can sometimes lead to a mixture of mono- and di-substituted regioisomers, which may require careful purification.[2]

Reaction Scheme:

G reactant This compound reagent (Boc)₂O, Base Solvent product Methyl 3-(tert-butoxycarbonylamino)-1H-pyrazole-4-carboxylate reactant->product

Figure 1: Boc protection of the 3-amino group.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.

  • Add a base (1.1 - 1.5 eq). Common bases for this transformation include sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (DMAP).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected pyrazole.

Quantitative Data for Boc Protection of Amines:

BaseSolventTemperatureTimeYieldReference
NaHCO₃Chloroform/WaterRefluxN/AHighFisher Scientific
NaOHWater/THFRoom Temp.2-12 hHighFisher Scientific
DMAPDCM0 °C to Room Temp.2 h85%[3]
Selective Protection of the Pyrazole NH Group with Trityl Chloride

The bulky trityl group is an excellent choice for protecting the pyrazole NH group, especially when subsequent reactions require basic conditions under which the Boc group on the amine would be stable.[4]

Reaction Scheme:

G reactant This compound reagent Trityl Chloride, Base Solvent product Methyl 3-amino-1-trityl-1H-pyrazole-4-carboxylate reactant->product

Figure 2: Trityl protection of the pyrazole NH group.

Protocol:

  • Dissolve this compound (1.0 eq) in a dry aprotic solvent such as pyridine or dichloromethane (DCM) containing a tertiary amine base (e.g., triethylamine, diisopropylethylamine).

  • Add trityl chloride (TrCl) (1.0 - 1.2 eq) to the solution. The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[4]

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-tritylated product.

Quantitative Data for Trityl Protection:

ReagentBaseSolventTemperatureTimeYieldReference
Tritylating reagentPyridinePyridineRoom Temp.Overnight93%[4]
Orthogonal Protecting Group Strategy: Boc and Trityl

An orthogonal protection strategy allows for the selective deprotection of one group in the presence of the other, enabling sequential functionalization of the two nitrogen atoms.[5][6] A combination of the acid-labile Boc group for the amine and the also acid-labile but differentially cleavable Trityl group for the pyrazole NH provides a powerful synthetic tool.

Workflow for Orthogonal Protection and Deprotection:

G cluster_protection Protection cluster_deprotection Selective Deprotection A Methyl 3-amino-1H- pyrazole-4-carboxylate B Boc-protected amine A->B (Boc)₂O, Base C Fully protected (Boc and Trityl) B->C TrCl, Base D Free Pyrazole NH C->D Mild Acid (e.g., 50% aq. HOAc) E Free Amine C->E Stronger Acid (e.g., TFA)

Figure 3: Orthogonal protection and deprotection workflow.

Protocol for Orthogonal Protection:

  • Boc Protection of the Amino Group: Follow the protocol described in section 1 to obtain methyl 3-(tert-butoxycarbonylamino)-1H-pyrazole-4-carboxylate.

  • Trityl Protection of the Pyrazole NH:

    • Dissolve the Boc-protected pyrazole (1.0 eq) in dry pyridine.

    • Add trityl chloride (1.1 eq) and stir at room temperature overnight.

    • Work up and purify as described in section 2 to yield the fully protected methyl 3-(tert-butoxycarbonylamino)-1-trityl-1H-pyrazole-4-carboxylate.

Deprotection Protocols

The Boc group is readily cleaved under acidic conditions.

Protocol:

  • Dissolve the N-Boc protected pyrazole in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane or methanol.

  • Stir the reaction at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

  • The free amine can be obtained by neutralization with a suitable base.

Quantitative Data for Boc Deprotection:

AcidSolventTemperatureTimeYieldReference
TFADCMRoom Temp.2-12 hHighFisher Scientific
4M HClAqueousRoom Temp.2 hHighFisher Scientific

The trityl group is also acid-labile but can often be removed under milder acidic conditions than the Boc group, allowing for selective deprotection. For example, Trityl can be removed in a 50% aqueous acetic acid solution while the Boc group remains intact.[7]

Protocol:

  • Dissolve the N-trityl protected pyrazole in a suitable solvent.

  • Treat with an acid such as cold 97+% formic acid for a short period (e.g., 3 minutes) or with 80% acetic acid.[4]

  • Evaporate the solvent and acid. The byproduct, triphenylmethanol, is often insoluble in water and can be removed by filtration after extraction.

  • Alternatively, treatment with a Lewis acid like BF₃·OEt₂ in a mixture of chloroform and methanol can be effective.[4]

Quantitative Data for Trityl Deprotection:

AcidSolventTemperatureTimeYieldReference
Formic Acid (97+%)-Cold3 minN/A[4]
BF₃·OEt₂CHCl₃/MeOHRoom Temp.45 min93%[4]

A noteworthy method for the selective deprotection of an N-Boc group on a pyrazole ring in the presence of an N-Boc protected primary amine involves the use of sodium borohydride in ethanol. This provides a valuable orthogonal deprotection strategy.[8]

Protocol:

  • Dissolve the N-Boc protected pyrazole in ethanol (95% or dry).

  • Add sodium borohydride (NaBH₄) (1.5 - 3.0 eq) at room temperature.

  • Stir the reaction mixture for the required time (can range from minutes to hours, monitor by TLC).

  • Upon completion, quench the reaction by the dropwise addition of a 3N HCl solution at 0 °C until gas evolution ceases (pH ~7).[8]

  • Extract the product with a suitable organic solvent, dry, and concentrate.

  • Purify by column chromatography if necessary.

Quantitative Data for Selective N-Boc Deprotection from Pyrazole:

ReagentSolventTemperatureTimeYieldReference
NaBH₄EtOHRoom Temp.N/A75-98%[8]

Conclusion

The strategic application of protecting groups is indispensable for the selective functionalization of this compound. The use of Boc for the amino group and Trityl for the pyrazole NH provides a robust and versatile platform for the synthesis of a wide array of derivatives. The orthogonal strategy detailed herein, particularly the selective deprotection protocols, offers precise control over the synthetic route, which is of significant value to researchers in the field of medicinal chemistry and drug development. Careful optimization of reaction conditions and purification methods is recommended to achieve high yields and purity of the desired products.

References

Application Notes and Protocols: One-Pot Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of methyl 3-amino-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmaceuticals, particularly kinase inhibitors. The document includes a summary of reaction parameters, a step-by-step experimental protocol, and diagrams illustrating the synthesis workflow and a relevant biological signaling pathway.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a "privileged structure" frequently found in clinically approved drugs and investigational agents. Specifically, derivatives of 3-aminopyrazole are integral to the design of inhibitors for a range of protein kinases, which are critical targets in oncology and inflammatory diseases. This one-pot synthesis protocol offers an efficient method for producing this important intermediate.

Data Presentation: Synthesis Parameters

The following table summarizes various reported conditions for the synthesis of alkyl 3-amino-1H-pyrazole-4-carboxylates, which can be adapted for the synthesis of the methyl ester.

PrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 2-cyano-3-morpholinoacrylateHydrazine hydrate (80%)Water15-20, then 25-30, then 40-451, 3, 2Not specifiedWO2011064798A1
Ethyl ethoxymethylcyanoacetateHydrazine hydrateAnhydrous ethanol80 (reflux)466.78ChemicalBook
Ethyl (E)-2-cyano-3-ethoxyacrylateHydrazineEthanolRoom temp, then refluxOvernight99ChemicalBook
Malonamide nitrile, trimethyl orthoformateMorpholine, Hydrazine hydrate, Sulfuric acidWater45-70, then reflux2-8, 0.5-2.5, 0.5-288 (for amide hemisulfate)CN101475533B

Experimental Protocols

This protocol is adapted for the one-pot synthesis of this compound from methyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate.

Materials:

  • Methyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in methanol (approximately 10 mL per gram of starting material).

  • Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (80% solution, 1 equivalent) dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Separation: Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a crystalline solid.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 One-Pot Synthesis of this compound reagents Methyl 2-cyano-3-ethoxyacrylate + Hydrazine Hydrate solvent Methanol reagents->solvent Dissolve reaction Reflux (4-6 h) solvent->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) workup->extraction purification Drying and Concentration (Anhydrous Na2SO4) extraction->purification product This compound purification->product

Caption: One-pot synthesis workflow for this compound.

Application in Drug Development: Kinase Inhibition Signaling Pathway

This compound is a crucial precursor for synthesizing various kinase inhibitors. These inhibitors can modulate signaling pathways implicated in diseases like cancer.

G cluster_1 Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) adaptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor cellular_response Cell Proliferation, Survival, etc. transcription_factor->cellular_response pyrazole_inhibitor 3-Aminopyrazole-based Kinase Inhibitor pyrazole_inhibitor->kinase_cascade Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a 3-aminopyrazole-based inhibitor.

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of methyl 3-amino-1H-pyrazole-4-carboxylate by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process.

Q1: Why is my compound streaking or tailing badly on the column?

A: Tailing is a common issue when purifying compounds containing basic functional groups, like the amino group in this compound, on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic amine, causing poor peak shape and difficult elution.[1][2]

Solutions:

  • Add a Competing Base: Incorporate a small amount of a volatile base, such as 0.1-1% triethylamine (TEA) or ammonia solution, into your eluent system.[2] This base will "neutralize" the acidic sites on the silica, minimizing unwanted interactions with your product.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.[3]

Q2: The desired product is not eluting from the column, or the recovery is very low.

A: This can happen for a few reasons:

  • Irreversible Adsorption: The compound may be binding too strongly to the silica gel. This is common with polar, basic compounds.[3]

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Adding a base like triethylamine to the eluent, as mentioned above, can also help break the strong interactions and elute the compound.[2]

  • Compound Decomposition: The compound may not be stable on silica gel.[3]

    • Solution: Before running a large-scale column, test the stability of your compound. Spot the compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely decomposing.[3] In this case, using a less acidic stationary phase like neutral alumina or switching to a different purification method may be necessary.

  • Insufficient Solvent Polarity: The chosen eluent system may simply not be polar enough to move the compound down the column.

    • Solution: Systematically increase the percentage of the polar solvent in your eluent mixture.

Q3: The separation between my product and impurities is poor.

A: Achieving good separation requires optimizing several factors.

Solutions:

  • Optimize the Eluent System: The ideal solvent system should provide a good separation of spots on a TLC plate, with the desired product having an Rf value between 0.2 and 0.4. Test various solvent combinations (e.g., Hexane/EtOAc, DCM/MeOH) and ratios. Adding a small amount of a third solvent can sometimes improve selectivity.

  • Check Column Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Improve Packing Technique: An improperly packed column with channels or cracks will lead to broad bands and mixed fractions. Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles.[4]

  • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.

Q4: The compound is eluting too quickly, close to the solvent front.

A: This indicates that your eluent system is too polar for your compound.

Solution:

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 50% ethyl acetate in hexane, try reducing it to 20-30%. The goal is to increase the compound's retention on the stationary phase, allowing for better separation from other components.[3]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for purifying this compound?

A: A good starting point for many pyrazole derivatives is a mixture of a non-polar solvent and a polar solvent. Based on literature for similar compounds, common systems include:

  • Petroleum Ether / Ethyl Acetate (e.g., starting at 8:2 or 7:3)[5]

  • Dichloromethane / Ethyl Acetate (e.g., starting at 95:5)[5]

  • Dichloromethane / Methanol

Always perform a TLC analysis first to determine the optimal solvent ratio for your specific crude mixture. Remember to add 0.1-1% triethylamine to the chosen system to prevent peak tailing.

Q2: Should I use wet or dry loading for my sample?

A: The choice depends on the solubility of your crude material.

  • Wet Loading: If your compound is readily soluble in the initial, low-polarity eluent, dissolve it in the minimum amount of this solvent and carefully pipette it onto the top of the column.[4]

  • Dry Loading: This method is preferred if your compound has poor solubility in the starting eluent or if you need to use a stronger solvent like dichloromethane or methanol for dissolution.[4] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[4]

Q3: What stationary phase is best?

A: Standard flash-grade silica gel (40-63 µm particle size) is the most common choice. However, due to the basicity of the amino group, you may need to add a modifier like triethylamine to the eluent. If issues like decomposition or irreversible adsorption occur, consider using neutral alumina.[3]

Q4: What kind of yield and purity can I expect?

A: With an optimized column chromatography protocol, it is possible to achieve high purity (>95%). The yield will depend on the success of the preceding reaction and the efficiency of the separation. For similar amino-pyrazole syntheses followed by column chromatography, yields can be quite high, sometimes exceeding 85%.[6]

Data Presentation

Table 1: Example Eluent Systems for Pyrazole Derivatives

The following table summarizes eluent systems used for the purification of various pyrazole derivatives as reported in the literature. This can serve as a guide for selecting a starting point for your purification.

Compound TypeStationary PhaseEluent SystemRatio (v/v)Reference
Substituted Pyrazolo[3,4-c]pyrazoleSilica GelPetroleum Ether / Ethyl Acetate8 / 2[5]
Substituted Pyrazolo[3,4-c]pyrazoleSilica GelPetroleum Ether / Ethyl Acetate7 / 3[5]
Substituted Pyrazolo[3,4-c]pyrazoleSilica GelDichloromethane / Ethyl Acetate95 / 5[5]
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylateSilica GelNot SpecifiedNot Specified[6]

Experimental Protocols

Detailed Methodology: Column Chromatography Purification

This protocol provides a general workflow for the purification.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a TLC plate.

    • Test various eluent systems (e.g., hexane/ethyl acetate, DCM/methanol) with the addition of ~0.5% triethylamine.

    • Identify a solvent system that gives your desired product an Rf of approximately 0.2-0.4 and good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size (a diameter that allows the sample band to be less than 10% of the column height).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent identified from your TLC analysis. A typical ratio is ~5 g of silica per 20 mL of solvent.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface. The final packed height should be around 15-20 cm.

    • Add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (approx. twice the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the sand layer in the column.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the starting eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb fully into the silica bed without disturbing the surface.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution using the low-polarity solvent system determined by TLC. Apply gentle, consistent pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • If using a gradient, gradually increase the proportion of the polar solvent to elute compounds with higher affinity for the stationary phase. A stepwise gradient is often effective (e.g., start with 10% EtOAc, then move to 20%, 30%, etc.).

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Diagram: Experimental Workflow for Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_product Crude Product tlc 1. TLC Analysis (Optimize Eluent) crude_product->tlc slurry 2. Prepare Silica Slurry tlc->slurry pack_column 3. Pack Column slurry->pack_column load_sample 4. Load Sample (Dry or Wet) pack_column->load_sample elute 5. Elute with Solvent (Isocratic or Gradient) load_sample->elute collect_fractions 6. Collect Fractions elute->collect_fractions analyze_fractions 7. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions 8. Combine Pure Fractions analyze_fractions->combine_fractions evaporate 9. Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

References

minimizing side product formation in aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize side product formation during aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles?

A1: The most prevalent and versatile methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2] This is one of the most common methods.

  • α,β-Unsaturated Nitriles: Substrates like alkoxyacrylonitriles or enaminonitriles react with hydrazines, typically involving a Michael addition followed by cyclization and elimination of a leaving group.[1]

Q2: What is the primary cause of side product formation in aminopyrazole synthesis?

A2: The most significant challenge and primary source of side products is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine are not equally nucleophilic, leading to two possible cyclization pathways that result in a mixture of regioisomers: N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1][3]

Q3: What are the typical side products observed?

A3: Besides the undesired regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[2]

  • Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[4]

  • Products of Subsequent Reactions: 5-Aminopyrazoles are versatile binucleophiles and can react further with starting materials or intermediates to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[4][5]

Q4: How can I confirm the regiochemistry of my product?

A4: Determining the exact isomer formed is crucial. While routine NMR and mass spectrometry are essential, unambiguous structure determination often requires advanced 2D NMR techniques. Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[6] In many cases, single-crystal X-ray diffraction is used for definitive structural proof.[4]

Troubleshooting Guide

This guide addresses specific experimental issues related to side product formation and poor yields.

Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.

dot

G cluster_start Starting Materials cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control SM α,β-Unsaturated Nitrile + Monosubstituted Hydrazine Kinetic_Conditions Basic Conditions (e.g., EtONa in EtOH) Low Temperature (e.g., 0 °C) SM->Kinetic_Conditions Thermo_Conditions Neutral / Acidic Conditions (e.g., AcOH in Toluene) Elevated Temperature (e.g., 70-110 °C) SM->Thermo_Conditions Product_3_Amino 3-Aminopyrazole (Kinetic Product) Kinetic_Conditions->Product_3_Amino Favors Product_5_Amino 5-Aminopyrazole (Thermodynamic Product) Thermo_Conditions->Product_5_Amino Favors

Caption: Regioselectivity is controlled by reaction conditions.

Q: How do I selectively synthesize the 5-aminopyrazole isomer?

A: To favor the thermodynamically more stable 5-aminopyrazole, use neutral or acidic conditions at elevated temperatures. This allows the initial Michael adducts to equilibrate, leading to the most stable product.[7]

  • Recommended Conditions: Refluxing the reactants in ethanol (neutral) or using a catalytic amount of acetic acid in a solvent like toluene often provides high selectivity for the 5-amino isomer.[1] Microwave heating can also be effective and may reduce reaction times without altering the regiochemical outcome.[1]

Q: How do I selectively synthesize the 3-aminopyrazole isomer?

A: The 3-aminopyrazole is the kinetically favored product. Its formation is promoted by using basic conditions at low temperatures. This approach traps the initially formed, less stable Michael adduct before it can equilibrate.[7]

  • Recommended Conditions: Using a strong base like sodium ethoxide (EtONa) in ethanol at 0°C is a proven method for selectively yielding the 3-aminopyrazole.[1][7]

Reactant SystemConditionMajor ProductYield/RatioReference
3-Methoxyacrylonitrile + PhenylhydrazineAcOH, Toluene, Microwave5-Aminopyrazole90%[1]
3-Methoxyacrylonitrile + PhenylhydrazineEtONa, EtOH, Microwave3-Aminopyrazole85%[1]
Enol Ether + HydrazineAcidic Cyclization (R=H)5-AminopyrazoleMajor Product[2]
Methyl Ether + HydrazineBasic Cyclization (R=Me)3-Aminopyrazole93%[2]
Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.

This can occur if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions.

Q: How can I drive the reaction to completion?

A:

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.

  • Use Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can promote difficult cyclizations.[1][8]

  • Acid/Base Catalysis: If not already in use, adding a catalytic amount of acid (like acetic acid or HCl) or base (like triethylamine or piperidine) can accelerate both the initial condensation/addition and the subsequent cyclization. The choice of catalyst will influence regioselectivity.[2][9]

  • Check Hydrazine Salt Form: If you are using a hydrazine salt (e.g., hydrochloride or sulfate), a base must be added to liberate the free hydrazine for the reaction to proceed.[1]

dot

G cluster_workflow Troubleshooting Workflow Start Reaction Incomplete? Check_Temp Increase Temperature or Use Microwave Irradiation Start->Check_Temp Yes Success Reaction Complete Start->Success No Add_Catalyst Add Acid/Base Catalyst (Consider Regioselectivity) Check_Temp->Add_Catalyst Check_Hydrazine Using Hydrazine Salt? Add Stoichiometric Base Add_Catalyst->Check_Hydrazine Check_Hydrazine->Success Resolved

Caption: Workflow for addressing incomplete reactions.

Issue 3: Purification is difficult, and I cannot separate the regioisomers.

The structural similarity of 3- and 5-aminopyrazole isomers makes their separation by standard techniques like column chromatography or recrystallization notoriously difficult.[3]

Q: What is the best strategy for obtaining a pure product?

A: The most effective strategy is to avoid forming the isomeric mixture in the first place by optimizing the reaction for high regioselectivity.

  • Optimize Before Scaling Up: Run small-scale trials using the conditions described in Issue 1 to find the optimal solvent, catalyst, and temperature for your specific substrates.

  • Consider an Alternative Route: If regioselectivity remains poor, a different synthetic strategy may be necessary. For example, synthesizing aminopyrazoles from isoxazoles via a ring-opening/ring-closing sequence can offer a highly regioselective alternative to direct condensation.[1][10]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)

This protocol is adapted from methodologies favoring the 5-amino isomer.[1]

  • Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)

This protocol is adapted from methodologies favoring the 3-amino isomer.[1][7]

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.

References

Technical Support Center: Troubleshooting Cyclization Reactions of Methyl 3-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3-amino-1H-pyrazole-4-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cyclization reactions to form pyrazolo[3,4-d]pyrimidine derivatives, a crucial scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction with this compound and formamide resulted in a low yield of the desired pyrazolo[3,4-d]pyrimidin-4-one. What are the potential reasons?

A1: Low yields in this reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time or temperature. Prolonging the heating time or cautiously increasing the temperature may improve the yield.

  • Decomposition of Starting Material: this compound can be susceptible to decomposition at high temperatures, especially in the presence of acidic or basic impurities. Ensure the starting material is pure and consider using a milder cyclization agent if decomposition is suspected.

  • Side Reactions: The formation of side products can significantly reduce the yield of the desired product. A common side reaction is the formation of a dimeric or polymeric byproduct.

  • Hydrolysis of the Ester Group: The methyl ester group of the starting material can be hydrolyzed to the corresponding carboxylic acid under the reaction conditions, especially if water is present. This carboxylic acid may then undergo decarboxylation at high temperatures, leading to undesired byproducts.

  • Sub-optimal Reagent Quality: The purity of formamide can impact the reaction outcome. Use of high-purity, dry formamide is recommended.

Q2: I am observing an unexpected side product in my reaction mixture. What could it be and how can I characterize it?

A2: A common side product is the N-formylated intermediate, methyl 3-formamido-1H-pyrazole-4-carboxylate. This intermediate may not fully cyclize under the reaction conditions.

  • Characterization:

    • TLC: The formylated intermediate will likely have a different Rf value compared to the starting material and the final product.

    • NMR Spectroscopy: In the 1H NMR spectrum, the formylated intermediate will show a characteristic singlet for the formyl proton (CHO) typically in the range of 8.0-8.5 ppm, in addition to the signals for the pyrazole ring and the methyl ester.

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the formylated intermediate.

Q3: What are the recommended purification methods for 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

A3: Purification can often be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying the final product. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of DMF and water.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane.

  • Washing: Washing the crude product with a suitable solvent can help remove unreacted starting materials and soluble impurities. Water can be used to remove any remaining formamide, followed by a wash with a non-polar solvent like diethyl ether to remove non-polar impurities.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues in the cyclization of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Reaction temperature too low Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC.
Insufficient reaction time Extend the reaction time and monitor for the disappearance of the starting material and the formation of the product by TLC.
Poor quality of reagents Use freshly opened or purified formamide. Ensure this compound is of high purity.
Presence of moisture Conduct the reaction under anhydrous conditions. Use dry solvents and glassware.
Incorrect stoichiometry Re-verify the molar ratios of the reactants.
Problem 2: Formation of Multiple Products (as observed by TLC or NMR)
Possible Cause Suggested Solution
Formation of N-formylated intermediate Increase the reaction temperature or time to promote cyclization. The addition of a catalytic amount of a weak acid might facilitate the final ring closure.
Side reactions due to high temperature If decomposition is suspected, try lowering the reaction temperature and extending the reaction time. Alternatively, consider using a milder cyclization reagent.
Hydrolysis of the ester group Ensure anhydrous reaction conditions. If hydrolysis persists, consider protecting the amino group before cyclization or using a different cyclization strategy that is compatible with the carboxylic acid.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is insoluble The desired 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can have low solubility in common organic solvents. Try dissolving the crude product in a hot polar aprotic solvent like DMF or DMSO for recrystallization or for loading onto a silica gel column.
Co-elution of impurities If impurities co-elute with the product during column chromatography, try using a different eluent system or a different stationary phase (e.g., alumina).
Residual formamide High-boiling formamide can be difficult to remove. Wash the crude product thoroughly with water. Co-evaporation with a high-boiling solvent like toluene under reduced pressure can also be effective.

Experimental Protocols

Key Experiment: Cyclization of this compound with Formamide

This protocol describes a general procedure for the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Reaction Scheme:

G reactant This compound conditions Heat reactant->conditions reagent Formamide (HCONH2) reagent->conditions product 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one conditions->product

Caption: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Methodology:

  • A mixture of this compound (1.0 eq) and formamide (10-20 eq) is heated at 150-180 °C for 4-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess formamide is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The crude product is washed with water and then with a small amount of cold ethanol or diethyl ether.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).

Parameter Value Reference
Starting Material This compoundN/A
Reagent FormamideN/A
Temperature 150-180 °C[1]
Reaction Time 4-8 hours[1]
Typical Yield 60-80%N/A

Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting failed cyclization reactions.

G start Reaction Failed (Low/No Product) check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Purity (Starting Material, Formamide) start->check_reagents analyze_mixture Analyze Reaction Mixture (TLC, NMR, MS) start->analyze_mixture incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction check_reagents->incomplete_reaction analyze_mixture->incomplete_reaction side_products Side Products Present? incomplete_reaction->side_products No optimize Optimize Conditions (Increase Temp/Time) incomplete_reaction->optimize Yes identify_side_products Identify Side Products (e.g., N-formyl intermediate) side_products->identify_side_products Yes success Successful Reaction side_products->success No optimize->success purify_reagents Purify/Replace Reagents purify_reagents->success adjust_conditions Adjust Conditions to Minimize Side Reactions identify_side_products->adjust_conditions adjust_conditions->success

Caption: Troubleshooting workflow for failed cyclization reactions.

This technical support center provides a starting point for addressing common issues in the synthesis of pyrazolo[3,4-d]pyrimidines. For more specific issues, consulting detailed literature and considering alternative synthetic routes may be necessary.

References

scale-up challenges in the production of methyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of methyl 3-amino-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially adaptable synthetic route involves the cyclocondensation reaction of a hydrazine source, typically hydrazine hydrate, with a suitable three-carbon ketoester equivalent. A common starting material is a β-enamino ester, which can be synthesized from a β-ketoester and an amine source like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method is favored for its relatively high yields and regioselectivity under optimized conditions.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: During scale-up, several parameters are critical to maintain reaction efficiency, product quality, and safety. These include:

  • Temperature Control: The cyclization reaction is often exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure consistent product quality.

  • Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized "hot spots" that can lead to impurity formation.

  • Rate of Addition: The controlled addition of reagents, particularly hydrazine hydrate, is important to manage the reaction exotherm and minimize the formation of byproducts.

  • Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of intermediates and the final product, and ease of product isolation.

Q3: Are there any known safety hazards associated with the synthesis of pyrazoles?

A3: Yes, the synthesis of pyrazoles, particularly on a larger scale, presents some potential hazards. Hydrazine and its derivatives are toxic and potentially explosive. Diazonium intermediates, if formed under certain conditions, are notoriously unstable.[1] A thorough risk assessment and implementation of appropriate safety measures, such as conducting the reaction in a well-ventilated area and using personal protective equipment, are essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Formation of soluble byproducts that are lost during workup.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize the reaction temperature. A controlled increase may improve the reaction rate, but excessive heat can lead to degradation. - Ensure the purity of starting materials, especially the β-enamino ester and hydrazine hydrate. - Analyze the mother liquor to identify and quantify any soluble byproducts. Adjust workup or purification procedures accordingly.
Formation of Regioisomers - Lack of regioselective control during the cyclization step. The nucleophilic attack of the substituted hydrazine can occur at two different electrophilic centers of the intermediate.- The regioselectivity of the reaction can be highly dependent on the solvent and the presence of additives. Protic solvents may favor the formation of one isomer over the other.[2] - In some cases, adjusting the pH of the reaction mixture can influence the regioselectivity.
Product Contamination with Starting Materials - Incomplete reaction. - Inefficient purification.- Extend the reaction time or slightly increase the reaction temperature after careful optimization. - Improve the purification process. Recrystallization from a suitable solvent system is often effective. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be beneficial.
Discoloration of the Final Product - Presence of colored impurities formed through side reactions or degradation. - Residual solvents or catalysts.- Treat the crude product with activated carbon to adsorb colored impurities. - Perform a final recrystallization step to obtain a pure, colorless product. - Ensure the complete removal of solvents under vacuum.
Difficulty with Product Isolation/Precipitation - High solubility of the product in the reaction solvent. - Formation of an oil instead of a solid.- If the product is highly soluble, consider adding an anti-solvent to induce precipitation. - Try to cool the reaction mixture to a lower temperature to promote crystallization. - If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Experimental Protocols

Synthesis of Methyl 2-(dimethylaminomethylene)-3-oxobutanoate (β-enamino ester intermediate)

Methodology:

  • To a solution of methyl acetoacetate (1 equivalent) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude methyl 2-(dimethylaminomethylene)-3-oxobutanoate, which can often be used in the next step without further purification.

Synthesis of this compound

Methodology:

  • Dissolve the crude methyl 2-(dimethylaminomethylene)-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated, and the mixture cooled to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Dry the product under vacuum to yield this compound.

Purification by Recrystallization

Methodology:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • If the solution is colored, add a small amount of activated carbon and heat at reflux for 15-30 minutes.

  • Hot-filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Effect of Solvent on Yield in a Model Pyrazole Synthesis

SolventReaction Time (h)Yield (%)Reference
Ethanol1650[3]
Isopropanol172[3]
Ethanol/Acetic Acid396-99[3]

Note: Data is for a related aminopyrazole synthesis and illustrates the significant impact of solvent choice on reaction efficiency.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product Methyl Acetoacetate Methyl Acetoacetate Enamino Ester Enamino Ester Methyl Acetoacetate->Enamino Ester + DMF-DMA Reflux DMF-DMA DMF-DMA This compound This compound Enamino Ester->this compound + Hydrazine Hydrate Cyclization Hydrazine Hydrate Hydrazine Hydrate

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Incomplete->Optimize_Conditions Check_Purity Check Starting Material Purity Complete->Check_Purity End Yield Improved Optimize_Conditions->End Impure Impure Materials Check_Purity->Impure No Pure Pure Materials Check_Purity->Pure Yes Purify_Reagents Purify/Source High-Purity Reagents Impure->Purify_Reagents Analyze_Mother_Liquor Analyze Mother Liquor Pure->Analyze_Mother_Liquor Purify_Reagents->End Analyze_Mother_Liquor->End Scale_Up_Considerations Scale_Up Scale-Up Challenges Heat_Transfer Heat Transfer Scale_Up->Heat_Transfer Mixing Mixing Efficiency Scale_Up->Mixing Safety Safety Concerns Scale_Up->Safety Impurity Impurity Profile Scale_Up->Impurity Solution1 Jacketed Reactors Cooling Coils Heat_Transfer->Solution1 Solution Solution2 Baffles Optimized Impeller Design Mixing->Solution2 Solution Solution3 Process Hazard Analysis Containment Safety->Solution3 Solution Solution4 Process Analytical Technology Robust Purification Impurity->Solution4 Solution

References

dealing with poor solubility of pyrazole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of pyrazole derivatives during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and work-up of pyrazole derivatives due to their low solubility.

Question: My pyrazole derivative is precipitating out of the reaction mixture prematurely. What can I do?

Answer:

Premature precipitation of your product can lead to incomplete reactions and difficulties in purification. Here are several strategies to address this issue:

  • Solvent System Modification:

    • Co-solvents: Introduce a co-solvent to increase the overall solvating power of the reaction medium. The choice of co-solvent should be based on the polarity of your starting materials and the pyrazole derivative.[1][2][3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol.[1][2]

    • Solvent Screening: If the reaction conditions permit, perform small-scale solvent screening to identify a more suitable solvent or solvent mixture that can maintain all components in the solution.

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your compound.[4] However, be mindful of potential side reactions or degradation of your product at elevated temperatures.

  • Change in Reagent Concentration: Lowering the concentration of your reactants can sometimes prevent the product from reaching its saturation point and precipitating prematurely.

Question: I am struggling to purify my pyrazole derivative by recrystallization due to its poor solubility in common solvents. What are my options?

Answer:

Recrystallization is often challenging for poorly soluble compounds. Consider the following approaches:

  • Hot Filtration: If the compound is sparingly soluble even at elevated temperatures, employ hot filtration to remove insoluble impurities. This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering it.

  • Solvent Mixtures: Use a binary solvent system for recrystallization. Dissolve your compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Slow cooling should then induce crystallization.

  • Alternative Purification Techniques: If recrystallization proves ineffective, consider other purification methods such as:

    • Column Chromatography: While low solubility can be a challenge for loading the compound onto the column, it can sometimes be overcome by dissolving the crude product in a strong, polar solvent (like DMF or DMSO) and adsorbing it onto a small amount of silica before loading.

    • Solid-Phase Extraction (SPE): SPE can be a viable alternative for purification, especially for removing specific impurities.

Question: My final pyrazole derivative has very low solubility, making it difficult to handle and use in downstream applications. How can I improve its solubility?

Answer:

Improving the solubility of the final compound often involves structural modification or formulation strategies:

  • Salt Formation: If your pyrazole derivative has acidic or basic functional groups, converting it into a salt can significantly enhance its aqueous solubility.[2]

  • Prodrug Approach: A prodrug strategy involves chemically modifying the molecule to a more soluble form that can be converted back to the active compound in vivo.[2]

  • Structural Modification: Introducing polar functional groups (e.g., hydroxyl, amino) or side chains can improve solubility.[5]

  • Particle Size Reduction: Techniques like micronization can increase the surface area and dissolution rate, although they do not affect the equilibrium solubility.[1][3]

  • Co-crystallization: Forming co-crystals with a suitable conformer can alter the crystal lattice energy and improve solubility.[6]

Frequently Asked Questions (FAQs)

What factors influence the solubility of pyrazole derivatives?

The solubility of pyrazole derivatives is influenced by several factors, including:

  • Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.[7]

  • Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound.

  • Substituents: The nature of the substituents on the pyrazole ring plays a crucial role. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[5]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility.

  • pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility.

What are some common solvents for pyrazole derivatives?

1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[4] The choice of solvent for a specific pyrazole derivative will depend on its overall polarity, which is determined by its substituents. Common organic solvents used in the synthesis and purification of pyrazole derivatives include:

  • Ethanol

  • Methanol

  • Acetone

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile[8][9]

Can "green chemistry" approaches help with solubility issues?

Yes, some green chemistry approaches can indirectly address solubility challenges. For instance:

  • Aqueous Synthesis: Some methods utilize water as a solvent, sometimes with the aid of catalysts or hydrotropes like sodium p-toluenesulfonate (NaPTS) to increase the solubility of organic reactants.[10][11]

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions can eliminate solubility issues during the reaction itself, though purification might still require suitable solvents.[8][12]

Data Presentation

Table 1: General Solubility of 1H-Pyrazole in Common Solvents

SolventSolubilityReference
WaterLimited[4]
EthanolSoluble[4]
MethanolSoluble[4]
AcetoneSoluble[4]

Table 2: Overview of Solubility Enhancement Techniques

TechniquePrincipleApplicability
Physical Modifications
Particle Size ReductionIncreases surface areaIncreases dissolution rate, not equilibrium solubility.
Co-crystallizationModifies crystal lattice energyCan significantly improve solubility and dissolution rate.
Solid DispersionsDisperses the drug in a hydrophilic carrierCan create amorphous systems with higher solubility.
Chemical Modifications
Salt FormationIncreases ionizationApplicable to compounds with acidic or basic groups.
Prodrug SynthesisCovalent modification to a more soluble formRequires subsequent conversion to the active compound.
pH AdjustmentAlters the ionization state of the moleculeEffective for ionizable compounds.
Other Techniques
Co-solvencyIncreases the solvating power of the solvent systemWidely used in liquid formulations.
Micellar SolubilizationEncapsulates the compound in surfactant micellesUseful for highly lipophilic compounds.

Experimental Protocols

Protocol 1: Co-solvent Screening for a Poorly Soluble Pyrazole Derivative

  • Objective: To identify a suitable co-solvent to maintain the pyrazole derivative in solution during a reaction.

  • Materials:

    • Your poorly soluble pyrazole derivative.

    • Primary reaction solvent.

    • A selection of potential co-solvents with varying polarities (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO).

  • Procedure:

    • In separate small vials, add a known amount of your pyrazole derivative.

    • To each vial, add the primary reaction solvent in a volume that mimics the reaction concentration.

    • Stir the mixtures at the intended reaction temperature.

    • To the vials where the compound is not fully dissolved, add a potential co-solvent dropwise until the solid dissolves.

    • Record the volume of co-solvent required for each successful mixture.

    • Select the co-solvent that provides the best solubility with the smallest volume added and is compatible with your reaction conditions.

Protocol 2: Recrystallization of a Pyrazole Derivative using a Binary Solvent System

  • Objective: To purify a poorly soluble pyrazole derivative by recrystallization.

  • Materials:

    • Crude pyrazole derivative.

    • A "good" solvent (in which the compound is soluble).

    • A "poor" solvent (in which the compound is sparingly soluble). The two solvents must be miscible.

  • Procedure:

    • Place the crude pyrazole derivative in a flask.

    • Add a minimal amount of the "good" solvent to the flask.

    • Heat the mixture with stirring until the solid dissolves completely.

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

    • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

    • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.

Visualizations

experimental_workflow start Poorly Soluble Pyrazole Derivative Encountered issue Identify the Stage of the Problem start->issue synthesis During Synthesis (Precipitation) issue->synthesis Synthesis purification During Purification (Recrystallization) issue->purification Purification final_product Final Product (Handling/Application) issue->final_product Final Product sol_mod Modify Solvent System (Co-solvents, Different Solvent) synthesis->sol_mod temp_adj Adjust Temperature synthesis->temp_adj conc_adj Adjust Concentration synthesis->conc_adj hot_filt Hot Filtration purification->hot_filt binary_recryst Binary Solvent Recrystallization purification->binary_recryst alt_purify Alternative Purification (Chromatography, SPE) purification->alt_purify salt_form Salt Formation final_product->salt_form prodrug Prodrug Approach final_product->prodrug struct_mod Structural Modification final_product->struct_mod

Caption: Troubleshooting workflow for poor pyrazole solubility.

logical_relationships solubility Solubility of Pyrazole Derivative factors Influencing Factors solubility->factors solutions Potential Solutions solubility->solutions mol_wt Molecular Weight factors->mol_wt crystal Crystal Lattice Energy factors->crystal substituents Substituents (Polarity) factors->substituents intermol Intermolecular Forces factors->intermol ph pH (for ionizable groups) factors->ph physical Physical Modifications (e.g., Particle Size) solutions->physical chemical Chemical Modifications (e.g., Salt Formation) solutions->chemical formulation Formulation Strategies (e.g., Co-solvents) solutions->formulation

Caption: Factors influencing pyrazole derivative solubility.

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 3-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-amino-1H-pyrazole-4-carboxylate. It offers guidance on catalyst selection for common reactions, detailed experimental protocols, and solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in the synthesis of fused heterocyclic compounds. The most common reactions include:

  • Cyclocondensation: Reaction with single carbon donors to form pyrazolo[3,4-d]pyrimidines.

  • N-Alkylation/N-Arylation: Introduction of substituents at the pyrazole nitrogen atoms.

  • Palladium-Catalyzed Cross-Coupling: C-C and C-N bond formation to introduce diverse functionalities.

Q2: How do I choose the right catalyst for the synthesis of pyrazolo[3,4-d]pyrimidines?

A2: The "catalyst" in this context is often the cyclizing agent. The choice depends on the desired substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine core.

  • For an unsubstituted pyrazolo[3,4-d]pyrimidin-4-one: Formamide is a common and effective choice.

  • For a 4-aminopyrazolo[3,4-d]pyrimidine: Urea can be used.

  • For a 4-mercaptopyrazolo[3,4-d]pyrimidine: Thiourea is the appropriate reagent.

  • For conversion to a 4-chloropyrazolo[3,4-d]pyrimidine: Phosphorus oxychloride (POCl₃) is used, which can then be further functionalized.

Q3: What are the key challenges in the N-alkylation of this compound?

A3: The primary challenge is controlling regioselectivity. The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of isomers. The major product is often determined by steric hindrance. Another challenge is preventing the alkylation of the amino group.

Q4: Which catalysts are recommended for palladium-catalyzed cross-coupling reactions with pyrazole derivatives?

A4: Palladium catalysts are widely used for Suzuki, Heck, and Buchwald-Hartwig amination reactions. The choice of ligand is critical for catalytic activity and selectivity. Common ligands include phosphine-based ligands (e.g., PPh₃, Xantphos) and N-heterocyclic carbenes (NHCs). The optimal catalyst system will depend on the specific substrates and reaction type.

Troubleshooting Guides

Cyclocondensation for Pyrazolo[3,4-d]pyrimidine Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction temperature and/or time. - Ensure reagents are pure and dry. - For solid-phase synthesis, ensure adequate swelling of the resin.
Decomposition of starting material or product.- Lower the reaction temperature and monitor the reaction progress closely. - Use a milder cyclizing agent if possible.
Side Product Formation Undesired reactions of the amino or ester group.- Protect the amino group if it is interfering with the desired reaction. - Optimize the reaction temperature to favor the desired product.
Formation of regioisomers.- While less common in this cyclization, careful characterization of the product is necessary to confirm the desired isomer.
N-Alkylation of this compound
Problem Possible Cause Troubleshooting Steps
Poor Regioselectivity (Mixture of N1 and N2 isomers) Steric and electronic factors influencing the site of alkylation.- Basic Conditions (e.g., K₂CO₃, Cs₂CO₃): The N1 position is generally favored due to less steric hindrance. Using a bulkier alkylating agent can further enhance selectivity for the N1 position. - Acidic Conditions (e.g., CSA): Can sometimes alter the regioselectivity. It is worth screening different catalyst types.
Low Yield Inefficient deprotonation of the pyrazole nitrogen.- Use a stronger base (e.g., NaH). - Ensure anhydrous reaction conditions.
Poor reactivity of the alkylating agent.- Use a more reactive alkylating agent (e.g., iodide instead of bromide). - Increase the reaction temperature.
Alkylation of the Amino Group The amino group is also nucleophilic.- Protect the amino group with a suitable protecting group (e.g., Boc) before N-alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
Problem Possible Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation.- Ensure strict anaerobic and anhydrous conditions. - Use a more robust ligand that is resistant to degradation. - Increase the catalyst loading.
Poor oxidative addition or reductive elimination.- Ligand Choice: Electron-rich and bulky ligands often promote oxidative addition. - Base Choice: The choice of base can significantly impact the reaction rate. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Homocoupling of the Boronic Acid (Suzuki) The rate of homocoupling is competitive with the cross-coupling reaction.- Lower the reaction temperature. - Use a lower concentration of the boronic acid.
Poor Yields with Chloro-pyrazoles C-Cl bond activation is more difficult than C-Br or C-I.- Use a more electron-rich and bulky ligand (e.g., biarylphosphine ligands). - Higher reaction temperatures may be required.

Catalyst Selection and Performance Data

Table 1: Catalyst/Reagent Selection for Pyrazolo[3,4-d]pyrimidine Synthesis
Target CompoundReagent/CatalystTypical ConditionsExpected Yield
Pyrazolo[3,4-d]pyrimidin-4-oneFormamide180-200 °C, 4-8 hGood to Excellent
4-Aminopyrazolo[3,4-d]pyrimidineUrea180-210 °C, 2-4 hModerate to Good
4-Mercaptopyrazolo[3,4-d]pyrimidineThiourea180-210 °C, 2-4 hModerate to Good
4-Chloropyrazolo[3,4-d]pyrimidinePOCl₃Reflux, 2-6 hGood
Table 2: Catalyst Selection for N-Alkylation
Catalyst TypeCatalyst ExamplesTypical ConditionsKey Considerations
Basic K₂CO₃, Cs₂CO₃, NaHDMF or Acetonitrile, RT to 80 °CGenerally favors N1 alkylation due to sterics. Cs₂CO₃ is often more effective than K₂CO₃.
Acidic Camphorsulfonic acid (CSA)DCE, RTCan be effective for certain substrates and may offer different regioselectivity.
Table 3: Ligand Selection for Palladium-Catalyzed Cross-Coupling
Reaction TypeRecommended LigandsTypical Catalyst LoadingKey Considerations
Suzuki-Miyaura PPh₃, Pd(dppf)Cl₂, Buchwald ligands1-5 mol%Ligand choice is crucial for coupling with challenging substrates like chloro-pyrazoles.
Heck PPh₃, Pyridylpyrazole ligands1-5 mol%The choice of base and solvent can significantly impact the yield and selectivity.
Buchwald-Hartwig Amination Xantphos, Biarylphosphine ligands1-5 mol%Bulky and electron-rich ligands are often required for efficient C-N bond formation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate (N-Alkylation)
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated product.

Protocol 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one (Cyclocondensation)
  • A mixture of this compound (1.0 eq) and formamide (10-15 eq) is heated at 190-200 °C for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture, and the product will precipitate.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to get the pure product.

Visualizations

Experimental_Workflow_N_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents This compound + K2CO3 in DMF start->reagents stir Stir at RT for 30 min reagents->stir add_alkyl_halide Add Allyl Bromide stir->add_alkyl_halide react Stir at RT for 12-24h add_alkyl_halide->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Ice-Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure N1-Alkylated Product purify->product

Caption: Workflow for the N-alkylation of this compound.

Catalyst_Selection_Logic cluster_reactions Reaction Pathways cluster_cyclo_catalysts Cyclizing Agents cluster_nalk_catalysts N-Alkylation Catalysts cluster_cc_catalysts Cross-Coupling Catalysts start Select Reaction Type cyclocondensation Cyclocondensation to Pyrazolo[3,4-d]pyrimidine start->cyclocondensation n_alkylation N-Alkylation start->n_alkylation cc_coupling C-C Cross-Coupling start->cc_coupling formamide Formamide -> Unsubstituted cyclocondensation->formamide urea Urea -> 4-Amino cyclocondensation->urea thiourea Thiourea -> 4-Mercapto cyclocondensation->thiourea basic Basic (K2CO3, Cs2CO3) -> Favors N1 n_alkylation->basic acidic Acidic (CSA) -> Alternative Regioselectivity n_alkylation->acidic suzuki Suzuki: Pd Catalyst + Phosphine Ligand cc_coupling->suzuki heck Heck: Pd Catalyst + Phosphine/N-Ligand cc_coupling->heck

Caption: Decision tree for catalyst selection based on the desired reaction type.

Technical Support Center: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-amino-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples?

A1: Impurities in this compound can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route.

    • Unreacted Starting Materials and Intermediates: Depending on the synthesis pathway, these can include compounds like ethyl cyanoacetate, hydrazine, or their derivatives.

    • By-products: Side reactions during synthesis can lead to various by-products.

    • Regioisomers: A common impurity is the regioisomer, methyl 5-amino-1H-pyrazole-4-carboxylate, which can be challenging to separate.

  • Degradation Products: These form due to the decomposition of the active pharmaceutical ingredient (API) under various stress conditions.

    • Hydrolysis Products: The ester group can hydrolyze to form 3-amino-1H-pyrazole-4-carboxylic acid.

    • Oxidative Degradants: The amino group and pyrazole ring can be susceptible to oxidation.

    • Photolytic Degradants: Exposure to light may cause degradation.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol, acetonitrile, toluene) may remain in the final product.

Q2: Which analytical techniques are most suitable for characterizing these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A stability-indicating HPLC method should be developed to resolve the API from all potential impurities and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying unknown impurities by providing molecular weight information and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of residual volatile solvents.

Q3: How can I differentiate between the 3-amino and 5-amino regioisomers?

A3: Differentiating between this compound and its 5-amino regioisomer can be achieved through:

  • Chromatographic Separation: A well-developed HPLC method can separate the two isomers.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: 2D NMR techniques like NOESY can show correlations between the amino protons and protons on the pyrazole ring, helping to establish the substitution pattern.

    • Mass Spectrometry: While they have the same molecular weight, their fragmentation patterns in MS/MS might differ slightly, though this is not always a definitive method.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing for the API Peak - Secondary interactions between the basic amino group and acidic silanols on the column stationary phase.- Inappropriate mobile phase pH.- Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the amine and minimize silanol interactions.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1% v/v).- Use a column with a highly deactivated stationary phase or a hybrid particle column.
Poor Resolution Between API and Impurities (especially the 5-amino isomer) - Inadequate mobile phase composition.- Incorrect column selection.- Optimize the organic modifier (acetonitrile vs. methanol) and the buffer concentration in the mobile phase.- Try a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase).- Adjust the column temperature.
Ghost Peaks in the Chromatogram - Contaminated mobile phase or HPLC system.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Flush the HPLC system thoroughly.- Implement a robust needle wash protocol in the autosampler method.
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction.- Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper solvent delivery.
Sample Preparation Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Dissolution of the Sample - Poor solubility in the chosen diluent.- Use a diluent that is compatible with the mobile phase and has good solvating power for the API (e.g., a mixture of water and organic solvent).- Use sonication to aid dissolution.
Sample Degradation During Preparation - Use of a harsh diluent (e.g., strong acid or base).- Exposure to light or heat.- Use a neutral or mildly acidic diluent.- Protect the sample from light and store it at an appropriate temperature before analysis.

Quantitative Data Summary

The following table provides a hypothetical, yet typical, impurity profile for a batch of this compound. Actual values will vary depending on the manufacturing process and storage conditions.

ImpurityRetention Time (min)Limit of Quantification (LOQ) (%)Typical Amount Found (%)
3-Amino-1H-pyrazole-4-carboxylic acid4.20.02< 0.10
Methyl 5-amino-1H-pyrazole-4-carboxylate8.90.03< 0.15
Unidentified Impurity 110.50.020.08
Unidentified Impurity 212.10.020.05

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a general stability-indicating HPLC method for the analysis of this compound and its impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 50 50
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample.

    • Dissolve in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples, dilute to the target concentration, and analyze by HPLC.

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis (Quantification) Filtration->HPLC LC_MS LC-MS Analysis (Identification) Filtration->LC_MS Impurity_Profile Impurity Profile Generation HPLC->Impurity_Profile Characterization Impurity Characterization LC_MS->Characterization NMR NMR Spectroscopy (Structure Elucidation) NMR->Characterization GC_MS GC-MS Analysis (Residual Solvents) GC_MS->Impurity_Profile Impurity_Profile->Characterization

Caption: Workflow for impurity characterization.

Troubleshooting_Logic cluster_peak_tailing Peak Tailing cluster_resolution Poor Resolution Start Chromatographic Issue Observed Identify_Problem Identify the specific problem (e.g., peak tailing, poor resolution) Start->Identify_Problem Check_pH Is mobile phase pH appropriate? Identify_Problem->Check_pH Peak Tailing Optimize_Mobile_Phase Optimize mobile phase composition Identify_Problem->Optimize_Mobile_Phase Poor Resolution Check_Column Is the column suitable for basic compounds? Check_pH->Check_Column Yes Adjust_pH Adjust pH (2.5-3.5) or add TEA Check_pH->Adjust_pH No Change_Column Use a deactivated or hybrid column Check_Column->Change_Column No Change_Stationary_Phase Try a different stationary phase Optimize_Mobile_Phase->Change_Stationary_Phase No Improvement Adjust_Gradient Modify gradient slope Optimize_Mobile_Phase->Adjust_Gradient Partial Improvement Select_New_Column Select column with different selectivity Change_Stationary_Phase->Select_New_Column

Caption: Troubleshooting decision tree for HPLC.

Technical Support Center: Managing Exothermic Reactions in Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during the synthesis of aminopyrazoles.

Troubleshooting Guide

Exothermic reactions, if not properly controlled, can lead to temperature spikes, reduced product yield, increased impurity formation, and in severe cases, runaway reactions. This guide provides solutions to common issues encountered during the synthesis of aminopyrazoles.

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase during reactant addition (e.g., hydrazine hydrate). Addition rate of the reactant is too fast.Immediately stop the addition of the reactant. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath). Once the temperature is stable and within the desired range, resume addition at a significantly slower rate.
Inadequate cooling.Ensure the cooling bath is at the appropriate temperature and that there is good thermal contact with the reaction vessel. For larger scale reactions, consider using a more efficient cooling system like a cryostat or a jacketed reactor with a circulating coolant.
Insufficient stirring.Increase the stirring speed to ensure homogenous mixing and efficient heat transfer to the cooling medium.
Localized "hot spots" in the reaction mixture. Poor mixing of reactants.Improve stirring efficiency. For viscous reaction mixtures, consider a more powerful overhead stirrer.
Reactant is not dispersing quickly enough.Consider diluting the reactant being added in a suitable solvent before addition to improve dispersion.
Reaction temperature continues to rise even after stopping reactant addition. The reaction has reached a self-accelerating (runaway) stage.This is a critical situation. 1. If possible and safe, have a quench solution (e.g., a cold, inert solvent or a chemical quencher) ready to add to the reactor to rapidly cool and dilute the reaction. 2. Activate any emergency cooling systems. 3. Alert personnel and follow established laboratory safety protocols for runaway reactions.
Low yield of the desired aminopyrazole product. Side reactions occurring at elevated temperatures.Maintain the reaction temperature within the optimal range as determined by literature or internal process development studies. Utilize slow, controlled addition of exothermic reactants.
Degradation of the product at higher temperatures.Once the reaction is complete, cool the mixture down promptly before proceeding with workup and purification.
Formation of unexpected byproducts. Uncontrolled exotherms leading to alternative reaction pathways.Implement stricter temperature control measures throughout the synthesis. Analyze the byproducts to understand the side reactions and adjust reaction conditions (e.g., temperature, solvent, addition rate) accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the most common exothermic step in aminopyrazole synthesis?

A1: The most frequently reported and strongly exothermic step is the reaction of hydrazine hydrate with various precursors, such as β-ketonitriles or α,β-unsaturated nitriles, to form the pyrazole ring.[1]

Q2: What are the primary methods for controlling the exotherm of this reaction?

A2: The primary methods for controlling the exotherm include:

  • Slow, controlled addition of the hydrazine hydrate: This is the most critical control measure. Adding the reactant dropwise or via a syringe pump allows the cooling system to dissipate the heat as it is generated.[1]

  • Efficient cooling: Using an ice bath, a cryostat, or a jacketed reactor with a circulating coolant is essential to maintain the desired reaction temperature.[2]

  • Adequate stirring: Vigorous stirring ensures homogenous mixing and prevents the formation of localized hot spots.

  • Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.

Q3: What are the consequences of a poorly controlled exotherm in aminopyrazole synthesis?

A3: Poorly controlled exotherms can lead to a range of issues, including:

  • Decreased yield and purity of the final product due to side reactions and degradation.

  • Formation of difficult-to-remove impurities.

  • In severe cases, a runaway reaction, which can result in a rapid increase in temperature and pressure, potentially leading to a violent release of energy and reactor failure. While specific case studies for aminopyrazole synthesis are not prevalent in public literature, runaway reactions are a known hazard in many chemical processes.

Q4: Are there any alternative synthesis strategies to mitigate the risks associated with exothermic reactions?

A4: Yes, flow chemistry is an emerging technique that offers significant advantages for managing highly exothermic reactions. By performing the reaction in a continuous flow through a microreactor, the heat transfer is much more efficient, allowing for better temperature control and a safer reaction environment. This method can also lead to higher yields and purity.

Q5: The literature mentions the reaction with hydrazine hydrate can be "strongly exothermic," but I can't find specific quantitative data like the heat of reaction. How can I assess the risk for my specific synthesis?

A5: It is true that specific calorimetric data for every aminopyrazole synthesis is not always available in the public domain. Therefore, it is highly recommended to perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) before attempting a large-scale synthesis. This will provide crucial data on the heat of reaction, the rate of heat evolution, and the thermal stability of the reactants and products, allowing for a thorough risk assessment and the design of appropriate safety measures.

Experimental Protocols

Example Protocol 1: Synthesis of 3(5)-Aminopyrazole

This protocol is adapted from a procedure in Organic Syntheses and highlights key temperature control steps.[2]

Step A: Preparation of β-Cyanoethylhydrazine

  • To a 2-L two-necked flask equipped with a thermometer, a pressure-equalizing funnel, and a magnetic stirrer, add 417 g of 72% aqueous hydrazine hydrate.

  • Gradually add 318 g of acrylonitrile with stirring over a period of 2 hours.

  • Crucial Temperature Control: Maintain the internal temperature at 30–35°C throughout the addition by using occasional cooling with a water bath.[2]

Step B: Cyclization to 3-Amino-3-pyrazoline sulfate

  • In a separate 2-L four-necked flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer, place 308 g of 95% sulfuric acid.

  • Add 450 ml of absolute ethanol dropwise over 20–30 minutes, maintaining the internal temperature at 35°C with cooling.

  • Add a solution of 85.1 g of β-cyanoethylhydrazine in 50 ml of absolute ethanol with vigorous stirring over 1–2 minutes without further cooling.

  • Spontaneous Exotherm: The mixture will warm spontaneously to 88–90°C. Maintain this temperature for 3 minutes until the product begins to crystallize.[2]

  • Gradually lower the temperature of the stirred mixture to 25°C over the next hour by cooling with water.

Key Temperature Control Parameters from Literature
Reaction Step Reactants Solvent Temperature Control Point Reference
Pyrazole formation2-aminoprop-1-ene-1,1,3-tricarbonitrile and 85% hydrazine hydrateEthanolAddition of hydrazine hydrate at a rate to maintain boiling without external heating.[1]
β-Cyanoethylhydrazine formation72% aqueous hydrazine hydrate and acrylonitrileNone (neat)Maintain internal temperature at 30–35°C during addition.[2]
Cyclizationβ-cyanoethylhydrazine in ethanol and sulfuric acidEthanolInitial cooling to 35°C, then allowing a spontaneous exotherm to 88–90°C for a short period.[2]

Visualizations

Experimental Workflow for Managing Exothermic Addition

Exothermic_Addition_Workflow start Start setup Setup Reaction: - Cooling bath - Thermometer - Stirrer start->setup add_reactant Slowly add exothermic reactant setup->add_reactant monitor_temp Monitor Temperature Continuously add_reactant->monitor_temp temp_ok Temperature in Safe Range? monitor_temp->temp_ok reaction_complete Reaction Complete monitor_temp->reaction_complete Addition Finished continue_add Continue Addition temp_ok->continue_add Yes temp_high Temperature Too High temp_ok->temp_high No continue_add->add_reactant stop_add Stop Addition temp_high->stop_add increase_cooling Increase Cooling stop_add->increase_cooling check_stirring Check Stirring increase_cooling->check_stirring check_stirring->monitor_temp resume_add Resume Addition (Slower Rate) check_stirring->resume_add Temp Stabilized resume_add->add_reactant Runaway_Prevention cluster_causes Potential Causes of Exotherm cluster_controls Control Measures cluster_outcomes Outcomes cause1 Fast Reactant Addition control1 Controlled Addition Rate control2 Efficient Cooling System control3 Vigorous Stirring runaway Runaway Reaction cause1->runaway cause2 Inadequate Cooling cause2->runaway cause3 Poor Mixing cause3->runaway safe_reaction Safe & Controlled Reaction control1->safe_reaction control2->safe_reaction control3->safe_reaction

References

optimizing the stoichiometry of reagents for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stoichiometry of reagents for pyrazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during pyrazole synthesis, with a focus on problems related to reagent stoichiometry.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect Stoichiometry: The molar ratio of hydrazine to the 1,3-dicarbonyl compound is critical. An insufficient amount of hydrazine will result in incomplete conversion of the starting material.Optimize Hydrazine Ratio: Start with a 1:1 molar ratio of the 1,3-dicarbonyl compound to hydrazine. If the yield is low, incrementally increase the amount of hydrazine. A common and effective approach is to use a 2:1 molar excess of hydrazine hydrate to the β-ketoester.[1]
Inactive Reagents: Hydrazine derivatives can degrade over time. The 1,3-dicarbonyl compound may also be of poor quality.Verify Reagent Quality: Use freshly opened or properly stored reagents. If degradation is suspected, purify the reagents before use.
Inadequate Reaction Conditions: The reaction may require heat or a catalyst to proceed efficiently.Adjust Reaction Conditions: Most Knorr pyrazole syntheses benefit from gentle heating (e.g., 80-100°C).[1] The addition of a catalytic amount of a weak acid, such as acetic acid, is often necessary to facilitate the condensation reaction.
Formation of Multiple Products (Regioisomers) Use of Unsymmetrical 1,3-Dicarbonyl Compounds: When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack by hydrazine can occur at either carbonyl group, leading to a mixture of two regioisomeric pyrazoles.Control Regioselectivity: The choice of substituted hydrazine can significantly influence the regioselectivity. For instance, using methylhydrazine often leads to a different major regioisomer compared to using an arylhydrazine.[1] Reaction conditions such as solvent and temperature can also affect the isomeric ratio.
Presence of Impurities and Side Products Excess Hydrazine: While an excess of hydrazine can drive the reaction to completion, a large excess can sometimes lead to the formation of side products.Moderate Excess of Hydrazine: While a 2:1 excess is often recommended, avoid using a very large excess of hydrazine. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating which can promote side reactions.
Side Reactions: The highly reactive nature of hydrazine can lead to various side reactions, especially at elevated temperatures.Control Reaction Temperature: Maintain a consistent and appropriate reaction temperature. Overheating can lead to decomposition of reagents and the formation of tars.
Air Oxidation: Some reaction intermediates or the final pyrazole product may be sensitive to air oxidation, leading to colored impurities.Use an Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the purity of the product.
Reaction Mixture Turns Dark or Forms Tar Decomposition of Reagents: High temperatures or the presence of strong acids can cause the decomposition of starting materials or intermediates.Optimize Temperature and Catalyst: Use the lowest effective temperature and a catalytic amount of a weak acid. Strong acids should generally be avoided unless specifically required for a particular substrate.
Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to discoloration and tar formation.Purify Starting Materials: If the starting materials are suspected to be impure, purify them by distillation or recrystallization before use.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting stoichiometry for a Knorr pyrazole synthesis?

A1: A good starting point is a 1:1 molar ratio of the 1,3-dicarbonyl compound to the hydrazine derivative. However, to ensure complete consumption of the often more valuable dicarbonyl compound, a molar excess of hydrazine is commonly employed. A ratio of 2 moles of hydrazine hydrate to 1 mole of the 1,3-dicarbonyl compound is frequently used and has been shown to give good yields.[1]

Q2: How does the stoichiometry of reactants affect the regioselectivity of the pyrazole synthesis?

A2: While the choice of substituted hydrazine and the nature of the substituents on the 1,3-dicarbonyl compound are the primary drivers of regioselectivity, the stoichiometry of the reactants can influence the reaction kinetics, which in turn may have an effect on the ratio of regioisomers formed. However, controlling regioselectivity is more effectively achieved by carefully selecting the hydrazine derivative. For example, the reaction of an unsymmetrical acetylenic ketone with methylhydrazine can yield a regioisomeric ratio of 93:3 to 97:3, whereas using an arylhydrazine can invert this selectivity to 87:13 to 99:1 in favor of the other isomer.[1]

Q3: Can I use a large excess of hydrazine to speed up the reaction?

A3: While a moderate excess of hydrazine (e.g., 2 equivalents) can be beneficial for driving the reaction to completion, a large excess is generally not recommended. It can complicate the purification process and may lead to the formation of undesired side products. It is more effective to optimize other reaction parameters such as temperature and catalyst concentration to increase the reaction rate.

Q4: How can I monitor the progress of the reaction to optimize the reaction time and stoichiometry?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the limiting reagent (typically the 1,3-dicarbonyl compound) and the formation of the pyrazole product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products from prolonged heating.

Q5: What is the role of the acid catalyst and how much should I use?

A5: An acid catalyst, typically a weak acid like glacial acetic acid, is used to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound. This increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine. Only a catalytic amount is needed; typically a few drops of glacial acetic acid for a small-scale reaction is sufficient.[1]

Data Presentation

Table 1: Illustrative Effect of Hydrazine Stoichiometry on Pyrazole Yield

This table provides representative data on how varying the molar ratio of hydrazine to the 1,3-dicarbonyl compound can impact the final product yield. The data is based on typical outcomes for a standard Knorr pyrazole synthesis.

Molar Ratio (Hydrazine : 1,3-Dicarbonyl)Representative Yield (%)Observations
1.0 : 1.065-75%Incomplete conversion of the dicarbonyl may be observed.
1.5 : 1.075-85%Improved conversion of the starting material.
2.0 : 1.085-95%Generally considered optimal for driving the reaction to completion.
3.0 : 1.080-90%Yield may decrease due to increased side product formation and purification challenges.

Table 2: Influence of Substituted Hydrazine on Regioselectivity

This table illustrates how the choice of hydrazine derivative can significantly direct the regiochemical outcome of the reaction with an unsymmetrical 1,3-dicarbonyl compound, leading to the preferential formation of one of two possible regioisomers.

Hydrazine DerivativeUnsymmetrical 1,3-DicarbonylRegioisomer Ratio (A : B)Predominant Isomer
MethylhydrazineAcetylenic Ketone~95 : 5[1]A
PhenylhydrazineAcetylenic Ketone~10 : 90[1]B
4-Nitrophenylhydrazine1-Phenyl-1,3-butanedione>95 : 5A
2,4-Dinitrophenylhydrazine1-Phenyl-1,3-butanedione>95 : 5A

Experimental Protocols

Detailed Methodology for Optimizing Reagent Stoichiometry in a Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazole, with a focus on optimizing the stoichiometry of the hydrazine reagent.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine)

  • Solvent (e.g., ethanol, propanol)

  • Catalyst (e.g., glacial acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Appropriate work-up and purification reagents (e.g., water, ethyl acetate, hexane)

Procedure:

  • Initial Reaction Setup (1:1 Stoichiometry):

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.

    • Add the hydrazine derivative (1.0 eq) to the solution while stirring.

    • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

    • Attach a reflux condenser and heat the reaction mixture to a gentle reflux.

  • Reaction Monitoring:

    • After 30 minutes, and then at regular intervals (e.g., every hour), take a small aliquot of the reaction mixture and spot it on a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

    • Visualize the spots under UV light or by using an appropriate staining agent.

    • Monitor the disappearance of the 1,3-dicarbonyl starting material spot.

  • Stoichiometry Optimization (if necessary):

    • If the reaction stalls or the conversion is low after a reasonable amount of time (as determined by TLC), set up a series of small-scale parallel reactions.

    • In each reaction, vary the stoichiometry of the hydrazine derivative (e.g., 1.2 eq, 1.5 eq, 2.0 eq, 2.5 eq) while keeping the amount of the 1,3-dicarbonyl compound constant.

    • Run these reactions under the same conditions as the initial setup and monitor their progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the reaction mixture to room temperature.

    • Slowly add cold water to the reaction mixture to precipitate the crude pyrazole product.

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

    • Allow the crude product to air dry.

  • Purification and Characterization:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure pyrazole.

    • Determine the yield of the purified product for each of the tested stoichiometric ratios.

    • Characterize the product by techniques such as melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Purification A Select 1,3-Dicarbonyl and Hydrazine C Initial Reaction (1:1 Stoichiometry) A->C B Choose Solvent and Catalyst B->C D Monitor by TLC C->D E Optimize Stoichiometry (Parallel Reactions) D->E Low Conversion F Work-up and Isolation D->F Complete E->F G Purification (Recrystallization) F->G H Characterization (NMR, MS, MP) G->H

Caption: Experimental workflow for optimizing reagent stoichiometry in pyrazole synthesis.

troubleshooting_guide cluster_yield Yield Issues cluster_purity Purity Issues Start Problem Encountered LowYield Low or No Yield Start->LowYield MultipleProducts Multiple Products (Regioisomers) Start->MultipleProducts Impurities Impurities/Side Products Start->Impurities Sol_Stoichiometry Optimize Hydrazine Ratio (e.g., 2:1 excess) LowYield->Sol_Stoichiometry Sol_Reagents Verify Reagent Quality LowYield->Sol_Reagents Sol_Conditions Adjust T and Catalyst LowYield->Sol_Conditions Sol_Regio Select Appropriate Hydrazine Derivative MultipleProducts->Sol_Regio Sol_Excess Moderate Hydrazine Excess Impurities->Sol_Excess Sol_Inert Use Inert Atmosphere Impurities->Sol_Inert

Caption: Troubleshooting guide for common issues in pyrazole synthesis.

References

Validation & Comparative

Comparative Biological Activity Screening of Methyl 3-Amino-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological potential of substituted methyl 3-amino-1H-pyrazole-4-carboxylate derivatives. This guide provides a comparative analysis of their anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols.

The this compound scaffold is a versatile building block in medicinal chemistry, giving rise to a wide array of derivatives with significant therapeutic potential. These compounds have garnered considerable interest due to their diverse pharmacological activities. This guide summarizes the key biological activities of various derivatives, presenting a comparative analysis of their efficacy and offering detailed experimental methodologies for their screening.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the inhibition of key enzymes in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2). The core pyrazole structure is frequently elaborated into fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, to enhance anticancer potency.

Table 1: Anticancer Activity of this compound Derivatives
Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a Pyrazolo[3,4-d]pyrimidineA549 (Lung)2.24Doxorubicin9.20
VI Pyrazolo[3,4-d]pyrimidineHepG-2 (Liver)6.18Doxorubicin-
VI Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)6.48Doxorubicin-
VI Pyrazolo[3,4-d]pyrimidineHCT-116 (Colon)4.03Doxorubicin-
VI Pyrazolo[3,4-d]pyrimidineHeLa (Cervical)5.82Doxorubicin-
11a 5-((2-nitrophenyl)amino) derivativeHepG2 (Liver)- (54.25% growth)--
11a 5-((2-nitrophenyl)amino) derivativeHeLa (Cervical)- (38.44% growth)--

Enzyme Inhibitory Activity

A significant facet of the biological activity of these pyrazole derivatives is their ability to inhibit specific enzymes, a property that underpins their therapeutic potential. Notably, derivatives have been designed as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Table 2: Enzyme Inhibitory Activity of this compound Derivatives
Compound IDDerivative TypeTarget EnzymeIC50 (nM)
8q 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamideRET Kinase (wild-type)13.7
8q 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamideCCDC6-RET (G810C mutant)15.4
8q 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamideCCDC6-RET (G810R mutant)53.2
8t 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamideFLT30.089
8t 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamideCDK20.719
8t 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamideCDK40.770

Antimicrobial Activity

While the primary focus of research on this compound derivatives has been on anticancer and enzyme inhibitory activities, the broader class of pyrazoles is well-known for its antimicrobial properties. The data below is for pyrazole derivatives that, while not directly derived from this compound in the cited studies, are structurally related and indicate the potential of this scaffold in antimicrobial drug discovery.

Table 3: Antimicrobial Activity of Related Pyrazole Derivatives
Compound IDBacterial/Fungal StrainZone of Inhibition (mm)MIC (µg/mL)
3a Staphylococcus aureus1963
3a Bacillus subtilis2231
3b Staphylococcus aureus18125
3b Bacillus subtilis2531
3d Staphylococcus aureus1863
3d Bacillus subtilis20125

Experimental Protocols

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[1][2][3][4][5]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[6][7][8][9]

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[6][7][8][9]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable buffer, the peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., Kinase-Glo®).[10][11][12][13][14][15]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Methyl 3-amino-1H- pyrazole-4-carboxylate derivatives Derivative Synthesis start->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer Test Compounds antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) derivatives->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) derivatives->enzyme ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway, a target for some pyrazole derivatives.

logical_relationship cluster_derivatives Derivatives cluster_activities Biological Activities Parent This compound Fused Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines) Parent->Fused Substituted N-Substituted & Amide Derivatives Parent->Substituted Anticancer Anticancer Fused->Anticancer Strong correlation Kinase Kinase Inhibition Fused->Kinase Antimicrobial Antimicrobial Fused->Antimicrobial Potential Substituted->Anticancer Substituted->Kinase Strong correlation Substituted->Antimicrobial Potential

Caption: Logical relationship between derivative types and their observed biological activities.

References

A Comparative Guide to the In Vitro Anticancer Activity of Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1] This guide provides a comparative overview of the in vitro anticancer activity of various aminopyrazole derivatives, supported by experimental data from recent studies. It aims to assist researchers in identifying promising compounds and understanding their mechanisms of action.

Comparative Anticancer Activity of Aminopyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected aminopyrazole compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency, with lower values indicating higher activity.

Compound ClassSpecific Derivative(s)Target Cancer Cell Line(s)IC₅₀ (µM)Reference Compound(s)IC₅₀ (µM) of ReferenceSource(s)
Pyrazolo[1,5-a]pyrimidines 55h, 55j, 55lHCT-116, HepG2, MCF-71.26 - 3.22--[1]
Spiro Pyrazolo[3,4-b]pyridines 47a, 47dHepG2, HeLa4.2, 5.9Doxorubicin, Cisplatin1.7, 4.8[1]
Aryl Azo Imidazo[1,2-b]pyrazoles 26a, 26b, 26cMCF-76.1, 8.0, 7.4Doxorubicin10.3[1]
5-Aminopyrazole Carbohydrazides 1gSK-BR-314.4Cisplatin26[2]
Pyrazole-Indole Hybrids 7a, 7bHCT-116, MCF-7, HepG2, A549Excellent activity (specific IC₅₀s in source)Doxorubicin64.8 (MCF-7)[3]
Pyrazolo[3,4-d]pyrimidines 24A549, HCT-1168.21, 19.56--[4]
Pyrazolo[1,5-a]pyrimidines 35HepG2, MCF-7, HeLa3.53, 6.71, 5.16--[4]
4-Aminopyrazole Derivatives 17mHeLa (JAK2 phosphorylation inhibition)0.098 (JAK2)--[5]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines 15MV4-11, OVCAR50.127, 0.150 (GI₅₀)--[6]
Pyrazolyl Benzimidazoles 17HepG2, HeLa, MCF-710.8, 11.8, 10.4--[7]
5-Aminopyrazole Derivative BC-7HeLa65.58Cisplatin1.675[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key in vitro assays commonly used to evaluate the anticancer activity of aminopyrazole compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The aminopyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). Control wells receive medium with the solvent at the same final concentration.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9][10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded and treated with the aminopyrazole compounds at their IC₅₀ concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membranes.

  • Staining: The fixed cells are washed and then incubated with a solution containing RNase A and propidium iodide. RNase A digests RNA to ensure that PI only binds to DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

  • Data Analysis: The data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of novel aminopyrazole compounds for their anticancer properties.

G cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_target Target Identification Compound_Synthesis Aminopyrazole Compound Synthesis Cell_Line_Selection Selection of Cancer Cell Lines Compound_Synthesis->Cell_Line_Selection MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Line_Selection->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Select Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis MTT_Assay->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Kinase_Assay Kinase Inhibition Assays (e.g., CDK, PIM) Western_Blot->Kinase_Assay Molecular_Docking Molecular Docking Studies Kinase_Assay->Molecular_Docking

Caption: A generalized workflow for evaluating the in vitro anticancer activity of aminopyrazole compounds.

Hypothesized Signaling Pathway Inhibition by Aminopyrazole Derivatives

Several aminopyrazole derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs).[4][6] The diagram below illustrates a simplified representation of the CDK2-mediated cell cycle progression and its inhibition.

G cluster_pathway CDK2 Signaling in Cell Cycle Progression CyclinE Cyclin E Active_Complex Cyclin E/CDK2 Active Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb Protein Active_Complex->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition pRb Phosphorylated Rb (pRb) Gene_Expression S-Phase Gene Expression E2F->Gene_Expression Activation Cell_Cycle_Progression G1/S Phase Transition Gene_Expression->Cell_Cycle_Progression Aminopyrazole Aminopyrazole Compound Aminopyrazole->CDK2 Inhibition

References

A Comparative Guide to the Purity Validation of Methyl 3-amino-1H-pyrazole-4-carboxylate by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity and success of their work. Methyl 3-amino-1H-pyrazole-4-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of its purity when sourced from different suppliers, validated by a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The experimental data herein serves as a practical example of how to assess and compare the quality of this critical raw material.

Comparative Purity Analysis

The purity of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and a high-purity Analytical Standard) was evaluated using a validated RP-HPLC method. The results, summarized in the table below, highlight the variability that can be encountered and underscore the importance of in-house quality control.

Sample IDRetention Time (min)Peak Area% PurityMajor Impurity (RT, min)% Major Impurity
Analytical Standard 5.21185432199.92--
Supplier A 5.22179876598.854.750.82
Supplier B 5.21182145699.546.020.31

Note: The data presented in this table is hypothetical but representative of typical results obtained during the purity analysis of chemical reagents.

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the RP-HPLC based purity validation of this compound.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Processing & Analysis A Weigh Analytical Standard C Dissolve in Diluent (Methanol:Water 50:50) A->C B Weigh Test Samples (Suppliers A & B) B->C D Sonicate and Filter C->D E System Suitability Test (Inject Standard Solution) D->E F Inject Blank (Diluent) E->F G Inject Standard Solution F->G H Inject Sample Solutions (Suppliers A & B) G->H I Integrate Chromatograms H->I J Identify and Quantify Peaks I->J K Calculate % Purity (% Area Normalization) J->K L Compare Results K->L M Final Purity Report L->M Generate Report

RP-HPLC Purity Validation Workflow

Detailed Experimental Protocol

A validated RP-HPLC method was developed for the purity determination of this compound. The method is detailed below.

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Methanol:Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of each supplier's sample into separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.

3. Method Validation Parameters:

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of potential impurities. This was confirmed by the absence of interfering peaks at the retention time of the main peak in the blank chromatogram.

  • Linearity: The method demonstrated linearity over a concentration range of 10-150 µg/mL with a correlation coefficient (r²) of >0.999.

  • Precision: The repeatability and intermediate precision were evaluated, with the relative standard deviation (RSD) of the peak areas being less than 2.0%.

  • Accuracy: The accuracy was determined by spike recovery studies, with recoveries in the range of 98.0% to 102.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating high sensitivity of the method.

  • Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Alternative Purity Assessment Methods

While RP-HPLC is the gold standard for purity determination of organic compounds, other techniques can provide complementary information:

  • Gas Chromatography (GC): Suitable for volatile impurities. However, derivatization may be required for the non-volatile this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide quantitative purity information (qNMR) against a certified internal standard. It is also excellent for structural elucidation of impurities.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of impurities, aiding in their identification.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure crystalline substances by analyzing the melting endotherm.

The choice of method depends on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. For routine quality control and accurate quantification of known and unknown impurities, the presented RP-HPLC method is highly recommended.

A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1H-pyrazole-4-carboxylate and ethyl 3-amino-1H-pyrazole-4-carboxylate are versatile heterocyclic building blocks extensively utilized in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Their inherent reactivity, stemming from the presence of a nucleophilic amino group and two reactive nitrogen atoms within the pyrazole ring, makes them ideal starting materials for constructing fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, which are known to exhibit diverse biological activities. While structurally very similar, the choice between the methyl and ethyl ester can influence reaction kinetics, yields, and even the regioselectivity of certain transformations. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.

General Reactivity Overview

The reactivity of both methyl and ethyl 3-amino-1H-pyrazole-4-carboxylate is primarily centered around the nucleophilicity of the exocyclic amino group (at C3) and the endocyclic nitrogen atoms (N1 and N2) of the pyrazole ring. The ester moiety at the C4 position acts as an electron-withdrawing group, which can modulate the nucleophilicity of the adjacent amino group and the overall electron density of the pyrazole ring.

Theoretically, the ethyl ester is slightly more electron-donating than the methyl ester due to the positive inductive effect of the additional methylene group. This could subtly increase the nucleophilicity of the amino group in the ethyl ester compared to the methyl ester. Conversely, the bulkier ethyl group might introduce minor steric hindrance in certain reactions. However, in practice, the observed differences in reactivity are often context-dependent and influenced by reaction conditions such as the solvent, temperature, and the nature of the electrophile.

Comparative Reactivity in Key Reactions

N-Alkylation

N-alkylation of 3-amino-1H-pyrazole-4-carboxylates can occur at either the N1 or N2 position of the pyrazole ring, and the regioselectivity is often influenced by the reaction conditions and the nature of the alkylating agent.

Reaction ConditionSubstrateAlkylating AgentProduct(s)YieldReference
KOH, DMFMethyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylateMethyl iodideMixture of N1 and N2 methylated products (approx. 1:5 ratio)74% (total)[1]
KOH, DMFMethyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylateEthyl iodideN1-ethylated product87%[1]

Note: The data above is for a structurally related aminopyrazole, but it provides insight into the potential regioselectivity of N-alkylation.

N-Acylation

Acylation of 3-amino-1H-pyrazole-4-carboxylates can occur at the exocyclic amino group or the endocyclic nitrogen atoms. The reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride has been studied in detail, revealing that the reaction conditions significantly impact the product distribution.

SolventAcylating AgentTemperatureMajor Product(s)Minor Product(s)Reference
ChloroformAcetic anhydride (1-1.5 eq)Room Temp.Diacetylated productMonoacetylated at N1 and N2
DMFAcetic anhydride (1-1.5 eq)Room Temp.Monoacetylated at N1 and N2Monoacetylated at exocyclic NH2
DMF with DMAPAcetic anhydride (1-1.5 eq)Room Temp.Monoacetylated at N1 (major) and N2 (minor)-
Acetic anhydrideAcetic anhydride (8 eq)RefluxTriacetylated productDiacetylated products

No directly comparable data for the acylation of this compound was found in the reviewed literature.

Condensation and Cyclization Reactions

Both esters are frequently employed in condensation reactions with 1,3-dicarbonyl compounds or their equivalents, leading to the formation of pyrazolo[1,5-a]pyrimidines. This transformation is a cornerstone in the synthesis of many biologically active molecules.

| Substrate | Reactant | Solvent | Conditions | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate | Pentane-2,4-dione | - | - | Pyrazolo[1,5-a]pyrimidine derivative | 87-95% |[2] | | Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate | Ethyl acetoacetate | - | - | Pyrazolo[1,5-a]pyrimidine derivative | 87-95% |[2] | | 3-Amino-1H-pyrazole derivatives | β-dicarbonyl compounds | Acetic Acid | Reflux | Pyrazolo[1,5-a]pyrimidine derivatives | Good yields | | | Ethyl 3-amino-1H-pyrazole-4-carboxylate | α-substituted cinnamonitriles | Pyridine | Reflux | Ethyl 7-amino-5-aryl-6-cyanopyrazolo[1,5-a]pyrimidine-5-carboxylates | - |[3] |

While direct comparative yield data is scarce, both esters are reported to give good to excellent yields in these cyclization reactions, suggesting that the choice of ester may have a minor impact on the overall efficiency of pyrazolo[1,5-a]pyrimidine synthesis. The reaction mechanism generally involves an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by cyclization and dehydration.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

A mixture of the 3-amino-1H-pyrazole-4-carboxylate (methyl or ethyl ester, 1 equivalent) and a 1,3-dicarbonyl compound (1.1 equivalents) in a suitable solvent such as acetic acid or ethanol is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

Visualizing Reaction Pathways and Workflows

general_reactivity cluster_reactants Reactants cluster_reactions Reaction Types cluster_products Products methyl_ester Methyl 3-amino-1H- pyrazole-4-carboxylate alkylation N-Alkylation methyl_ester->alkylation acylation N-Acylation methyl_ester->acylation condensation Condensation/ Cyclization methyl_ester->condensation ethyl_ester Ethyl 3-amino-1H- pyrazole-4-carboxylate ethyl_ester->alkylation ethyl_ester->acylation ethyl_ester->condensation n_alkyl N-Alkyl Pyrazoles alkylation->n_alkyl n_acyl N-Acyl Pyrazoles acylation->n_acyl pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidines condensation->pyrazolo_pyrimidine

Caption: General reactivity pathways for methyl and ethyl 3-amino-1H-pyrazole-4-carboxylate.

experimental_workflow start Start step1 Mix 3-aminopyrazole- 4-carboxylate ester and 1,3-dicarbonyl compound start->step1 step2 Add solvent (e.g., Acetic Acid) step1->step2 step3 Heat to reflux step2->step3 step4 Monitor reaction progress (TLC) step3->step4 step5 Cool reaction mixture step4->step5 step6 Filter to collect product step5->step6 step7 Wash with cold solvent step6->step7 step8 Dry the product step7->step8 step9 Recrystallize for purification step8->step9 end End step9->end

Caption: Typical experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

decision_diagram start Select Starting Material question1 Is subsequent hydrolysis of the ester planned? start->question1 methyl_ester Choose Methyl Ester (Faster hydrolysis) question1->methyl_ester Yes ethyl_ester Choose Ethyl Ester (More stable to hydrolysis) question1->ethyl_ester No question2 Is maximizing nucleophilicity critical? methyl_ester->question2 ethyl_ester->question2 ethyl_ester2 Consider Ethyl Ester (Slightly more electron-donating) question2->ethyl_ester2 Yes either_ester Both esters are generally suitable and high-yielding question2->either_ester No

Caption: Decision guide for selecting between methyl and ethyl esters.

Conclusion

Both methyl and ethyl 3-amino-1H-pyrazole-4-carboxylate are highly effective reagents for the synthesis of pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems. The available data suggests that while minor electronic and steric differences exist between the two, these often do not translate to significant differences in reactivity or yield under typical reaction conditions for condensation and cyclization reactions.

The choice between the methyl and ethyl ester may be guided by other factors:

  • Subsequent Reactions: If the ester group is intended to be hydrolyzed in a subsequent step, the methyl ester may be preferred as it is generally more labile.

  • Subtle Electronic Effects: In reactions where the nucleophilicity of the amino group is critical and highly sensitive to subtle electronic changes, the slightly more electron-donating nature of the ethyl group might offer a marginal advantage.

  • Availability and Cost: Practical considerations such as the commercial availability and cost of the starting materials may also influence the decision.

References

comparing the efficacy of different catalysts for aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalytic Systems for Aminopyrazole Synthesis

The synthesis of aminopyrazoles, a critical scaffold in medicinal chemistry and drug development, has seen significant advancements through the exploration of various catalytic systems. This guide provides a comparative analysis of different catalysts, focusing on their efficacy, substrate scope, and reaction conditions. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of optimal synthetic routes.

Data Presentation: A Comparative Analysis of Catalytic Efficacy

The following tables summarize the performance of various catalytic systems in the synthesis of aminopyrazoles, with a focus on reaction yields and conditions.

Table 1: Transition Metal-Catalyzed Aminopyrazole Synthesis

CatalystSubstratesProductYield (%)SolventTemperature (°C)Time (h)Ref.
Cu(OAc)₂3-Methyl-1-phenyl-1H-pyrazol-5-amineDipyrazole-fused pyridazine58-79-12010[1]
PdCl₂(PPh₃)₂5-aminopyrazoles and aryl boronic acidsC-4 arylated 5-aminopyrazolesGood---[2]
Rhodium catalystN-1-methyl-3-aminopyrazole pivalamide and ethyl acrylateC-4 olefinated 3-aminopyrazole96---[2]
Copper(I) catalyst3-aminopyrazoles and aryl iodidesN-1 arylated 3-aminopyrazolesHigh---[2]
Sc(OTf)₃/DBUPerfluoroacetyl diazoester and ketonesPolysubstituted 4-difluoromethyl pyrazoles97---[3]
Ag-catalyzedN'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate5-aryl-3-trifluoromethyl pyrazolesModerate to Excellent-60-[3]

Table 2: Heterogeneous and Other Catalytic Systems

CatalystSubstratesProductYield (%)SolventTemperature (°C)Time (h)Ref.
V₂O₅/SiO₂Ketene N,S-acetals and hydrazine hydrate5-aminopyrazoles88-95Solvent-free--[4][5]
Ag/ZnO NPsAldehydes, malononitrile, and phenylhydrazine5-amino-1H-pyrazole-4-carbonitriles89-94Ethanol--[4][5]
IodineSubstituted hydrazines, nitriles, and benzenethiolsAminopyrazole-thioether derivatives39-91Solvent-free--[6]
Sodium p-toluenesulfonate (NaPTS)Phenylhydrazine, aldehydes, and malononitrile5-aminopyrazole-4-carbonitriles-Aqueous media--[6]
Acetic Acid (AcOH)3-methoxyacrylonitrile and phenylhydrazine5-aminopyrazole90TolueneMicrowave-[2]
Sodium Ethoxide (EtONa)3-methoxyacrylonitrile and phenylhydrazine3-aminopyrazole85EthanolMicrowave-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables.

Protocol 1: Synthesis of Dipyrazole-Fused Pyridazines via Copper Catalysis[1]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1a)

  • Copper(II) acetate (Cu(OAc)₂)

  • Benzoyl peroxide

  • Solvent (if necessary, though the reference indicates solvent-free is possible)

Procedure:

  • To a reaction vial, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1a, 0.2 mmol).

  • Add Cu(OAc)₂ (as catalyst) and benzoyl peroxide (as oxidant).

  • The reaction mixture is heated at 120 °C for 10 hours under air in a closed vial.

  • After completion of the reaction (monitored by TLC), the crude product is purified by column chromatography on silica gel (200-300 mesh) using a petroleum ether/ethyl acetate (5:1) solvent system to afford the desired product.

Protocol 2: Synthesis of 5-Aminopyrazoles using a V₂O₅/SiO₂ Heterogeneous Catalyst[4][5]

Materials:

  • Ketene N,S-acetals

  • Hydrazine hydrate

  • V₂O₅/SiO₂ catalyst

Procedure:

  • A mixture of the appropriate ketene N,S-acetal (1 mmol), hydrazine hydrate, and a catalytic amount of V₂O₅/SiO₂ is prepared.

  • The reaction is carried out under solvent-free conditions.

  • The progress of the reaction is monitored by Thin Layer Chromatography.

  • Upon completion, the reaction mixture is worked up to isolate the 5-aminopyrazole product. The catalyst can potentially be recovered and reused.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for catalyst comparison and a plausible reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Comparison start Select Substrates for Aminopyrazole Synthesis catalysts Choose a Range of Catalysts to Compare (e.g., Cu, Pd, Heterogeneous) start->catalysts setup Set up Parallel Reactions with Identical Substrate Concentrations catalysts->setup vary Vary Catalyst Type and Loading setup->vary conditions Maintain Consistent Reaction Conditions (Temp, Time, Solvent) vary->conditions monitor Monitor Reaction Progress (TLC, GC-MS) conditions->monitor isolate Isolate and Purify Products monitor->isolate characterize Characterize Products and Quantify Yields isolate->characterize compare Compare Catalyst Efficacy (Yield, TON, TOF) characterize->compare

Caption: Experimental workflow for comparing catalyst efficacy in aminopyrazole synthesis.

catalytic_cycle catalyst Cu(II) Catalyst intermediate_A Intermediate A catalyst->intermediate_A substrate 5-Aminopyrazole (1a) substrate->intermediate_A SET with Cu(II) intermediate_B1 N-radical (B1) intermediate_A->intermediate_B1 Deprotonation intermediate_B2 C-radical (B2) intermediate_A->intermediate_B2 Deprotonation dimerization Dimerization intermediate_B1->dimerization intermediate_B2->dimerization product Dipyrazole-fused Product dimerization->product product->catalyst Regenerates Catalyst

Caption: Plausible mechanism for Cu-catalyzed dimerization of 5-aminopyrazoles.[1]

References

A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyrazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-aminopyrazole-4-carboxylate derivatives, supported by experimental data. It delves into their structure-activity relationships (SAR) as potent inhibitors of various biological targets, primarily focusing on their anticancer and kinase-modulating activities.

The 3-aminopyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide synthesizes findings from recent studies to provide a clear comparison of these derivatives.

Comparative Analysis of Biological Activity

The biological activity of 3-aminopyrazole-4-carboxylate derivatives is highly dependent on the nature and position of substituents. The following tables summarize the quantitative data from various studies, showcasing the impact of these modifications on inhibitory activity against key biological targets.

Table 1: SAR of 3-Aminopyrazole Derivatives as JNK3 Inhibitors

Compound IDR1 (Pyrazole N1)R2 (Amide)JNK3 IC50 (nM)JNK1 IC50 (nM)Selectivity (JNK1/JNK3)
26k H4-Hydroxyphenyl1100100
26n H4-(Methylsulfonyl)phenyl0.8>1000>1250
SR-4326 HPyridineNot SpecifiedNot Specified18.5-fold

Data sourced from studies on aminopyrazole-based JNK3 inhibitors, which have shown promise in the treatment of neurodegeneration.[3] The optimization of this scaffold has led to the discovery of highly potent and selective inhibitors.[3]

Table 2: SAR of 1H-Pyrazole-3-Carboxamide Derivatives as FLT3 and CDK Inhibitors

Compound IDR GroupFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)
FN-1501 Not Specified2.331.020.39
8t Fused Ring Structure0.0890.7190.770
3a Benzene>1000>1000>1000
3b Pyridine>1000>1000>1000

These derivatives have been investigated as potential treatments for Acute Myeloid Leukemia (AML) by targeting Fms-like receptor tyrosine kinase 3 (FLT3).[4] Structural modifications have yielded compounds with significantly increased potency against FLT3 and CDKs.[4]

Table 3: Anticancer Activity of Pyrazole Derivatives

Compound IDModificationCell LineIC50 (µM)
GeGe-3 Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylateVariousPotent anti-angiogenic properties
3i Pyrazolylmethylene-2-thioxoimidazolidin-4-oneAR+LNCaP05.22 ± 0.12 (48h)
3j Pyrazolylmethylene-2-thioxoimidazolidin-4-oneAR+LNCaP06.15 ± 0.09 (48h)
3k Pyrazolylmethylene-2-thioxoimidazolidin-4-oneAR+LNCaP07.33 ± 0.11 (48h)

Pyrazole derivatives have demonstrated broad anticancer activities through various mechanisms of action.[1][2] The presented data highlights the potency of specific derivatives against prostate cancer cell lines.[1]

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be observed:

  • Substitution on the Pyrazole Ring: Small modifications, particularly on the pyrazole ring, can have significant effects on the selectivity of kinase inhibitors.[5] For instance, the introduction of an amide moiety instead of an ester linkage can lead to inactive compounds.[5]

  • Amide Substituents: The nature of the substituent on the carboxamide group plays a crucial role in determining potency and selectivity. In the case of JNK3 inhibitors, a 4-(methylsulfonyl)phenyl group (compound 26n) resulted in superior potency and selectivity compared to a 4-hydroxyphenyl group (compound 26k).[3]

  • Hydrophilic and Aromatic Groups: For FLT3 and CDK inhibitors, both a hydrophilic group and an aromatic ring structure were found to be necessary for inhibitory activity.[4] The combination of a piperazine in the hydrophilic pocket, a benzene ring as a linker, and a bulkier fused ring in a hydrophobic pocket significantly increased inhibitory activity.[4]

  • Antimicrobial and Antifungal Activity: The 3-aminopyrazole scaffold has also been utilized to develop compounds with antimicrobial and antifungal properties.[6] The specific substitutions that confer these activities vary, highlighting the scaffold's versatility.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for key assays cited in the literature.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to determine the in vitro potency of compounds against specific kinases. A common method is the differential scanning fluorimetry (DSF) assay, which measures the change in the melting temperature (ΔTm) of a protein in the presence of a compound.[5]

  • Protein and Compound Preparation: The purified kinase and test compounds are prepared in an appropriate buffer.

  • Assay Plate Preparation: The kinase, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the test compound are added to the wells of a 96-well plate.

  • Thermal Denaturation: The plate is subjected to a temperature gradient using a real-time PCR instrument.

  • Data Acquisition: Fluorescence is monitored as the temperature increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • Data Analysis: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the compound from the Tm with the compound. A higher ΔTm indicates stronger binding and inhibition.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Relationships and Workflows

To better understand the complex relationships in SAR studies, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead_Compound Lead Compound (3-Aminopyrazole-4-carboxylate Core) Chemical_Modification Chemical Modification (Varying Substituents R1, R2, etc.) Lead_Compound->Chemical_Modification Library_Synthesis Synthesis of Derivative Library Chemical_Modification->Library_Synthesis Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Data_Analysis Data Analysis (IC50, Selectivity) Lead_Optimization->Data_Analysis SAR_Establishment Establishment of Structure-Activity Relationship Data_Analysis->SAR_Establishment New_Design_Hypothesis New Design Hypothesis SAR_Establishment->New_Design_Hypothesis New_Design_Hypothesis->Chemical_Modification Iterative Cycle

Caption: General workflow of a structure-activity relationship (SAR) study.

Kinase_Inhibition_Pathway ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Inhibitor 3-Aminopyrazole-4-carboxylate Derivative Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of kinase inhibition by 3-aminopyrazole-4-carboxylate derivatives.

Logical_SAR cluster_R1 Modification at R1 cluster_R2 Modification at R2 (Amide) Core_Scaffold 3-Aminopyrazole-4-carboxylate R1_H R1 = H Core_Scaffold->R1_H R1_Alkyl R1 = Alkyl Core_Scaffold->R1_Alkyl R2_Aromatic R2 = Aromatic Ring Core_Scaffold->R2_Aromatic R2_Heterocycle R2 = Heterocycle Core_Scaffold->R2_Heterocycle Selectivity Selectivity R1_H->Selectivity Increases R1_Alkyl->Selectivity Decreases Potency Potency R2_Aromatic->Potency Modulates R2_Heterocycle->Potency Modulates

Caption: Logical relationships in the SAR of 3-aminopyrazole-4-carboxylate derivatives.

References

A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological potential of two versatile heterocyclic scaffolds, this guide provides a comparative overview of the biological activities of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways.

The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2] Both are bicyclic heterocyclic systems composed of fused pyrazole and pyridine rings, but their different arrangement of nitrogen atoms leads to distinct electronic properties and spatial arrangements, ultimately influencing their interactions with biological targets.[3] This guide aims to provide a side-by-side comparison of their biological activities, supported by quantitative data from various studies.

Anticancer Activity: A Tale of Two Scaffolds

Both pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.[4][5]

Pyrazolo[1,5-a]pyrimidines have been extensively investigated as inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and Tropomyosin receptor kinases (Trks).[4][6][7][8] Notably, some derivatives have shown potent inhibitory activity against CDK1, CDK2, and CDK9, leading to cell cycle arrest and antitumor effects in xenograft models.[9] Furthermore, compounds from this class have been identified as potent and selective inhibitors of Pim-1 kinase, a key regulator of cell survival and proliferation, with some exhibiting nanomolar inhibitory concentrations.[7][8] The therapeutic potential of this scaffold is highlighted by the FDA approval of Trk inhibitors like Larotrectinib and Entrectinib, which feature a pyrazolo[1,5-a]pyrimidine core.[6]

Pyrazolo[3,4-b]pyridines have also emerged as powerful anticancer agents, with a particular focus on inhibiting CDKs and other kinases crucial for tumor progression.[5][10] Several derivatives have been synthesized and evaluated as dual inhibitors of CDK2 and PIM1, demonstrating potent anti-proliferative activity against various cancer cell lines.[5] Additionally, this scaffold has been successfully employed in the design of potent and selective inhibitors of TANK-binding kinase 1 (TBK1), a kinase implicated in innate immunity and oncogenesis, with some compounds achieving sub-nanomolar IC50 values.[11][12] The versatility of the pyrazolo[3,4-b]pyridine core is further demonstrated by its use in developing inhibitors for Tropomyosin receptor kinases (TRKs), showcasing its potential in targeted cancer therapy.[13][14]

Comparative Anticancer Activity Data
Compound ClassTargetCell LineActivity (IC50/GI50)Reference
Pyrazolo[1,5-a]pyrimidineCDK2-3 nM[9]
Pyrazolo[1,5-a]pyrimidinePim-1-<10 nM[7][8]
Pyrazolo[1,5-a]pyrimidineTrkA-1.7 nM[6]
Pyrazolo[1,5-a]pyrimidineVarious60 cancer cell linesMean GI50 = 280 nM[9]
Pyrazolo[3,4-b]pyridineCDK2-1.630 µM[15]
Pyrazolo[3,4-b]pyridineCDK9-0.262 µM[15]
Pyrazolo[3,4-b]pyridinePIM1--[5]
Pyrazolo[3,4-b]pyridineTBK1-0.2 nM[11][12]
Pyrazolo[3,4-b]pyridineTrkA-56 nM[13]
Pyrazolo[3,4-b]pyridineHelaHela2.59 µM[10][15]
Pyrazolo[3,4-b]pyridineHCT-116HCT-1161.98 µM[10]

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer properties, both pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have been explored for their antimicrobial activities.

Pyrazolo[1,5-a]pyrimidines have demonstrated activity against a range of bacterial and fungal pathogens.[16][17][18] Some derivatives have shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria.[17] The mechanism of their antimicrobial action is believed to be, in some cases, the inhibition of essential enzymes like RNA polymerase.[19]

Pyrazolo[3,4-b]pyridines also exhibit a broad spectrum of antimicrobial activity.[20][21][22] Studies have reported their effectiveness against various bacterial and fungal strains, with some compounds showing potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[23] The inhibition of dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism, has been identified as a potential mechanism of action for some of these compounds.[23]

Comparative Antimicrobial Activity Data
Compound ClassOrganismActivity (MIC)Reference
Pyrazolo[1,5-a]pyrimidineStaphylococcus aureus-[17]
Pyrazolo[1,5-a]pyrimidineEscherichia coli-[17]
Pyrazolo[1,5-a]pyrimidineGram-positive & Gram-negative bacteria-[19]
Pyrazolo[3,4-b]pyridineStaphylococcus aureus-[21]
Pyrazolo[3,4-b]pyridineEscherichia coli-[21]
Pyrazolo[3,4-b]pyridineMRSA2-32 µg/mL[23]
Pyrazolo[3,4-b]pyridineFungal strains-[20]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Pyrazolo[1,5-a]pyrimidines & Pyrazolo[3,4-b]pyridines start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) purification->antimicrobial kinase Kinase Inhibition Assays purification->kinase ic50 IC50 / GI50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic kinase->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar mic->sar cdk_pathway Simplified CDK Signaling Pathway Inhibition cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G1->S CyclinD_CDK46 Cyclin D / CDK4/6 G2 G2 Phase S->G2 CyclinA_CDK2 Cyclin A / CDK2 M M Phase G2->M CyclinB_CDK1 Cyclin B / CDK1 M->G1 Rb Rb Phosphorylation CyclinD_CDK46->Rb CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb E2F E2F Release Rb->E2F inhibits E2F->S promotes Inhibitor Pyrazolo[1,5-a]pyrimidines Pyrazolo[3,4-b]pyridines Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1

References

validation of analytical methods for quantification of methyl 3-amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl 3-amino-1H-pyrazole-4-carboxylate, a crucial building block in pharmaceutical synthesis, is paramount for ensuring the quality, efficacy, and safety of downstream products. This guide provides a comparative overview of two common analytical techniques for the quantification of this and similar aminopyrazole compounds: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This document outlines the methodologies, performance characteristics, and experimental data associated with each technique to assist researchers in selecting the most appropriate method for their specific analytical needs.

Method 1: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely accessible and robust technique for the routine quantification of small molecules. This method separates analytes based on their hydrophobicity and quantifies them by measuring their absorption of ultraviolet light.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 254 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.

Performance Characteristics

The following table summarizes the typical validation parameters for an RP-HPLC-UV method for a compound similar to this compound.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of low-level analytes or for analysis in complex matrices. This technique couples the high-resolution separation of UPLC with the specific detection and fragmentation of ions by a tandem mass spectrometer.

Experimental Protocol

1. Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

  • For samples in a biological matrix (e.g., plasma), perform a protein precipitation step by adding three volumes of cold acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Conditions:

  • Instrument: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: C18 UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standard would need to be optimized.

3. Data Analysis:

  • Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area.

  • A calibration curve is constructed by plotting this ratio against the concentration of the calibration standards.

Performance Characteristics

The following table summarizes the typical validation parameters for a UPLC-MS/MS method for a compound similar to this compound.

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the RP-HPLC-UV and UPLC-MS/MS methods.

RP_HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation Sample_Prep->Filtration Injection Injection (10 µL) Filtration->Injection Separation C18 Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Calibration_Curve Calibration Curve Detection->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation Reconstitution Reconstitution Standard_Prep->Reconstitution Sample_Prep Sample Preparation (with Internal Standard) Protein_Precipitation Protein Precipitation (if applicable) Sample_Prep->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Evaporation->Reconstitution Injection Injection (5 µL) Reconstitution->Injection Separation UPLC Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Area_Ratio Analyte/IS Area Ratio Detection->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of enzymes, particularly protein kinases. Their adaptability allows for fine-tuning of potency and selectivity, making them promising candidates for targeted therapies in oncology, neurodegenerative diseases, and inflammatory disorders. This guide provides an objective comparison of the selectivity profiles of various aminopyrazole derivatives, supported by experimental data and detailed methodologies.

Comparative Selectivity Profiles of Aminopyrazole Derivatives

The selectivity of an inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects. Aminopyrazole-based inhibitors have been extensively studied for their selectivity against various kinase families.

JNK Isoform and MAPK Selectivity:

A primary focus has been on developing isoform-specific inhibitors for c-Jun N-terminal Kinases (JNKs), which are implicated in neurodegenerative diseases.[1] Many aminopyrazole derivatives have been engineered for high selectivity for JNK3, which is predominantly expressed in the brain, over the ubiquitously expressed JNK1 and JNK2 isoforms and the closely related p38 MAP kinase.[2][3]

For instance, compound 26k stands out with exceptional potency for JNK3 (IC50 < 1 nM) and remarkable isoform selectivity, being over 500-fold more selective for JNK3 than JNK1 and over 210-fold more selective than JNK2.[4] Similarly, compound SR-3576 is a potent JNK3 inhibitor (IC50 = 7 nM) with an outstanding selectivity of over 2800-fold against the p38 kinase.[2] The table below summarizes the inhibitory concentrations (IC50) for selected aminopyrazole compounds against various kinases.

Table 1: Inhibitory Activity and Selectivity of Aminopyrazole Derivatives against JNK and p38 Kinases

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)p38α IC50 (nM)JNK1/JNK3 SelectivityJNK2/JNK3 Selectivityp38α/JNK3 SelectivityReference
SR-4326 ----18.5-fold-High[4]
26k >500>210< 1->500-fold>210-fold-[4]
SR-3576 --7>20,000-->2800-fold[2]
26f ---3623---[4][5]
SR-3737 (Indazole) --123--0.25-fold[2]

Note: A higher selectivity fold indicates greater selectivity for JNK3 over the other kinases.

Broader Kinase Selectivity:

To assess overall kinase selectivity, lead compounds are often profiled against large panels of kinases. Compound 26n , an aminopyrazole-based JNK3 inhibitor, was screened against 464 kinases and found to be highly selective, inhibiting only seven kinases with greater than 80% inhibition at a 10 μM concentration.[1][5][6] This demonstrates the potential to design highly specific inhibitors from this scaffold.

FGFR and CDK Inhibition:

Beyond MAP kinases, aminopyrazole derivatives have been developed as potent inhibitors of other kinase families, such as Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDK).[7][8] In the context of FGFR, these inhibitors have shown activity against both wild-type and clinically relevant gatekeeper resistance mutations.[7] For CDKs, compounds like analog 24 have demonstrated excellent selectivity for CDK2 and CDK5 with low nanomolar potency.[8]

Table 2: Inhibitory Activity of Aminopyrazole Derivatives against FGFR and CDK

CompoundTarget KinaseActivityKey FindingReference
Compound 6 FGFR2 (WT & V564F)Sub-nM GI50Potent against wild-type and gatekeeper mutant[7]
Compound 19 FGFR1/425.1 / 438 nM GI50Some selectivity against FGFR4[7]
Analog 24 CDK2 / CDK5Low-nM potencyExcellent selectivity for CDK2/5[8]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and standardized biochemical and cellular assays.

1. Biochemical Enzyme Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%.

  • Materials and Reagents:

    • Purified target enzyme (e.g., JNK3, p38α).

    • Enzyme-specific substrate (e.g., a peptide for phosphorylation).

    • Aminopyrazole inhibitor compound (dissolved in DMSO).

    • Buffer solution to maintain optimal pH.

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP) as a phosphate donor.

    • Cofactors if required (e.g., Mg²⁺).

    • Microplates (e.g., 96-well).

    • Scintillation counter or spectrophotometer.[9]

  • Step-by-Step Protocol:

    • Prepare Solutions: Prepare a reaction buffer at the optimal pH for the enzyme. Create serial dilutions of the aminopyrazole inhibitor across a wide concentration range.[9]

    • Enzyme-Inhibitor Pre-incubation: Add the diluted enzyme to the wells of a microplate. Add varying concentrations of the inhibitor to the wells and allow for a pre-incubation period to permit binding.[9]

    • Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP mixture to each well.[9]

    • Incubation: Allow the reaction to proceed for a defined period at a constant temperature (e.g., 37°C).

    • Stop Reaction & Measure Activity: Terminate the reaction (e.g., by adding a stop solution like phosphoric acid). Measure the amount of product formed. For kinase assays using radiolabeled ATP, this often involves capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity using a scintillation counter.

    • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[9] The selectivity is then calculated by comparing the IC50 values for the target enzyme versus off-target enzymes.

2. Kinase Selectivity Profiling (e.g., KINOMEscan)

This high-throughput method assesses the binding of an inhibitor against a large panel of kinases to provide a comprehensive selectivity profile.[4]

  • Principle: The assay typically involves competition binding. An inhibitor is tested for its ability to displace a known, tagged ligand from the ATP-binding site of a large number of kinases.

  • Methodology:

    • Kinases are individually expressed and immobilized (e.g., on beads).

    • The test compound (aminopyrazole derivative) is added at a fixed concentration (e.g., 10 μM) to the kinase panel in the presence of the tagged ligand.

    • The amount of tagged ligand that remains bound to each kinase is quantified.

    • Results are often reported as "% Inhibition" or "% Control," where a lower percentage indicates stronger binding of the test inhibitor. This provides a broad view of the inhibitor's selectivity across the kinome.[4]

3. Cell-Based Assays

These assays measure the inhibitor's effect within a cellular context, confirming that it can cross the cell membrane and engage its target.

  • Principle: Measures the inhibition of a specific signaling event downstream of the target enzyme. For example, to assess JNK inhibition, one can measure the phosphorylation of its substrate, c-Jun.[2]

  • Methodology:

    • Culture appropriate cells (e.g., neuronal cells for JNK3).

    • Treat the cells with various concentrations of the aminopyrazole inhibitor.

    • Stimulate the signaling pathway of interest (e.g., with a cellular stressor to activate JNK).

    • Lyse the cells and use an antibody-based method (like Western Blot or ELISA) to detect the phosphorylation status of a downstream substrate (e.g., phospho-c-Jun).

    • Quantify the signal to determine the inhibitor's cellular potency (cellular IC50).[2]

Visualizations: Pathways and Workflows

G cluster_0 MAPK/JNK Signaling Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK Phosphorylates JNK JNK1/2/3 MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription Regulates Inhibitor Aminopyrazole Inhibitor Inhibitor->JNK Inhibits

Caption: Simplified MAPK/JNK signaling cascade and the point of intervention for aminopyrazole inhibitors.

G cluster_1 Biochemical IC50 Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, Buffer) C 3. Pre-incubate Enzyme + Inhibitor A->C B 2. Serially Dilute Aminopyrazole Inhibitor B->C D 4. Initiate Reaction (Add Substrate + ATP) C->D E 5. Measure Activity (e.g., Phosphorylation) D->E F 6. Analyze Data (Dose-Response Curve) E->F

Caption: General experimental workflow for determining the IC50 value of an enzyme inhibitor.

G cluster_2 Concept of Inhibitor Selectivity Inhibitor Aminopyrazole Inhibitor Target On-Target Enzyme Inhibitor->Target Strong Inhibition (Low IC50) OffTarget1 Off-Target Enzyme 1 Inhibitor->OffTarget1 Weak Inhibition (High IC50) OffTarget2 Off-Target Enzyme 2 Inhibitor->OffTarget2 No Inhibition

Caption: Logical diagram illustrating the principle of selective enzyme inhibition.

References

comparison of the stability of different substituted aminopyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of substituted aminopyrazoles is a critical consideration in drug discovery and development, influencing their pharmacokinetic profiles, shelf-life, and overall therapeutic potential. This guide provides a comparative analysis of the stability of various substituted aminopyrazoles, supported by experimental data and detailed methodologies.

Tautomeric Stability

The position of the amino group on the pyrazole ring significantly impacts the molecule's stability. Theoretical calculations, supported by experimental data from matrix isolation infrared (IR) spectroscopy, indicate that the 3-aminopyrazole (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) tautomer.[1][2] The energy difference is estimated to be approximately 10.7 kJ mol⁻¹ (Gibbs free energy difference of 9.8 kJ mol⁻¹).[1][2]

The nature of substituents on the pyrazole ring can influence the relative stability of tautomers. Electron-donating groups, such as amino, hydroxyl, and fluorine, tend to stabilize the 3-amino tautomer, while electron-withdrawing groups like carboxyl and trifluoromethyl favor the 5-amino tautomer.[2][3] In the solid state, 4-cyano and 4-thiocyanato substituted aminopyrazoles preferentially exist as the 5-amino tautomer, whereas the 4-methoxy analog is predominantly found as the 3-amino tautomer.[1]

Metabolic Stability

Metabolic stability, often assessed using human liver microsomes, is a key determinant of a drug candidate's in vivo half-life. The following table summarizes the metabolic stability of selected substituted aminopyrazoles.

Compound IDSubstituentsAssay SystemHalf-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg)Reference
6 Acrylamide electrophile, olefin/aromatic linkerHuman Liver Microsomes-35[4]
16 Phenyl bioisostere instead of aniline acrylamideHuman Liver Microsomes-Significantly improved compared to 6 [4]
19 Piperidine linkerHuman Liver Microsomes-Improved compared to 6 [4]

Experimental Protocols

Tautomeric Stability Determination via Matrix Isolation IR Spectroscopy

This method allows for the study of isolated molecules at low temperatures, preventing intermolecular interactions and providing clear spectral data for individual tautomers.

Methodology:

  • The aminopyrazole sample is heated in a Knudsen cell to produce a vapor.

  • The vapor is co-deposited with an inert gas (e.g., argon or xenon) onto a cold (10 K) CsI window.

  • The infrared spectrum of the isolated molecules in the matrix is recorded.

  • Theoretical calculations (e.g., DFT with B3LYP/6-311++G(d,p) basis set) are performed to predict the vibrational frequencies of the different tautomers.[2]

  • The experimental spectrum is compared with the calculated spectra to identify and quantify the relative abundance of each tautomer.

Experimental Workflow for Tautomeric Stability Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Vaporization Vaporization of Aminopyrazole CoDeposition Co-deposition with Inert Gas (Ar/Xe) on CsI Window (10K) Vaporization->CoDeposition IR_Spectroscopy Infrared Spectroscopy CoDeposition->IR_Spectroscopy Comparison Spectral Comparison and Tautomer Identification IR_Spectroscopy->Comparison DFT_Calculation DFT Calculations (e.g., B3LYP/6-311++G(d,p)) DFT_Calculation->Comparison Relative_Stability Relative Tautomer Stability Comparison->Relative_Stability

Caption: Workflow for determining tautomeric stability using matrix isolation IR spectroscopy.

Metabolic Stability Assay using Human Liver Microsomes

This in vitro assay is a standard method to assess the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a phosphate buffer (pH 7.4).

  • Compound Incubation: The test aminopyrazole derivative is added to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Experimental Workflow for Metabolic Stability Assay

G cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_data Data Processing Preparation Prepare Incubation Mixture: - Human Liver Microsomes - NADPH Regenerating System - Buffer (pH 7.4) Incubation Add Test Compound and Incubate at 37°C Preparation->Incubation Sampling Take Aliquots at Multiple Time Points Incubation->Sampling Quenching Quench Reaction with Cold Acetonitrile Sampling->Quenching Centrifugation Centrifuge to Remove Proteins Quenching->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Calculation Calculate Half-life (t₁/₂) and Intrinsic Clearance (CLint) LCMS->Calculation

Caption: Workflow for assessing metabolic stability using human liver microsomes.

Factors Influencing Aminopyrazole Stability

Several structural features and external factors can influence the stability of substituted aminopyrazoles:

  • Tautomerism: As discussed, the position of the amino group and the nature of other ring substituents play a crucial role in determining the most stable tautomeric form.

  • Metabolic Liability: Certain functional groups can be more susceptible to metabolic enzymes. For instance, the replacement of an aniline acrylamide moiety with a phenyl bioisostere has been shown to significantly improve metabolic stability.[4]

  • Steric Hindrance: Bulky substituents near a metabolically labile site can sterically hinder enzyme access, thereby increasing metabolic stability.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the reactivity and metabolic susceptibility of the pyrazole ring and its side chains.

Conclusion

The stability of substituted aminopyrazoles is a multifaceted property governed by a combination of tautomeric preferences, susceptibility to metabolic enzymes, and the electronic and steric effects of substituents. A thorough understanding and early assessment of these stability aspects are essential for the successful development of aminopyrazole-based therapeutic agents. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this field.

References

Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a critical step. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful and indispensable tool in this process, offering a detailed look into the connectivity and spatial arrangement of atoms within a molecule. This guide provides an objective comparison of key 2D NMR techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for structural validation.

Two-dimensional NMR experiments overcome the limitations of one-dimensional (1D) NMR by spreading complex spectral information across two frequency dimensions, resolving overlapping signals and revealing intricate correlations between nuclei.[1] This allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the determination of through-bond and through-space connectivities, which are essential for confirming the synthesized structure and determining its stereochemistry.

At a Glance: Comparison of Key 2D NMR Techniques

The choice of 2D NMR experiment depends on the specific structural question being addressed. The following table summarizes the primary applications and key performance indicators of the most common techniques used for the structural validation of synthesized derivatives.

Technique Primary Application Information Obtained Typical Quantitative Data Key Advantages Limitations
COSY (Correlation Spectroscopy)Identifying ¹H-¹H spin systems (through-bond coupling)Correlation between protons coupled through 2-3 bonds.[2][3]Coupling constants (J-values), typically 0-20 Hz.[4]Simple and quick to acquire; reveals direct proton-proton connectivity.[2][3]Can be complex for molecules with extensive spin systems; cross-peaks can be weak for small J-couplings.[5]
TOCSY (Total Correlation Spectroscopy)Identifying entire ¹H-¹H spin systemsCorrelation between all protons within a coupled network, even if not directly connected.[6][7]Identification of complete spin systems.Excellent for identifying isolated spin systems like those in amino acid side chains or sugar rings.[7]Can lead to overlapping cross-peaks in complex molecules; does not provide direct coupling information.[7]
HSQC (Heteronuclear Single Quantum Coherence)Correlating directly bonded ¹H and ¹³C nucleiOne-bond ¹H-¹³C correlations.[8][9][10]Chemical shifts of directly attached proton-carbon pairs.Highly sensitive due to proton detection; excellent for assigning protonated carbons.[8][10]Does not provide information on quaternary carbons or long-range connectivities.[11]
HMBC (Heteronuclear Multiple Bond Correlation)Establishing long-range ¹H-¹³C connectivitiesCorrelations between protons and carbons separated by 2-4 bonds.[8][9][12]Long-range coupling constants (ⁿJCH), typically 2-15 Hz.[12]Crucial for connecting different spin systems and identifying quaternary carbons.[11][12]Less sensitive than HSQC; absence of a correlation is not definitive proof of a large separation.[8]
NOESY (Nuclear Overhauser Effect Spectroscopy)Determining spatial proximity of protons (through-space)Correlations between protons that are close in space (< 5 Å), irrespective of bonding.[13][14][15]NOE intensity is proportional to 1/r⁶, where r is the internuclear distance.[6][15]Essential for determining stereochemistry, conformation, and 3D structure.[13][15]NOE can be zero for medium-sized molecules; can suffer from spin diffusion in large molecules.[15][16]
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Determining spatial proximity for medium-sized moleculesCorrelations between protons that are close in space, similar to NOESY.[13][14]ROE is always positive, allowing for unambiguous detection of through-space correlations.[14][16]Overcomes the "zero NOE" problem for medium-sized molecules.[16]Can be less sensitive than NOESY for large molecules and may show artifacts from through-bond couplings (TOCSY transfer).[16]

Experimental Protocols: A Step-by-Step Guide

The following are generalized experimental protocols for acquiring 2D NMR data for a synthesized small molecule derivative on a modern NMR spectrometer. Specific parameters may need to be optimized based on the sample concentration, solvent, and the instrument's specific hardware.

Sample Preparation
  • Dissolve the sample: Accurately weigh 5-20 mg of the synthesized derivative and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[17]

  • Transfer to an NMR tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Degas the sample (for NOESY/ROESY): For accurate NOE/ROE measurements, it is crucial to remove dissolved oxygen by bubbling an inert gas (e.g., argon) through the sample or by using the freeze-pump-thaw method.[16]

Acquisition Parameters
Experiment Key Parameters to Set Typical Values for a Small Molecule (< 800 Da)
COSY-90 Pulse program, number of scans (ns), number of increments (ni), spectral widths (sw), acquisition time (aq).cosygpppqf or similar; ns=2-8; ni=256-512; sw in F1 and F2 set to cover all proton signals; aq ~0.2-0.3 s.[2][5]
TOCSY Pulse program, mixing time (d9 or mix), number of scans (ns), number of increments (ni).mlevphpp or similar; mixing time=60-120 ms; ns=4-16; ni=256-512.[7][18]
HSQC Pulse program, ¹JCH coupling constant (cnst2), number of scans (ns), number of increments (ni).hsqcedetgpsisp2.2 or similar; ¹JCH ~145 Hz; ns=1-4; ni=128-256.[19][20]
HMBC Pulse program, long-range coupling constant (cnst13), number of scans (ns), number of increments (ni).hmbcgplpndqf or similar; ⁿJCH ~8 Hz; ns=4-16; ni=256-512.[12][20]
NOESY Pulse program, mixing time (d8 or mix), number of scans (ns), number of increments (ni).noesygpphpp or similar; mixing time=300-800 ms; ns=8-32; ni=256-512.[21][22][23]
ROESY Pulse program, spin-lock time (p15 or mixR), number of scans (ns), number of increments (ni).roesygpphpp or similar; spin-lock time=150-300 ms; ns=8-32; ni=256-512.[16][24]

Visualizing the Workflow: From Spectrum to Structure

The following diagrams illustrate the logical workflow for utilizing 2D NMR data to validate the structure of a synthesized derivative.

G cluster_homonuclear Homonuclear Correlation (¹H-¹H) cluster_heteronuclear Heteronuclear Correlation (¹H-¹³C) cluster_interpretation Structural Information COSY COSY Spin_Systems Identify Spin Systems COSY->Spin_Systems 2-3 bond H-H TOCSY TOCSY TOCSY->Spin_Systems Entire spin system NOESY_ROESY NOESY / ROESY Stereochemistry Determine Stereochemistry & Conformation NOESY_ROESY->Stereochemistry HSQC HSQC Direct_Connectivity Direct C-H Connectivity HSQC->Direct_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range C-H Connectivity (Connect Spin Systems) HMBC->Long_Range_Connectivity Spin_Systems->Long_Range_Connectivity Direct_Connectivity->Long_Range_Connectivity Final_Structure Validated Structure Long_Range_Connectivity->Final_Structure Stereochemistry->Final_Structure

Workflow for 2D NMR-based structural validation.

This workflow demonstrates how different 2D NMR experiments provide complementary information. COSY and TOCSY are used to identify proton spin systems. HSQC then assigns the directly attached carbons to these protons. HMBC is crucial for connecting these individual spin systems by revealing long-range proton-carbon correlations, ultimately building the carbon skeleton. Finally, NOESY or ROESY provides through-space information to determine the stereochemistry and conformation of the molecule, leading to the complete and validated 3D structure.

G Start Synthesized Derivative OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Start->OneD_NMR TwoD_NMR Acquire 2D NMR Data OneD_NMR->TwoD_NMR Initial Assessment COSY_TOCSY COSY / TOCSY TwoD_NMR->COSY_TOCSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC NOESY_ROESY NOESY / ROESY TwoD_NMR->NOESY_ROESY Analysis Integrated Spectral Analysis COSY_TOCSY->Analysis HSQC->Analysis HMBC->Analysis NOESY_ROESY->Analysis Structure_Validation Structure Validated? Analysis->Structure_Validation End Confirmed Structure Structure_Validation->End Yes Revise Revise Proposed Structure Structure_Validation->Revise No Revise->Analysis

Decision-making process in structural validation.

Conclusion

The validation of synthesized derivatives is a multifaceted process where 2D NMR spectroscopy plays a pivotal role. A strategic combination of COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY experiments provides a comprehensive dataset to unambiguously determine the constitution, connectivity, and configuration of a molecule. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently confirm the structures of their synthesized compounds, a critical step in advancing drug discovery and development.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of Aminopyrazole Derivatives Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the cytotoxic effects of various aminopyrazole derivatives on different cancer cell lines. The information presented is supported by experimental data from multiple studies, providing a comprehensive overview of their potential as anticancer agents.

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects. These compounds have been shown to induce cell death in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. This guide summarizes the cytotoxic profiles of several aminopyrazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) and delving into the experimental methods used to determine these values. Furthermore, it visualizes the key signaling pathways implicated in their mechanism of action and outlines a general workflow for assessing their cytotoxic properties.

Data Presentation: Comparative Cytotoxicity of Aminopyrazole Derivatives (IC50 Values)

The following table summarizes the cytotoxic activity of various aminopyrazole derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in micromolar (µM).

DerivativeCell LineCell TypeIC50 (µM)Reference
BC-7 HeLaCervical Cancer65.58 ± 8.40[1]
MeWoSkin Melanoma>200[1]
HepG2Hepatoblastoma>200[1]
PYRIND MCF7Breast Adenocarcinoma39.7 ± 5.8 (72h)
TOSIND MDA-MB-231Breast Adenocarcinoma17.7 ± 2.7 (72h)
Compound 3f MDA-MB-468Triple Negative Breast Cancer14.97 (24h), 6.45 (48h)[2]
Compound 43 MCF7Breast Cancer0.25[3]
Compound 31 A549Lung Cancer42.79[3]
Compound 32 A549Lung Cancer55.73[3]
Compound 37 MCF7Breast Cancer5.21[3]
Compound 35 HepG2Liver Cancer3.53[3]
MCF7Breast Cancer6.71[3]
HelaCervical Cancer5.16[3]
Compound 36 -CDK2 Enzyme Inhibition0.199[3]
Compound 10b MCF-7Breast Cancer3.9 - 35.5[4][5]
A549Lung Cancer3.9 - 35.5[4][5]
PC-3Prostate Cancer3.9 - 35.5[4][5]
Compound 10c MCF-7Breast Cancer3.9 - 35.5[4][5]
A549Lung Cancer3.9 - 35.5[4][5]
PC-3Prostate Cancer3.9 - 35.5[4][5]

Experimental Protocols

The following are detailed methodologies for two common assays used to evaluate the cytotoxicity of aminopyrazole derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The following day, treat the cells with various concentrations of the aminopyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[6]

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6]

  • Solubilization: Allow the plates to air dry completely. Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by aminopyrazole derivatives and a general workflow for in vitro cytotoxicity testing.

G cluster_0 In Vitro Cytotoxicity Testing Workflow A Cell Line Selection & Culture C Cell Seeding in Microplates A->C B Compound Preparation (Aminopyrazole Derivatives) D Compound Treatment B->D C->D E Incubation (24-72h) D->E F Cytotoxicity Assay (e.g., MTT, SRB) E->F G Data Acquisition (Absorbance Reading) F->G H Data Analysis (IC50 Calculation) G->H I Mechanism of Action Studies H->I

Figure 1. A generalized workflow for in vitro cytotoxicity testing.

G cluster_1 Apoptosis Induction Pathway AP Aminopyrazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) AP->Bcl2 inhibits p53 p53 AP->p53 activates Bax Bax (Pro-apoptotic) Bcl2->Bax Mito Mitochondrial Disruption (Cytochrome c release) Bax->Mito p53->Bax upregulates Casp9 Caspase-9 (Initiator) Mito->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Proposed apoptotic pathway induced by aminopyrazoles.

G cluster_2 Cell Cycle Arrest Pathway AP Aminopyrazole Derivatives CDK Cyclin-Dependent Kinases (CDKs) (e.g., CDK2) AP->CDK inhibits Progression Cell Cycle Progression (G1/S, G2/M) AP->Progression blocks CDK_Cyclin CDK-Cyclin Complex CDK->CDK_Cyclin Cyclin Cyclins Cyclin->CDK_Cyclin CDK_Cyclin->Progression promotes Arrest Cell Cycle Arrest Progression->Arrest

Figure 3. Proposed mechanism of cell cycle arrest by aminopyrazoles.

References

Evaluating the Pharmacokinetic Profile of Methyl 3-amino-1H-pyrazole-4-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The methyl 3-amino-1H-pyrazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The pharmacokinetic properties of these derivatives are critical to their potential as therapeutic agents, governing their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative evaluation of the pharmacokinetic profiles of drugs derived from this core structure, supported by experimental data from closely related analogs and detailed methodologies for key in vitro and in vivo assays.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for representative pyrazole derivatives. It is important to note that the data presented here are compiled from studies on closely related analogs, as a comprehensive dataset for a single series of this compound derivatives is not publicly available. These data serve as a valuable reference for understanding the potential pharmacokinetic landscape of this compound class.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog A Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate> 60< 10
Analog B Pyrazole Carboxamide Derivative4515.4
Analog C 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide2527.7

Data for Analog A is qualitative, indicating high stability. Data for Analogs B and C are representative values from studies on related pyrazole carboxamides.

Table 2: In Vitro Permeability across Caco-2 Cell Monolayers

Compound IDApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Apparent Permeability (Papp, B→A) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Permeability Class
Analog A 12.528.82.3Moderate to High (potential for efflux)
Analog B 5.26.11.2Moderate
Analog C 1.83.51.9Low to Moderate

Data are representative values from studies on related pyrazole derivatives.

Table 3: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

Compound IDTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½, h)Bioavailability (F%)
Analog B 1.585042504.245
Analog C 2.062031006.838

Data for Analogs B and C are representative values from studies on related pyrazole carboxamides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are protocols for two key in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • Add liver microsomes to the working solution to a final concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding the aliquots to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters (e.g., P-glycoprotein).

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound stock solution

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (A) side for absorption (A→B) studies or the basolateral (B) side for efflux (B→A) studies.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver compartment (B for A→B, A for B→A).

  • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Determine the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.

Visualizations

Experimental Workflow for In Vitro ADME Screening

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro ADME Assays cluster_2 Data Analysis and Candidate Selection Synthesis of Derivatives Synthesis of Derivatives Structural Confirmation Structural Confirmation Synthesis of Derivatives->Structural Confirmation Metabolic Stability (Liver Microsomes) Metabolic Stability (Liver Microsomes) Structural Confirmation->Metabolic Stability (Liver Microsomes) Permeability (Caco-2) Permeability (Caco-2) Structural Confirmation->Permeability (Caco-2) Plasma Protein Binding Plasma Protein Binding Structural Confirmation->Plasma Protein Binding Calculate PK Parameters Calculate PK Parameters Metabolic Stability (Liver Microsomes)->Calculate PK Parameters Permeability (Caco-2)->Calculate PK Parameters Plasma Protein Binding->Calculate PK Parameters Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Calculate PK Parameters->Structure-Activity Relationship (SAR) Lead Candidate Selection Lead Candidate Selection Structure-Activity Relationship (SAR)->Lead Candidate Selection

Caption: Workflow for in vitro ADME screening of pyrazole derivatives.

Putative Signaling Pathway Inhibition by Aminopyrazole Derivatives

Many aminopyrazole derivatives have been identified as kinase inhibitors. The diagram below illustrates a simplified, representative signaling pathway that can be targeted by such compounds.

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

Safety Operating Guide

Proper Disposal of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste Profile Summary

This document provides detailed procedural guidance for the safe and compliant disposal of methyl 3-amino-1H-pyrazole-4-carboxylate, a chemical intermediate common in pharmaceutical research and development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. All disposal activities must comply with local, state, and federal regulations.

Hazard Assessment and Waste Characterization

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Therefore, any waste containing this compound must be managed as hazardous chemical waste.

Quantitative Hazard Data for Related Pyrazole Derivatives

Hazard ClassificationGHS Hazard Statement (H-Code)Representative Compounds
Acute Toxicity, OralH302: Harmful if swallowed3-amino-1-methyl-1H-pyrazole-4-carboxamide[1]
Skin Corrosion/IrritationH315: Causes skin irritation3-amino-1-methyl-1H-pyrazole-4-carboxamide[1], Methyl 1H-pyrazole-4-carboxylate[2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation3-amino-1-methyl-1H-pyrazole-4-carboxamide[1], Methyl 1H-pyrazole-4-carboxylate[2]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation3-amino-1-methyl-1H-pyrazole-4-carboxamide[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the proper disposal of this compound from a laboratory setting.

Experimental Workflow: Disposal of this compound

cluster_0 Phase 1: Preparation and Segregation cluster_1 Phase 2: Accumulation and Storage cluster_2 Phase 3: Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Select Appropriate Waste Container (HDPE or Glass, Leak-proof Lid) A->B Choose compatible container C Affix Hazardous Waste Label B->C Label before use D Transfer Waste to Labeled Container C->D Begin waste collection E Keep Container Securely Closed D->E Prevent spills and fumes F Store in Designated Satellite Accumulation Area E->F Ensure safe, segregated storage G Arrange for Pickup by EHS or Licensed Waste Hauler F->G Do not exceed accumulation limits H Complete Waste Manifest/Documentation G->H Track waste from cradle to grave I Maintain Disposal Records H->I Ensure regulatory compliance

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-amino-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-amino-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.